molecular formula C5H5N5 B1591788 1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 287177-82-6

1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B1591788
CAS No.: 287177-82-6
M. Wt: 135.13 g/mol
InChI Key: SMXRCJBCWRHDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXRCJBCWRHDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599255
Record name 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287177-82-6
Record name 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Landscape of 1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Privileged Scaffold in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core, particularly its 6-amino substituted form, represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the design of potent and selective modulators of various biological targets. Its structural resemblance to adenine, the purine base in adenosine triphosphate (ATP), makes it an ideal bioisosteric replacement, enabling competitive inhibition of a vast array of protein kinases. This in-depth technical guide explores the multifaceted biological properties of 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives, elucidating their mechanisms of action, therapeutic potential, and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

Introduction: The Rise of a Versatile Pharmacophore

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention in drug discovery due to its remarkable versatility and profound biological activities.[1] Its fused heterocyclic structure, an isostere of the endogenous purine ring, allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[2][3] This inherent property has positioned the this compound core as a foundational element in the development of targeted therapies for a multitude of diseases, most notably cancer.[2][4] The structural plasticity of this scaffold permits extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds.[5][6] This guide will delve into the key biological properties attributed to this scaffold, focusing on its role as a potent kinase inhibitor and its impact on cellular signaling pathways.

Mechanism of Action: Competitive Inhibition at the Kinase Hinge Region

The primary mechanism through which 1H-pyrazolo[3,4-d]pyrimidine-based compounds exert their biological effects is through competitive inhibition of ATP at the catalytic domain of protein kinases.[2] The pyrazolopyrimidine core mimics the adenine moiety of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[7][8] This interaction effectively blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.

Molecular modeling and X-ray co-crystallization studies have consistently demonstrated this binding mode. For instance, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been shown to form hydrogen bonds with key residues such as Met267 and Glu265 in the hinge region of Breast Tumor Kinase (BRK).[7] Similarly, in Epidermal Growth Factor Receptor (EGFR), the this compound moiety occupies the adenine pocket and forms a hydrogen bond with Met793.[5][8]

cluster_kinase Kinase Active Site cluster_inhibitor 1H-pyrazolo[3,4-d]pyrimidine Inhibitor hinge Hinge Region (e.g., Met793) hydrophobic_pocket Hydrophobic Pocket phosphate_binding Phosphate-Binding Region core Pyrazolopyrimidine Core core->hinge substituents Substituents substituents->hydrophobic_pocket Hydrophobic Interactions

Caption: Generalized binding mode of 1H-pyrazolo[3,4-d]pyrimidine inhibitors within a kinase active site.

A Spectrum of Biological Activities: Targeting Key Kinases in Disease

The versatility of the this compound scaffold is underscored by the broad range of kinases it can be engineered to inhibit. This has led to the development of potent and selective inhibitors for various kinase families implicated in cancer, inflammation, and other diseases.

Janus Kinase (JAK) Inhibition: Modulating Immune Responses

Derivatives of this compound have emerged as potent and selective inhibitors of Janus kinases, particularly JAK3.[9] Selective JAK3 inhibition is a promising therapeutic strategy for autoimmune disorders like rheumatoid arthritis.[9] These compounds effectively block the JAK3-STAT signaling pathway, leading to reduced inflammation and disease progression.[9] One notable derivative, compound 13t, exhibited an IC50 of 0.1 nM against JAK3 and demonstrated efficacy in a rat model of adjuvant-induced arthritis.[9]

Targeting Oncogenic Kinases in Cancer Therapy

The 1H-pyrazolo[3,4-d]pyrimidine core is a mainstay in the development of anti-cancer agents, with derivatives targeting a multitude of oncogenic kinases.

Numerous studies have reported the design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of both wild-type and mutant forms of EGFR.[5][8] These compounds have shown significant anti-proliferative activity against various cancer cell lines.[8] For example, certain derivatives have demonstrated excellent broad-spectrum cytotoxic activity with GI50 values in the nanomolar to low micromolar range against the NCI 60-cell panel.[8]

Novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds have been identified as selective inhibitors of BRK/PTK6, a non-receptor tyrosine kinase overexpressed in several cancers.[7] These compounds exhibit low nanomolar IC50 values and have demonstrated anti-metastatic potential.[7]

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors of PAK1, a kinase involved in cell proliferation, survival, and migration.[10] A novel inhibitor, ZMF-10, with an IC50 of 174 nM against PAK1, was shown to induce apoptosis and endoplasmic reticulum (ER) stress, and suppress migration in breast cancer cells.[10]

Beyond the aforementioned kinases, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated inhibitory activity against a range of other important cancer-related kinases, including:

  • Src and Abl kinases: Dual Src/Abl inhibitors based on this scaffold have shown efficacy against chronic myeloid leukemia cell lines, including those resistant to imatinib.[11]

  • Cyclin-Dependent Kinase 2 (CDK2): Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[3]

  • Bruton's Tyrosine Kinase (BTK): Orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been discovered as novel BTK inhibitors.[12]

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative 1H-pyrazolo[3,4-d]pyrimidine derivatives against various kinase targets.

Compound IDTarget KinaseIC50 / GI50Cell Line(s)Reference
13t JAK30.1 nM-[9]
51 BRK/PTK6Low nM range-[7]
ZMF-10 PAK1174 nMMDA-MB-231[10]
Compound 16 EGFR-TK0.034 µMNCI 60-cell panel[8]
Compound 12b EGFRWT8.21 µMA549[5]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of this compound derivatives typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assay (Example: EGFR-TK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human EGFR-TK, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents plate_setup Plate Setup (Add Kinase, Substrate, Compound) prepare_reagents->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation Incubation (e.g., 30°C for 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Detect (Add Detection Reagent) incubation->stop_reaction measure_signal Measure Signal (Luminometer) stop_reaction->measure_signal data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (Example: MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on cancer cells.

Methodology:

  • Cell Culture: Culture cancer cells (e.g., A549, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in drug discovery, particularly in the realm of kinase inhibition. Its inherent ability to mimic ATP and bind to the hinge region of kinases provides a robust foundation for the design of potent and selective inhibitors. The extensive research into its derivatives has yielded a plethora of compounds with promising therapeutic potential against cancer and autoimmune diseases.

Future efforts in this field will likely focus on several key areas:

  • Enhancing Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.

  • Overcoming Drug Resistance: Developing novel derivatives that can effectively target drug-resistant mutant kinases.

  • Exploring New Biological Targets: Expanding the therapeutic applications of this scaffold by investigating its activity against other enzyme families and biological targets.

  • Optimizing Drug-like Properties: Further refining the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical translatability.

References

  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry. [Link]
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. OUCI. [Link]
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry. [Link]
  • Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Semantic Scholar. [Link]
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. [Link]
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
  • Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899).
  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

Sources

The Therapeutic Potential of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrazolo[3,4-d]pyrimidine

The 1H-pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, makes it a privileged scaffold for the design of kinase inhibitors.[1][2] This bioisosteric relationship allows derivatives to competitively bind to the ATP-binding site of various kinases, modulating their activity and influencing downstream signaling pathways critical in numerous pathologies, most notably cancer.[2][3] The versatility of this core structure allows for chemical modifications at several positions, enabling the development of highly potent and selective inhibitors targeting a range of protein kinases. This guide provides an in-depth exploration of the therapeutic potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental workflows crucial for their discovery and development.

Part 1: Deciphering the Mechanism of Action - A Kinase-Centric Approach

The primary therapeutic efficacy of 1H-pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to inhibit protein kinases. These enzymes play a crucial role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent starting point for developing inhibitors against various kinase families.

Targeting Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon ligand binding, activate intracellular signaling cascades controlling cell growth, proliferation, and survival.[4] Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed to target key RTKs implicated in cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Derivatives have been synthesized that potently inhibit VEGFR-2, leading to anti-angiogenic effects.[5][6][7] One such derivative, (E)-1-methyl-9-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (10k), demonstrated significant inhibition of VEGFR-2 kinase activity and anti-vascular effects in preclinical models.[5]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[4][8] Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor.[4][8][9][10]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). A multikinase inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (33), potently inhibits both FLT3 and VEGFR2, leading to complete tumor regression in an AML xenograft model.[11][6]

Modulating Non-Receptor Tyrosine Kinases

This class of kinases is involved in various signaling pathways, including those regulating the immune response and cell proliferation.

  • Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in B-cell malignancies.[1][6][12][13][14] The FDA-approved drug Ibrutinib , a 1H-pyrazolo[3,4-d]pyrimidine derivative, is a potent and irreversible inhibitor of BTK.[1][6] By blocking BTK, Ibrutinib inhibits B-cell proliferation and survival, making it an effective treatment for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2][5][15][16]

  • Src Family Kinases (SFKs): These kinases are involved in cell growth, differentiation, and survival.[13][15] Novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors, leading to cell cycle arrest and tumor growth reduction in medulloblastoma cells.[3][15]

Regulating Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.

  • Cyclin-Dependent Kinase 2 (CDK2): In complex with cyclin A2, CDK2 plays a critical role in the G1/S phase transition of the cell cycle.[12][17] Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[12][17]

Other Kinase Targets

The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold has led to the discovery of inhibitors for other important kinases:

  • p21-Activated Kinase 1 (PAK1): Involved in cell proliferation, survival, and migration. A novel PAK1 inhibitor, ZMF-10, based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, has been shown to induce apoptosis and endoplasmic reticulum stress in breast cancer cells.[18]

Below is a diagram illustrating the central role of 1H-pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors in cancer therapy.

G PyrazoloPyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Derivatives RTK Receptor Tyrosine Kinases PyrazoloPyrimidine->RTK Inhibits NonRTK Non-Receptor Tyrosine Kinases PyrazoloPyrimidine->NonRTK Inhibits CDK Cyclin-Dependent Kinases PyrazoloPyrimidine->CDK Inhibits OtherKinases Other Kinases PyrazoloPyrimidine->OtherKinases Inhibits VEGFR2 VEGFR-2 RTK->VEGFR2 EGFR EGFR RTK->EGFR FLT3 FLT3 RTK->FLT3 BTK BTK NonRTK->BTK Src Src NonRTK->Src CDK2 CDK2 CDK->CDK2 PAK1 PAK1 OtherKinases->PAK1 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation FLT3->Proliferation Survival Cell Survival BTK->Survival Src->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle Migration Cell Migration PAK1->Migration

Caption: Kinase targets of 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Part 2: Structure-Activity Relationship (SAR) and Drug Design

The therapeutic efficacy of 1H-pyrazolo[3,4-d]pyrimidine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Key modifications to the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been explored to enhance its therapeutic potential:

  • Substitution at the N1 position: Modifications at this position can influence the compound's interaction with the kinase active site and its overall physicochemical properties.

  • Functionalization at the C4 position: This position is often a key point for introducing moieties that can form crucial hydrogen bonds with the hinge region of the kinase domain. The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate is a versatile building block for introducing various substituents at this position through nucleophilic aromatic substitution.[7][19][20]

  • Derivatization at the C3 position: Introducing different groups at this position can modulate selectivity and potency. For instance, a 3-(phenylethynyl) group has been shown to be important for potent Src inhibition.[13]

  • Introduction of linker moieties: Linking the pyrazolo[3,4-d]pyrimidine core to other chemical entities via linkers can enhance binding affinity and target engagement.

The following table summarizes the SAR for some key 1H-pyrazolo[3,4-d]pyrimidine derivatives:

Derivative/CompoundTarget Kinase(s)Key Structural Features & SAR InsightsReference(s)
Ibrutinib BTKIrreversible inhibitor forming a covalent bond with Cys481 in the BTK active site. The acrylamide group is crucial for this covalent interaction.[1],[6]
Compound 33 FLT3, VEGFR2The 4-chloro-3-(trifluoromethyl)phenylurea moiety at the 4-position of the pyrazole ring is critical for potent dual inhibition.[11],[6]
Compound 1j Src, B-RAF, C-RAFThe 3-(phenylethynyl) group and the benzamide moiety at the 4-amino position are key for multi-kinase inhibitory activity.[13]
Compound 10k VEGFR-2, TubulinThe 3,4,5-trimethoxybenzylidene group contributes to both VEGFR-2 inhibition and anti-tubulin polymerization activity.[5]
ZMF-10 PAK1The specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core leads to potent and selective PAK1 inhibition.[18]

Part 3: Experimental Protocols for Drug Discovery and Development

The discovery and development of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives rely on a series of robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

A common synthetic route to 1H-pyrazolo[3,4-d]pyrimidine derivatives involves the cyclocondensation of a substituted 5-aminopyrazole-4-carbonitrile with an appropriate reagent. A versatile intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, can be synthesized and subsequently functionalized.[21]

Step-by-Step Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine:

  • Cyclization: A mixture of 5-amino-1H-pyrazole-4-carboxamide and urea is heated to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[21]

  • Chlorination: The resulting diol is treated with phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[21]

General Procedure for Derivatization via Suzuki or Buchwald-Hartwig Coupling:

Modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for introducing a wide range of substituents onto the pyrazolo[3,4-d]pyrimidine core, particularly at the chloro-positions.[10][22][23][24][25][26][27][28][29]

  • Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For pyrazolo[3,4-d]pyrimidines, this is typically used to introduce aryl or heteroaryl groups.[23][24][25][27]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine substituents.[10][22][26][28][29]

The following diagram illustrates a generalized workflow for the synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives.

G Start 5-Aminopyrazole-4-carboxamide Intermediate1 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol Start->Intermediate1 Urea, Heat Intermediate2 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate1->Intermediate2 POCl3 Suzuki Suzuki Coupling (Aryl/Heteroarylboronic acid) Intermediate2->Suzuki Buchwald Buchwald-Hartwig Amination (Amine) Intermediate2->Buchwald FinalProduct Diverse Library of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives Suzuki->FinalProduct Buchwald->FinalProduct

Caption: Synthetic workflow for 1H-pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Biological Evaluation

A battery of in vitro assays is essential to characterize the biological activity of newly synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives.

These assays are crucial for determining the potency and selectivity of the compounds against their target kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][12][14][30]

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and a mixture of the substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[9][14]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][14]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9][14]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][20][22][23][31]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrazolo[3,4-d]pyrimidine derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This technique is used to determine the effect of the compounds on cell cycle progression.[4][16][21][28][32]

Step-by-Step Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cancer cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[16]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[16][32]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds.[4][16][21]

Step-by-Step Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Treatment: Treat cancer cells with the test compound.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western blotting is used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in relevant signaling pathways.[19][27][29][33][34]

Step-by-Step Protocol for Western Blot Analysis:

  • Cell Lysis: Treat cells with the compound, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of a kinase) followed by HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

The following diagram outlines the workflow for the biological evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives.

G Start Synthesized 1H-Pyrazolo[3,4-d]pyrimidine Derivatives KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay CellViability Cell Viability/Proliferation (MTT Assay) KinaseAssay->CellViability Potent Inhibitors CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Active Compounds Apoptosis Apoptosis Assay (Flow Cytometry) CellViability->Apoptosis Active Compounds WesternBlot Signaling Pathway Analysis (Western Blot) CellCycle->WesternBlot Apoptosis->WesternBlot LeadCompound Lead Compound Identification and Optimization WesternBlot->LeadCompound

Caption: Biological evaluation workflow for novel derivatives.

Part 4: Clinical Translation - The Success of Ibrutinib

The therapeutic potential of the 1H-pyrazolo[3,4-d]pyrimidine scaffold is best exemplified by the clinical success of Ibrutinib (Imbruvica®) .[1][2][6][8][9][12][13][14][15][16][18][35]

Ibrutinib is an oral, first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][6][12][13][14] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][6][13]

The FDA has approved Ibrutinib for the treatment of several B-cell malignancies, including:

  • Chronic lymphocytic leukemia (CLL) / Small lymphocytic lymphoma (SLL)[2][15]

  • Waldenström's macroglobulinemia[11]

Numerous clinical trials have demonstrated the efficacy and manageable safety profile of Ibrutinib.[4][8][9][18][35] Long-term follow-up studies have confirmed its sustained benefit in improving progression-free and overall survival in patients with CLL/SLL.[8][35]

The development and approval of Ibrutinib serve as a landmark achievement, validating the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a highly valuable framework for the design of targeted therapies.

Conclusion

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics, particularly in the realm of oncology. Its inherent ability to mimic the purine core of ATP has led to the discovery of potent inhibitors of a wide range of protein kinases that are critical drivers of cancer. The success of Ibrutinib in the clinic has not only provided a much-needed treatment option for patients with B-cell malignancies but has also spurred further research into the therapeutic potential of this privileged heterocyclic system. As our understanding of the molecular drivers of disease continues to grow, the strategic design and synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives, guided by robust SAR and comprehensive biological evaluation, will undoubtedly lead to the development of the next generation of targeted therapies.

References

  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & El Ella, D. A. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1).
  • Li, X., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.
  • Wang, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • Lochhead, P. A., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(5), 761-778.
  • Wang, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(5), 1629-1639.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14595-14614.
  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 473-480.
  • Zhang, X., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957-3974.
  • Ghorab, M. M., et al. (2011).
  • El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(3), 543-557.
  • El-Sayed, N. F., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • El-Sayed, N. F., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • El-Sayed, N. F., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • Feng, Z., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry, 194, 112220.
  • Al-Abdullah, E. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1121-1128.
  • Ghorab, M. M., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1019-1026.
  • Farag, A. M., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 89(4), 557-568.
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17074-17096.
  • Kym, P. R., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles.
  • Wang, X., et al. (2016).
  • Ahmed, K. A., & Naglah, A. M. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Bioorganic Chemistry, 78, 442-455.
  • El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6524.
  • El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845-1863.
  • Ghorab, M. M., et al. (2012). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 49(4), 864-873.
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17074-17096.
  • Al-Ostoot, F. H., et al. (2022). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. Journal of Molecular Structure, 1265, 133418.
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(15), 4930.
  • Farag, A. M., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 89(4), 557-568.
  • El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845-1863.
  • de la Cuesta, E., et al. (2022).
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14595-14614.
  • BenchChem. (2025). Application Notes and Protocols: Kinase Activity Assays.
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BenchChem. (2025).
  • CLYTE Technologies. (2025).
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide).

Sources

Discovery of Novel 1H-Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: From Scaffold to Preclinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Pursuit of Kinase Specificity

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The core challenge, however, lies not in inhibiting kinases, but in achieving the requisite specificity to ensure therapeutic efficacy while minimizing off-target toxicity. This is particularly complex given the highly conserved nature of the ATP-binding site across the human kinome.

This guide focuses on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a "privileged" heterocyclic system that has proven to be a remarkably versatile starting point for the development of potent and selective kinase inhibitors.[1][2] Its success stems from its bioisosteric resemblance to the adenine core of ATP, allowing it to form key hydrogen bond interactions within the kinase hinge region—the anchor point for most Type I and Type II inhibitors.[1][3][4]

Here, we move beyond a simple recitation of facts. We will dissect the strategic decisions, the rationale behind experimental design, and the self-validating nature of the protocols that underpin the successful discovery of novel 1H-pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Chapter 1: The Foundation - Medicinal Chemistry and Rational Design

The journey begins with the chemical scaffold. The art of the medicinal chemist is to strategically decorate this core to achieve high-affinity binding to the target kinase while engineering desirable pharmacological properties.

The Privileged Scaffold: Bioisosterism and Hinge Binding

The 1H-pyrazolo[3,4-d]pyrimidine core is an isostere of purine, enabling it to mimic the hydrogen bonding pattern of adenine with the kinase hinge region.[3][5] This predictable interaction provides a solid anchor for the inhibitor, allowing chemists to focus on substitutions that explore other regions of the ATP pocket to gain potency and selectivity.

cluster_0 Adenine cluster_1 1H-Pyrazolo[3,4-d]pyrimidine Adenine Scaffold Adenine->Scaffold Bioisosteric Replacement

Caption: Bioisosteric relationship between adenine and the 1H-pyrazolo[3,4-d]pyrimidine core.

Core Synthesis Strategy: A Self-Validating Route

A robust and flexible synthetic route is paramount. The goal is to create a pathway that allows for late-stage diversification, enabling the rapid generation of an analogue library. A common and reliable approach begins with a substituted pyrazole, which undergoes cyclization to form the fused pyrimidine ring.

Exemplary Synthetic Protocol: Synthesis of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

  • Rationale: This protocol generates a key intermediate. The chlorine atom at the C4 position is an excellent leaving group, providing a versatile handle for subsequent nucleophilic aromatic substitution reactions to introduce a wide variety of side chains.[3]

  • Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile.

    • Combine ethoxymethylenemalononitrile and a substituted hydrazine (e.g., phenylhydrazine) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of starting materials.

    • Cool the reaction to room temperature, allowing the product to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The identity and purity should be confirmed by ¹H NMR and LC-MS.

  • Step 2: Cyclization to form 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • Dissolve the pyrazole from Step 1 in an excess of formic acid.

    • Reflux the solution for 8-12 hours. The reaction progress is monitored by LC-MS.

    • Remove the formic acid under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, and dry.

  • Step 3: Chlorination to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. [3]

    • Suspend the pyrazolopyrimidinone from Step 2 in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine like triethylamine.[3]

    • Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Structure-Activity Relationship (SAR): The Path to Potency and Selectivity

With the core scaffold in hand, the iterative process of inhibitor optimization begins. SAR studies systematically modify the molecule and measure the resulting impact on biological activity.

Key Modification Points:

  • N1-Position: Substitutions here often project into the solvent-exposed region. Modulating the size and electronics can influence solubility and pharmacokinetic properties.

  • C4-Position: This is the primary vector for achieving selectivity. By attaching different aryl or alkyl groups, the inhibitor can exploit unique features of the target kinase's active site, such as the hydrophobic pocket adjacent to the hinge.[6][7]

  • C3-Position: Modifications at this position can be used to probe for additional interactions deeper within the ATP pocket.

Table 1: Example SAR Data for BRK/PTK6 Inhibitors [8]

CompoundR¹ Substitution (Pyrazolo Ring)R² Substitution (Phenol Ring)BRK IC₅₀ (nM)
38 HH153
45 MethylH134
49 H2-Fluoro12.3
51 H4-Fluoro3.37
  • Expertise & Experience: The data in Table 1 clearly illustrates a common strategy. Initial compound 38 has moderate potency. Adding a small methyl group at R¹ (45 ) offers little improvement. However, introducing fluorine to the phenolic ring (49 , 51 ) dramatically increases potency.[8] This is a classic medicinal chemistry tactic: fluorine can enhance binding affinity through favorable electronic interactions and can also block sites of metabolism, improving the compound's stability.[8] The superior potency of the para-fluoro substitution (51 ) over the ortho-fluoro (49 ) suggests a specific, favorable interaction in that region of the BRK active site.[8]

Chapter 2: Biochemical Evaluation - Quantifying Inhibition

Once analogues are synthesized, they must be tested. Biochemical assays are the first step, providing a clean, cell-free system to measure the direct interaction between the inhibitor and the isolated kinase enzyme.

G start Synthesized Inhibitor Library assay_prep Assay Plate Preparation (Inhibitor Dilution Series) start->assay_prep reagents Add Kinase, Substrate, and ATP assay_prep->reagents incubation Incubation (Kinase Reaction) reagents->incubation detection Detection Step (e.g., Add TR-FRET Reagents) incubation->detection readout Plate Reader (Measure Signal) detection->readout analysis Data Analysis (Signal vs. [Inhibitor]) readout->analysis ic50 IC50 Determination analysis->ic50 selectivity Selectivity Profiling (Test against Kinase Panel) ic50->selectivity lead_id Lead Identification selectivity->lead_id

Sources

1H-pyrazolo[3,4-d]pyrimidin-6-amine as a purine analog in research.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-pyrazolo[3,4-d]pyrimidin-6-amine as a Purine Analog in Research

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry and chemical biology. As a bioisosteric analog of adenine, this heterocyclic system provides a versatile template for designing molecules that interact with a vast array of biological targets, most notably protein kinases. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound and its derivatives. We will explore its foundational role as a purine mimic, delve into its synthesis, elucidate its mechanism of action, and survey its application in the development of targeted inhibitors for critical signaling pathways implicated in cancer, inflammation, and other diseases. This document is structured to provide not only procedural guidance but also the causal scientific reasoning behind experimental design and application.

The Foundational Chemistry: A Privileged Scaffold

The power of the 1H-pyrazolo[3,4-d]pyrimidine scaffold lies in its structural similarity to purine, the parent of adenine and guanine.[1] This resemblance allows molecules built on this core to function as ATP-competitive inhibitors, effectively occupying the highly conserved ATP-binding pocket of protein kinases.[2][3] The nitrogen atoms within the fused ring system are strategically positioned to mimic the hydrogen bonding interactions that adenine forms with the "hinge region" of the kinase active site, a critical anchoring point for ATP.[3][4]

This compound, specifically, presents a close analog to adenine (9H-purin-6-amine). This core structure serves as a foundational building block, with its amine group and other positions on the rings providing versatile handles for synthetic modification. These modifications are crucial for tuning the molecule's potency, selectivity, and pharmacokinetic properties.[1][4]

General Synthesis Strategies

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core and its derivatives typically follows a multi-step pathway, beginning with the construction of a substituted pyrazole ring, followed by annulation of the pyrimidine ring. A common and adaptable approach involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related precursor.[5][6]

A representative synthetic workflow is outlined below. The causality behind this pathway is the stepwise construction of the heterocyclic system, where each reaction sets the stage for the subsequent cyclization or functionalization. For instance, the initial pyrazole formation from a cyanoacetate derivative and a hydrazine provides the necessary 5-amino group for the subsequent pyrimidine ring closure.[5]

G cluster_synthesis Generalized Synthesis Workflow start Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine pyrazole Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate start->pyrazole Cyclization pyrimidinone Pyrazolo[3,4-d]pyrimidin-4-one pyrazole->pyrimidinone Ring Closure (e.g., with Formamide) chloro 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate pyrimidinone->chloro Chlorination (e.g., POCl3) final Functionalized 1H-pyrazolo[3,4-d]pyrimidine Derivatives (e.g., 6-amine) chloro->final Nucleophilic Substitution (e.g., Amination)

Caption: Generalized synthetic route to 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism of Action: Mimicking the Key to the Engine

The primary mechanism through which 1H-pyrazolo[3,4-d]pyrimidine-based compounds exert their biological effects is through competitive inhibition at ATP-binding sites.[2][3] This is particularly relevant for the protein kinase family, which plays a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[2][7]

ATP-Competitive Kinase Inhibition

Derivatives of this scaffold function as Type I kinase inhibitors, binding to the active "DFG-in" conformation of the kinase.[8] The core's pyrimidine nitrogen forms a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of adenine's N1. The pyrazole's NH group can form another hydrogen bond, further anchoring the inhibitor in the active site. Substituents at various positions are then designed to extend into adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.[9][10]

G cluster_moa Mechanism of ATP-Competitive Inhibition atp ATP Binds to Active Site kinase_active Kinase (Active 'DFG-in' Conformation) atp->kinase_active Normal Binding substrate Substrate Protein kinase_active->substrate Phosphorylates no_signal No Phosphorylation (Signal Blocked) kinase_active->no_signal phospho_substrate Phosphorylated Substrate (Signal Propagation) substrate->phospho_substrate inhibitor 1H-pyrazolo[3,4-d]pyrimidine Analog Binds to Active Site inhibitor->kinase_active Competitive Binding

Caption: ATP-competitive inhibition by a 1H-pyrazolo[3,4-d]pyrimidine analog.

Applications in Target-Based Research & Drug Discovery

The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration against a wide range of kinase targets. Its derivatives have shown potent activity in preclinical models and, in some cases, have advanced into clinical trials.[3]

Case Studies in Kinase Inhibition

The following table summarizes the activity of various 1H-pyrazolo[3,4-d]pyrimidine derivatives against several important kinase targets. The choice of target is driven by its established role in disease pathology. For example, EGFR is a well-known oncogene in lung cancer, while BTK is critical for B-cell malignancies.[9][11]

Target KinaseDisease ContextExample DerivativeIC₅₀Reference
EGFRWT Non-Small Cell Lung CancerCompound 12b8.21 µM (A549 cells)[9]
BRK/PTK6 Breast CancerCompound 51Low nM range
JAK3 Rheumatoid ArthritisCompound 13t0.1 nM[12]
BRAFV600E MelanomaCompound 1uPotent inhibitor[8]
BTK B-cell LymphomaCompound 6b1.2 nM[11]
CDK2 General CancerMultiple DerivativesPotent inhibitors[13][14]
TRAP1 General CancerCompound 47Potent inhibitor[15]
Beyond Kinases: Targeting Dihydrofolate Reductase (DHFR)

While kinase inhibition is the most prominent application, the purine-like structure of 1H-pyrazolo[3,4-d]pyrimidines allows them to target other nucleotide-binding enzymes. Researchers have designed derivatives that act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[5] This approach is analogous to classical antifolates like methotrexate. By replacing the pteridine ring of methotrexate with the pyrazolo[3,4-d]pyrimidine scaffold, researchers developed novel compounds with significant DHFR inhibitory and cytotoxic activity against methotrexate-resistant cancer cell lines.[5]

Key Experimental Protocols

The successful application of this compound and its derivatives in research relies on robust and well-validated experimental protocols. The following sections provide self-validating, step-by-step methodologies for key assays.

General Experimental Workflow

A typical research workflow involves progressing from biochemical assays to cell-based models and finally to in vivo studies. This tiered approach allows for the efficient screening and characterization of compounds.

G cluster_workflow Experimental Research Workflow synthesis Compound Synthesis & Characterization biochem In Vitro Biochemical Assay (e.g., Kinase Inhibition) synthesis->biochem Screening cell_based Cell-Based Assays (Cytotoxicity, Signaling) biochem->cell_based Validation invivo In Vivo Model (e.g., Xenograft) cell_based->invivo Efficacy Testing

Sources

Investigating the anticancer activity of 1H-pyrazolo[3,4-d]pyrimidine scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticancer Activity of 1H-pyrazolo[3,4-d]pyrimidine Scaffolds

Introduction: The Privileged Scaffold in Modern Oncology

The quest for targeted cancer therapies has led researchers to identify certain molecular frameworks that are exceptionally adept at interacting with a range of biological targets. These are known as "privileged scaffolds." Among them, the 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a cornerstone in the design of novel anticancer agents. Its significance lies in its structural resemblance to the native purine ring system, particularly adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors in the ATP-binding pockets of numerous protein kinases, enzymes that are often dysregulated in cancer.[3][4]

The versatility of this scaffold has enabled the development of inhibitors for a wide array of oncogenic targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src and Abl tyrosine kinases, and Cyclin-Dependent Kinases (CDKs).[4][5][6] Consequently, these compounds can modulate critical signaling pathways that regulate cell proliferation, growth, and apoptosis.[7] This guide provides a senior-level overview of the synthesis, mechanisms of action, structure-activity relationships, and practical preclinical evaluation of this potent class of anticancer compounds.

Section 1: Foundational Synthesis Strategies

The accessibility and chemical tractability of the 1H-pyrazolo[3,4-d]pyrimidine core are crucial for its widespread use in drug discovery. A common and effective synthetic approach begins with a substituted pyrazole precursor, typically a 5-aminopyrazole-4-carbonitrile or 5-amino-1H-pyrazole-4-carboxylate.

A representative synthetic pathway often involves:

  • Preparation of the Pyrazole Core: Starting with readily available materials to construct the initial 5-aminopyrazole ring.

  • Cyclization to form the Pyrimidine Ring: The pyrazole intermediate is then reacted with reagents like formamide or formic acid to construct the fused pyrimidine ring, yielding the core 1H-pyrazolo[3,4-d]pyrimidine structure.[8]

  • Functionalization: The core scaffold, often chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃), becomes a versatile intermediate.[3] This activated position allows for subsequent nucleophilic substitution reactions, enabling the introduction of various side chains (amines, anilines, hydrazines) to explore the chemical space and optimize biological activity.[3][9]

This multi-step process allows for the systematic modification of substituents at various positions, which is fundamental for developing structure-activity relationship (SAR) studies and fine-tuning the pharmacological profile of the final compounds.

cluster_synthesis General Synthetic Workflow A 5-Aminopyrazole Precursor B Cyclization (e.g., with Formamide) A->B C 1H-Pyrazolo[3,4-d]pyrimidin-4-one B->C D Chlorination (POCl3) C->D E 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Key Intermediate) D->E F Nucleophilic Substitution (Amines, Anilines, etc.) E->F G Diverse Library of Anticancer Candidates F->G

Caption: A generalized workflow for synthesizing 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Section 2: Deciphering the Mechanisms of Anticancer Action

The primary mechanism by which 1H-pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are critical nodes in the signaling networks that control cell growth, division, and survival. In many cancers, kinases become constitutively active, leading to uncontrolled cell proliferation.

ATP-Competitive Kinase Inhibition

The structural mimicry of adenine allows pyrazolo[3,4-d]pyrimidines to bind to the ATP-binding pocket in the catalytic domain of kinases.[2][4] This binding event physically blocks ATP from accessing its site, thereby preventing the phosphotransfer reaction that is essential for kinase activity and downstream signaling. This competitive inhibition is the foundational principle behind the scaffold's broad-spectrum activity.

cluster_pathway Mechanism of ATP-Competitive Kinase Inhibition Kinase Kinase Active Site Hinge Region ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction Signal Blocked Kinase->No_Reaction ATP ATP ATP->Kinase:hinge Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase:hinge Competitively Binds

Caption: Competitive inhibition of a protein kinase by a 1H-pyrazolo[3,4-d]pyrimidine analog.

Key kinase families targeted by this scaffold include:

  • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, including non-small cell lung cancer. Pyrazolopyrimidine derivatives have been designed to inhibit both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M) that confer resistance to other therapies.[3][9][10][11]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors. Inhibition of VEGFR can stifle tumor growth by cutting off its nutrient supply.[12]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell motility, adhesion, and invasion. Their inhibition can reduce the metastatic potential of cancer cells.[6]

  • CDKs (Cyclin-Dependent Kinases): As master regulators of the cell cycle, CDKs are prime targets for cancer therapy. Inhibitors based on this scaffold can induce cell cycle arrest, preventing cancer cells from replicating.[4][8]

Downstream Cellular Consequences

The inhibition of these critical kinases triggers a cascade of cellular events that collectively contribute to the anticancer effect:

  • Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the cell cycle, often at the G2/M or S phases, preventing cell division.[6][9]

  • Induction of Apoptosis: Disruption of survival signaling pathways (e.g., those downstream of EGFR) can lead to programmed cell death, or apoptosis. This is often evidenced by an increase in the ratio of pro-apoptotic proteins (like BAX) to anti-apoptotic proteins (like Bcl-2).[9][11][13]

  • Inhibition of Angiogenesis and Metastasis: Through the inhibition of VEGFR and Src, these compounds can limit tumor growth and its ability to spread to other parts of the body.[12]

Section 3: Structure-Activity Relationship (SAR) Insights

Optimizing the anticancer activity of the 1H-pyrazolo[3,4-d]pyrimidine scaffold is achieved through systematic chemical modifications. SAR studies reveal how different functional groups at various positions on the core influence potency, selectivity, and pharmacokinetic properties.

  • Position 1 (Pyrazolo N1): Substitution with small alkyl or aryl groups is common. A phenyl group at this position is frequently found in potent derivatives.[3][5]

  • Position 4 (Pyrimidine C4): This is the most critical position for modification. Introduction of an aniline moiety often enhances anticancer activity compared to aliphatic amines.[9] The nature of the linker and the terminal hydrophobic group that binds in the kinase's hydrophobic pocket is crucial for potency.[9]

  • Position 5 (Pyrimidine C5): Aromatic substitutions at the N5 position have been shown to favor activity.[5]

  • Position 6 (Pyrimidine C6): Small alkyl groups like methyl are often tolerated and can contribute to binding.[3]

Compound Class/SubstitutionTarget(s)Key SAR FindingRepresentative IC₅₀Reference
4-Anilino derivatives EGFRIntroduction of an aniline moiety at C4 enhances activity over aliphatic amines.8.21 µM (A549 cells) for compound 12b[9]
4-Hydrazone derivatives EGFRCondensation with p-chloroacetophenone at the C4-hydrazine linker yields potent compounds.0.016 µM (EGFRWT) for compound 12b[9][11]
5-Arylaminopyrazolo[3,4-d]pyrimidin-4-ones General CytotoxicityAn anilino function at N5 shows superior activity compared to a simple amino group.14 µM (MCF-7 cells) for compound 7[5]
N1-phenyl-C4-arylhydrazinyl derivatives EGFR, VEGFR2A specific phenylhydrazinyl moiety at C4 leads to potent dual inhibition.0.3 µM (EGFRWT), 7.60 µM (VEGFR2) for compound 5i[3]
Derivatives with Arginine Conjugates DHFRA pyrazolopyrimidine bearing an arginine amino acid conjugate showed potent DHFR inhibition and cytotoxicity.IC₅₀ parallel to MTX against resistant cell lines.[14]

Section 4: A Practical Guide to Preclinical Evaluation

A robust and logical workflow is essential for evaluating the anticancer potential of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives. This process typically moves from broad cytotoxicity screening to specific mechanistic and in vivo studies.

cluster_workflow In Vitro Evaluation Workflow A Compound Synthesis & Characterization B Primary Screen: Cytotoxicity Assay (MTT) on Cancer Cell Panel A->B C Identify 'Hit' Compounds (Potent & Selective) B->C D Secondary Screen: Enzymatic Kinase Assays (EGFR, VEGFR, etc.) C->D E Mechanistic Assays on Hits: Cell Cycle Analysis (Flow Cytometry) C->E F Mechanistic Assays on Hits: Apoptosis Assay (Annexin V) C->F G Lead Candidate Selection for In Vivo Studies D->G E->G F->G

Caption: A standard workflow for the preclinical in vitro evaluation of novel anticancer compounds.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, MCF-7)[7][9] in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, G2/M).

  • Procedure:

    • Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[9]

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: Analyze the samples on a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the distribution in treated cells to untreated controls.

Protocol 3: Xenograft Tumor Model in Mice

  • Principle: This in vivo model assesses a compound's ability to inhibit tumor growth in a living organism. Human cancer cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment.

  • Procedure:

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-29 or Daoy cells) into the flank of each mouse.[6][12]

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization & Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined schedule and dose.

    • Monitoring: Measure tumor volume (typically using calipers) and body weight every 2-3 days.

    • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

    • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion and Future Outlook

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly fruitful starting point for the development of targeted anticancer agents. Its ability to act as a purine bioisostere provides a powerful and rational basis for designing inhibitors against a multitude of oncogenic kinases. The extensive body of research highlights its versatility, with derivatives demonstrating potent activity against EGFR, VEGFR, Src, CDKs, and other critical cancer targets.[4][8][6][12] Future research will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects, creating dual-target inhibitors to overcome resistance mechanisms,[16] and exploring novel conjugates to enhance tumor-specific delivery. The continued exploration of this privileged scaffold promises to yield new and effective therapies in the ongoing fight against cancer.

References

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells.
  • A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities.
  • Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][3][5][8]triazines.
  • Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.
  • Pyrazolo[3,4-d]pyrimidine-Based Dual Inhibitors Identified as Targeting Multiple Cancer Pathways.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation.
  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
  • Anticancer activity of pyrimidine, pyrazolopyrimidine, and...
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.

Sources

Topic: 1H-pyrazolo[3,4-d]pyrimidin-6-amine for Autoimmune Disease Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target the ATP-binding site of a wide array of protein kinases. This guide provides a comprehensive technical overview for researchers investigating derivatives of this scaffold, specifically focusing on the 1H-pyrazolo[3,4-d]pyrimidin-6-amine core, as potential therapeutic agents for autoimmune diseases. We will delve into the primary molecular mechanisms, focusing on the inhibition of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK), two pivotal enzyme families in immune cell signaling. This document furnishes detailed, field-proven protocols for in vitro and in vivo evaluation, explains the causal logic behind experimental choices, and presents a framework for interpreting data. By synthesizing mechanistic insights with actionable methodologies, this guide serves as a critical resource for scientists and drug development professionals aiming to harness the therapeutic potential of this compound class.

Introduction: The Versatility of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold in Immunology

Autoimmune diseases, from rheumatoid arthritis to systemic lupus erythematosus, are characterized by a dysregulated immune system that attacks the body's own tissues. A central driver of this pathology is aberrant intracellular signaling within immune cells, which leads to chronic inflammation and tissue destruction. Protein kinases, as key regulators of these signaling cascades, have emerged as high-value therapeutic targets.

The 1H-pyrazolo[3,4-d]pyrimidine core, an isostere of adenine, is exceptionally well-suited to function as a kinase inhibitor scaffold.[1][2] Its structure mimics the purine base of ATP, allowing it to competitively bind within the catalytic site of numerous kinases, thereby blocking their phosphorylating activity.[2][3] This guide focuses on derivatives of this scaffold, which have shown significant promise in modulating the key inflammatory pathways that underpin autoimmune disorders. Our objective is to provide a robust technical and intellectual framework for advancing the study of these compounds from initial screening to preclinical validation.

Chapter 1: Core Mechanisms of Action in Autoimmune Signaling

Understanding the molecular targets is fundamental to designing a successful research program. Pyrazolo[3,4-d]pyrimidine derivatives achieve their immunomodulatory effects primarily by inhibiting kinases that are critical checkpoints in immune activation.

The JAK-STAT Pathway: A Central Hub for Cytokine Signaling

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling route for a multitude of cytokines that drive autoimmune inflammation. Dysregulation of this pathway is a key factor in the pathogenesis of many such diseases.[4] Selective inhibitors of JAKs can therefore intercept these pro-inflammatory signals.

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of JAK family members, with some showing high selectivity for JAK3.[5] This selectivity is therapeutically significant, as JAK3's expression is largely restricted to hematopoietic cells, potentially minimizing off-target effects. Inhibition of JAK3 blocks the signaling of cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte activation, proliferation, and survival.[5]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (e.g., JAK3) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (monomer) JAK->STAT 3. STAT Phosphorylation STAT_P Phosphorylated STAT (dimer) Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 5. Gene Activation Inhibitor 1H-Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->JAK Inhibition

Fig 1. Inhibition of the JAK-STAT signaling pathway.
The B-Cell Receptor (BCR) Pathway: Targeting B-Cell Activation

B-cells play a central role in many autoimmune diseases through the production of autoantibodies and the presentation of autoantigens. Bruton's Tyrosine Kinase (BTK) is an essential enzyme in the B-cell receptor (BCR) signaling pathway, critical for B-cell development, activation, and survival.[6][7][8]

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is the foundation of ibrutinib, a landmark irreversible BTK inhibitor.[3][6] Many derivatives are designed as covalent inhibitors that form a permanent bond with a specific cysteine residue (Cys481) in the BTK active site.[6] This irreversible inhibition effectively shuts down BCR signaling, preventing B-cell proliferation and autoantibody production, making it a highly attractive strategy for treating diseases like rheumatoid arthritis.[6][7]

BCR_Pathway BCR B-Cell Receptor (BCR) LynSrc Lyn/Src Kinases BCR->LynSrc 2. Activation Antigen Autoantigen Antigen->BCR 1. BCR Clustering BTK BTK LynSrc->BTK 3. BTK Activation PLCg2 PLCγ2 BTK->PLCg2 4. Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Response Cellular Response (Proliferation, Survival, Autoantibody Production) Downstream->Response Inhibitor 1H-Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->BTK Irreversible Inhibition

Fig 2. Inhibition of the BCR signaling pathway via BTK.

Chapter 2: Preclinical Evaluation Workflow: A Step-by-Step Guide

A systematic, multi-stage approach is crucial for evaluating novel compounds. The workflow progresses from targeted enzymatic assays to complex in vivo models, with each step providing critical data to justify advancement.

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase Biochemical Kinase Assay (IC50) Cellular Cell-Based Pathway Assay (pSTAT, pBTK) Kinase->Cellular Confirm Target Engagement Prolif Cell Proliferation Assay Cellular->Prolif Assess Functional Outcome PK Pharmacokinetics (ADME) Prolif->PK Lead Compound Selection Efficacy Disease Model (e.g., CIA) PK->Efficacy Determine Dosing Tox Toxicology Assessment Efficacy->Tox Validate Safety & Efficacy

Fig 3. Overall preclinical evaluation workflow.
Initial Screening: In Vitro Kinase Assays

Causality: The first step is to confirm that the compound directly inhibits the kinase of interest. This biochemical assay isolates the enzyme and substrate from other cellular components to provide a clean measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol: Generic In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase (e.g., recombinant human JAK3 or BTK), a europium-labeled anti-tag antibody (specific to the kinase), and a broad-spectrum Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of each concentration of the serially diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add 5 µL of the kinase-antibody complex solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 615 nm (europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity Assessment

Causality: A compound that inhibits an isolated enzyme must also be able to cross the cell membrane and engage its target in the complex intracellular environment. Cellular assays confirm target engagement and measure the functional consequences of target inhibition.

Protocol: Western Blot for Phospho-STAT5 (pSTAT5) Inhibition

  • Cell Culture and Stimulation:

    • Culture a relevant cell line (e.g., human T-lymphocytes) to an appropriate density.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a cytokine known to activate the target pathway (e.g., 10 ng/mL IL-2) for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (pSTAT5).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities; a dose-dependent decrease in the pSTAT5/total STAT5 ratio indicates effective pathway inhibition.

In Vivo Efficacy Models

Causality: Successful in vitro activity must translate to therapeutic efficacy in a living organism. Animal models of autoimmune disease, while imperfect, are essential for evaluating a compound's overall effect on a complex biological system, including its pharmacokinetics, efficacy, and potential toxicity.

Model Spotlight: Rat Adjuvant-Induced Arthritis (AIA)

The AIA model is a well-established and robust model for studying rheumatoid arthritis, characterized by severe inflammation, cartilage degradation, and bone resorption.[5]

Protocol: Adjuvant-Induced Arthritis in Lewis Rats

  • Disease Induction (Day 0):

    • Anesthetize female Lewis rats (a susceptible strain).

    • Administer a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail.

  • Compound Administration (Prophylactic or Therapeutic):

    • Prophylactic: Begin daily dosing with the test compound (e.g., via oral gavage) on Day 0 or Day 1 and continue for the duration of the study (typically 21-28 days).

    • Therapeutic: Wait for the onset of clinical signs of arthritis (typically around Day 9-11) and then begin daily dosing.

    • Include a vehicle control group and a positive control group (e.g., methotrexate or tofacitinib).

  • Clinical Assessment (Daily or Every Other Day):

    • Assign a clinical arthritis score to each paw based on the severity of erythema and swelling (e.g., 0 = normal, 4 = severe inflammation of the entire paw and ankle). The maximum score per animal is 16.

    • Measure paw volume or thickness using a plethysmometer or digital calipers.

    • Monitor body weight as an indicator of general health.

  • Terminal Endpoint Analysis (e.g., Day 21):

    • Collect blood for analysis of inflammatory biomarkers (e.g., cytokines via ELISA) and drug exposure.

    • Harvest hind paws for histopathological analysis to score inflammation, pannus formation, cartilage damage, and bone erosion.

    • Radiographic imaging (micro-CT) can be used to quantify bone and joint damage.

Data Presentation: Representative In Vivo Efficacy Data

Treatment Group (n=8)Mean Arthritis Score (Day 21)Paw Volume Change (Day 21 vs Day 0)Histology Score (Inflammation)
Vehicle Control12.5 ± 1.8+1.5 mL3.8 ± 0.5
Compound X (10 mg/kg)4.2 ± 1.1+0.4 mL1.2 ± 0.4
Compound X (30 mg/kg)1.5 ± 0.7+0.1 mL0.5 ± 0.2
Positive Control2.1 ± 0.9+0.2 mL0.8 ± 0.3*
p < 0.05 vs. Vehicle Control

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of kinase inhibitors for the treatment of autoimmune diseases. Their proven ability to potently and often selectively inhibit critical nodes in immune signaling, such as JAK3 and BTK, provides a strong rationale for their continued development.[5][6][7] The systematic evaluation workflow detailed in this guide—progressing from biochemical validation to cellular function and finally to in vivo efficacy models—establishes a self-validating system for identifying and advancing lead candidates.

Future research should focus on optimizing the selectivity profiles of these inhibitors to further enhance safety, exploring their efficacy in a broader range of autoimmune disease models beyond arthritis, and developing innovative formulation strategies to improve their pharmacokinetic properties.[1] By integrating rational design with the rigorous experimental methodologies outlined here, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Zhou, Y., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720. [Link]
  • Zhu, Y., et al. (2020). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 11(10), 1863–1868. [Link]
  • Norman, P. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5944-5955. [Link]
  • Rai, R., et al. (2017). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters, 8(7), 726–731. [Link]
  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3485. [Link]
  • Yin, L., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 172, 111-124. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 16(5), 724. [Link]
  • Wang, A., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry, 64(16), 11848–11874. [Link]
  • Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
  • O'Shea, J. J., et al. (2015). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 42(4), 599-611. [Link]
  • Al-Adhami, M. J. M., et al. (2023). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry, 39(6), 1544-1554. [Link]
  • El-Sayed, M. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17615-17634. [Link]
  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75420, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
  • Montanari, S., et al. (2021).
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1762-1780. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75420, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
  • Miklas, J. W., et al. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers in Immunology, 12, 783326. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67499, 1H-Pyrazolo(3,4-d)pyrimidine. [Link]
  • Islam, M. M., et al. (2018).
  • National Institute of Standards and Technology. (2025). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. In NIST Chemistry WebBook. [Link]
  • Google Patents. (2023).
  • Li, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105995. [Link]
  • Li, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105995. [Link]
  • Maruca, A., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: Nanosystem approaches for drug delivery. Scientific Reports, 6, 21729. [Link]
  • Li, J., et al. (2019). Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. Journal of Medicinal Chemistry, 62(10), 5051–5066. [Link]
  • Van den Eeckhout, T., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
  • Al-Hidhani, S., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Sanna, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Journal of Medicinal Chemistry, 60(13), 5694–5713. [Link]
  • Charles River Laboratories.
  • Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4880. [Link]
  • Lee, D. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 239, 114539. [Link]
  • de la Fuente, A., et al. (2002). 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. Bioorganic & Medicinal Chemistry, 10(9), 2823–2830. [Link]
  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(2), 126-135. [Link]
  • Lee, S. Y., et al. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Antioxidants, 10(3), 473. [Link]
  • El-Gazzar, M. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(10), 5894-5911. [Link]
  • Charles River Laboratories.
  • Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4880. [Link]
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 239, 114539. [Link]
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1762-1780. [Link]
  • El-Damasy, D. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 114, 105072. [Link]
  • Lee, D. H., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Bioorganic Chemistry, 101, 103901. [Link]

Sources

The Rise of Pyrazolopyrimidines: A Technical Guide to Developing Novel Oral Therapeutics for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Visceral leishmaniasis (VL), a fatal parasitic disease, continues to pose a significant global health threat, primarily in developing nations. The limitations of current treatments—ranging from toxicity and parenteral administration to emerging resistance—underscore the urgent need for novel, safe, and orally bioavailable drugs. This technical guide provides an in-depth exploration of 1H-pyrazolo[3,4-d]pyrimidine derivatives as a promising class of compounds in the anti-leishmanial drug discovery pipeline. We will dissect the rationale behind their development, from initial phenotypic screening to lead optimization and preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against neglected tropical diseases.

The Unmet Medical Need in Visceral Leishmaniasis

Visceral leishmaniasis, caused by the protozoan parasites Leishmania donovani and Leishmania infantum, is the most severe form of leishmaniasis and is fatal if left untreated.[1][2] The disease affects millions worldwide, with an estimated 50,000 to 90,000 new cases annually.[2] Current therapeutic options, including pentavalent antimonials, amphotericin B, paromomycin, and miltefosine, are hampered by significant drawbacks such as high cost, severe side effects, and the need for lengthy and often painful administration routes.[2] Furthermore, the emergence of drug-resistant parasite strains necessitates a robust pipeline of new chemical entities with novel mechanisms of action. The ideal target product profile for a new VL drug includes oral bioavailability, a short treatment course, high efficacy against resistant strains, and a favorable safety profile.

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Anti-Leishmanial Drug Discovery

The 1H-pyrazolo[3,4-d]pyrimidine core is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including as an inhibitor of various kinases.[3][4] In the context of visceral leishmaniasis, this scaffold has emerged from phenotypic screening campaigns as a potent inhibitor of Leishmania parasite growth. A notable advancement in this area was the identification of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine series, which demonstrated promising in vivo efficacy when administered orally in a mouse model of VL.[1][5][6]

Rationale for Development: From Phenotypic Hit to Lead Optimization

The journey from a screening hit to a viable drug candidate is a meticulous process of iterative chemical synthesis and biological testing. The initial pyrazolopyrimidine hits were identified through high-throughput screening against intramacrophage L. donovani amastigotes, the clinically relevant stage of the parasite.[2] This phenotypic approach bypasses the need for a pre-validated drug target, allowing for the discovery of compounds with potentially novel mechanisms of action. The subsequent lead optimization efforts focused on improving potency, metabolic stability, solubility, and oral bioavailability while minimizing off-target toxicity.

Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives: A Generalized Approach

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives typically involves a multi-step process. A common synthetic route starts with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.[3][7]

Illustrative Synthetic Scheme

The following scheme outlines a general pathway for the synthesis of 6-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives, based on methodologies described in the literature.[3][7]

Synthesis_Workflow cluster_pyrazole Pyrazole Formation cluster_pyrimidine Pyrimidine Annulation cluster_diversification Functionalization A Substituted Hydrazine C 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile A->C Condensation B Cyanomethylene derivative B->C E 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->E Cyclization D Formamide or other cyclizing agent D->E F Halogenation E->F e.g., Sandmeyer reaction H Final Derivative F->H Nucleophilic Substitution G Substituted Amines/Alcohols G->H Screening_Workflow A Compound Synthesis B Primary In Vitro Screening (L. donovani promastigotes) A->B C Intramacrophage Amastigote Assay (THP-1 or J774 macrophages) B->C Active Compounds D Cytotoxicity Assay (e.g., HepG2, THP-1 cells) C->D Potent Hits E In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) C->E F In Vivo Efficacy Studies (Mouse or Hamster Model of VL) D->F Selective Compounds E->F G Pharmacokinetic Studies F->G Efficacious Compounds H Lead Candidate G->H MoA_Diagram cluster_parasite Leishmania Parasite cluster_pathways Metabolic Pathways PP 1H-Pyrazolo[3,4-d]pyrimidine (e.g., Allopurinol) Metabolites Allopurinol Ribonucleoside Monophosphate (IMP analogue) PP->Metabolites Metabolism by parasite enzymes GMP_Reductase GMP Reductase Metabolites->GMP_Reductase Inhibition IMP_Dehydrogenase IMP Dehydrogenase Metabolites->IMP_Dehydrogenase Inhibition RNA_Protein_Synthesis RNA & Protein Synthesis Metabolites->RNA_Protein_Synthesis Disruption

Sources

The Pharmacological Profile of 4-Aminopyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Structurally, it is an isomer of adenine, a fundamental component of adenosine triphosphate (ATP), which serves as the primary energy currency of the cell and a crucial substrate for a vast array of enzymes, most notably protein kinases. This inherent structural similarity to a ubiquitous biological molecule has positioned the 4-APP scaffold as a "privileged" structure, capable of interacting with the ATP-binding sites of numerous enzymes.[2] Consequently, derivatives of 4-APP have been extensively explored as potent and selective inhibitors of various therapeutic targets, leading to the development of novel drug candidates for a range of diseases, particularly in oncology and immunology.[1][3] This technical guide provides an in-depth exploration of the pharmacological profile of 4-aminopyrazolo[3,4-d]pyrimidine, offering insights into its mechanism of action, diverse pharmacological effects, and the experimental methodologies employed in its characterization.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which 4-aminopyrazolo[3,4-d]pyrimidine derivatives exert their pharmacological effects is through competitive inhibition of protein kinases at the ATP-binding site.[2] Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This process of phosphorylation acts as a molecular switch, regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

The 4-APP scaffold, mimicking the purine ring of adenine, effectively occupies the adenine-binding pocket within the catalytic domain of protein kinases.[2] This binding event is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase active site. Molecular docking and X-ray crystallography studies have revealed that the pyrimidine and pyrazole nitrogens of the 4-APP core often form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain.[4][5]

ATP_Binding_Inhibition cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Leads to No_Phosphorylation Inhibition of Phosphorylation ATP_Pocket->No_Phosphorylation Results in Hinge Hinge Region ATP ATP 4APP 4-APP Derivative

Caption: Competitive inhibition of ATP binding by 4-APP derivatives.

By occupying the ATP-binding site, 4-APP derivatives prevent the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling pathways. The specificity and potency of these inhibitors can be finely tuned by modifying the substituents at various positions of the 4-APP core, allowing for the development of compounds that selectively target individual kinases or specific kinase families.

Pharmacological Effects: A Broad Spectrum of Kinase Inhibition

The versatility of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold has led to the discovery of inhibitors targeting a wide range of protein kinases, resulting in a diverse array of pharmacological effects.

Anti-Cancer Activity

A significant focus of 4-APP derivative research has been in the field of oncology.[1][3] Many kinases are dysregulated in cancer, leading to uncontrolled cell proliferation and survival. 4-APP-based inhibitors have shown efficacy against various cancer-associated kinases:

  • Src Family Kinases (SFKs): Derivatives such as PP1 and PP2 are potent inhibitors of Src family kinases, which are often overexpressed and activated in various solid tumors.[3] Inhibition of Src can disrupt signaling pathways involved in cell growth, adhesion, and invasion.[6]

  • Receptor Tyrosine Kinases (RTKs): 4-APP derivatives have been developed to target RTKs like Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] Dysregulation of these receptors is a common driver of tumor growth and angiogenesis.

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug ibrutinib, which contains a pyrazolo[3,4-d]pyrimidine core, is a potent inhibitor of BTK, a key component of the B-cell receptor signaling pathway, and is used to treat various B-cell malignancies.[2]

  • Phosphoinositide 3-Kinases (PI3Ks) and mTOR: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival that is frequently mutated in cancer. 4-APP derivatives have been identified as potent inhibitors of PI3Kδ and mTOR.[3]

The anti-cancer effects of these inhibitors are typically manifested as a reduction in tumor cell proliferation, induction of apoptosis, and inhibition of tumor growth in preclinical models.[7]

Anti-Inflammatory and Immunomodulatory Effects

Beyond oncology, the 4-APP scaffold has shown promise in the development of anti-inflammatory and immunomodulatory agents. By targeting kinases involved in immune cell signaling, such as BTK and Janus kinases (JAKs), 4-APP derivatives can modulate immune responses and have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold has been crucial in elucidating the structure-activity relationships (SAR) that govern inhibitor potency and selectivity. Key positions for modification include:

  • N1-position of the pyrazole ring: Substituents at this position often project into a hydrophobic pocket of the kinase active site. Varying the size and nature of this group can significantly impact both potency and selectivity.

  • C3-position of the pyrazole ring: Modifications at this position can influence interactions with the solvent-exposed region of the ATP-binding site.

  • N-4 position of the pyrimidine ring: The amino group at this position is often a key hydrogen bond donor to the hinge region. Substitutions on this amine can modulate binding affinity.

  • C6-position of the pyrimidine ring: This position can be modified to introduce additional interactions with the kinase active site or to improve physicochemical properties of the compound.

Table 1: Example SAR Data for 4-APP Derivatives Against Src Kinase

CompoundR1 (N1-position)R2 (C3-position)R3 (N4-position)Src IC50 (nM)
PP1 t-ButylH4-methylphenyl170
PP2 t-ButylH4-chlorophenyl100

Data is illustrative and compiled from various sources.

Experimental Protocols

The characterization of the pharmacological profile of 4-aminopyrazolo[3,4-d]pyrimidine derivatives relies on a suite of in vitro and in vivo assays.

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

A common synthetic route to the 4-APP core involves the amination of a 4-halopyrazolo[3,4-d]pyrimidine precursor.

Step-by-Step Protocol:

  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Reaction: Dissolve the starting material in a suitable solvent, such as tetrahydrofuran (THF).

  • Amination: Add an excess of ammonium hydroxide to the solution.

  • Incubation: Stir the reaction mixture at room temperature for several hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with a suitable solvent like acetonitrile to precipitate the product, which can then be collected by filtration.

Synthesis_Workflow Start 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Dissolve Dissolve in THF Start->Dissolve Amination Add NH4OH Dissolve->Amination Stir Stir at RT Amination->Stir Concentrate Concentrate Stir->Concentrate Purify Triturate with MeCN & Filter Concentrate->Purify Product 4-Aminopyrazolo[3,4-d]pyrimidine Purify->Product

Caption: Synthetic workflow for 4-aminopyrazolo[3,4-d]pyrimidine.

In Vitro Kinase Inhibition Assay

Biochemical assays are employed to determine the direct inhibitory activity of 4-APP derivatives against purified kinases.

Step-by-Step Protocol (Example: Src Kinase):

  • Reagents: Purified Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or with a detection system), and the 4-APP test compound.

  • Reaction Setup: In a microplate well, combine the Src kinase, peptide substrate, and varying concentrations of the 4-APP derivative in a suitable assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction, typically by adding a stop solution or by spotting the reaction mixture onto a membrane.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of radiolabeled phosphate or by using a phosphorylation-specific antibody in an ELISA-based format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cellular Proliferation Assay (MTT Assay)

Cell-based assays are essential to assess the effect of 4-APP derivatives on the proliferation of cancer cells. The MTT assay is a widely used colorimetric method.[8][9][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the 4-APP derivative (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 48-72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of 4-APP derivatives in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.[11][12][13][14][15]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to treatment and control groups. Administer the 4-APP derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.

Conclusion and Future Perspectives

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors. Its inherent ability to mimic ATP binding provides a robust starting point for the development of potent and selective modulators of a wide range of protein kinases. The extensive body of research on 4-APP derivatives has not only yielded clinically successful drugs but also continues to provide a rich platform for the discovery of novel therapeutics for cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, the exploration of novel kinase targets, and the application of advanced drug delivery strategies to enhance the therapeutic index of these promising compounds. The continued integration of structural biology, computational modeling, and innovative synthetic chemistry will undoubtedly unlock the full potential of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold in addressing unmet medical needs.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 11(7), 1887-1911.
  • Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 3(2), 79-91.
  • Castellano, S., et al. (2018). 4‐Aminopyrazolo[3,4‐d] pyrimidines and dihydropyrazino[2,3‐b]pyrazin‐2(1H)‐ones as hinge region binding modules. ChemMedChem, 13(16), 1648-1655.
  • Hassaballah, A. I., et al. (2024).
  • Maher, M., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1368-1381.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2020). RSC Advances, 10(55), 33358-33373.
  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-5.
  • Hather, G., et al. (2014).
  • Hather, G., et al. (2014).
  • Anilkumar, N., & S, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 239-245.
  • Xu, L., et al. (2010). Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies.
  • Castelli, R., et al. (2014). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. BMC Cancer, 14, 53.
  • Schenone, S., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
  • Mittapalli, S. K., et al. (2022). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents.
  • Manetti, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5198.
  • Kassab, A. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 23(24), 15998.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Kumar, A., et al. (2012). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • Menaka, S., et al. (2022). Design, Insilico Analysis and Molecular Docking Study Of 4-Phenoxy-1h-Pyrazolo [3, 4-D]-Pyrimidine Derivatives: A Comparative Study. International Journal of Advanced Research in Engineering and Technology, 13(3).
  • Khan, I., et al. (2023). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.).
  • Pfizer Inc. (1997). U.S. Patent No. 5,593,997. Washington, DC: U.S.

Sources

A Senior Application Scientist's Guide to the Preliminary In Vitro Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Core in Kinase Inhibitor Discovery

The pyrazolo[3,4-d]pyrimidine core is a heterocyclic purine bioisostere that has garnered significant attention in medicinal chemistry.[1][2][3] Its structural similarity to adenine allows it to function as a versatile "hinge-binding" motif, competitively displacing ATP from the active site of a vast array of protein kinases.[2] This inherent activity has established the pyrazolo[3,4-d]pyrimidine scaffold as a privileged structure in the design of targeted therapeutics, particularly for oncology.[4][5] Numerous derivatives have been investigated as potent inhibitors of critical signaling kinases, including Src-family kinases, Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), demonstrating broad therapeutic potential.[3][4][6]

This guide provides a comprehensive framework for the initial in vitro characterization of novel pyrazolo[3,4-d]pyrimidine analogues. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying scientific rationale, ensuring each stage of the evaluation pipeline is robust, logical, and self-validating. We will proceed from broad phenotypic screening to more defined mechanistic assays, a workflow designed to efficiently identify and characterize promising lead compounds.

Section 1: Foundational Screening: Assessing Antiproliferative Activity

The first critical question for any potential anti-cancer agent is whether it can inhibit the growth of cancer cells. A cell viability assay is the cornerstone of this primary screen. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]

Workflow for In Vitro Cytotoxicity Evaluation

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Synthesize & Purify Novel Compounds Stock Prepare DMSO Stock Solutions Compound->Stock Treat Treat with Serial Dilutions of Compounds Stock->Treat Cells Culture Cancer Cell Lines Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan Crystals (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Plot Plot Dose-Response Curves Read->Plot IC50 Calculate IC50 Values Plot->IC50 G cluster_0 Cell States cluster_1 Membrane Changes Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Healthy->Early Apoptotic Stimulus (e.g., PZP-002) PS_in Phosphatidylserine (PS) is on inner membrane Healthy->PS_in Late Late Apoptosis / Necrosis (Annexin V+, PI+) Early->Late PS_out PS flips to outer membrane Early->PS_out Membrane_compromised Membrane integrity is lost Late->Membrane_compromised

Caption: Principle of distinguishing cell states using Annexin V and Propidium Iodide.

Protocol 3: Apoptosis Analysis via Annexin V/PI Staining

Scientific Rationale: This dual-staining method provides a robust way to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. [9]In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. [10]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these cells. [9][11]Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. [12]It can only enter cells in late apoptosis or necrosis when membrane integrity is lost. [10][11] Materials:

  • Cells treated with PZP-002 (at its IC50 concentration) for 24-48 hours.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer). [13]* Cold 1X PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. This step is crucial to remove any interfering media components.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. [13]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [14]6. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Analysis: Using flow cytometry software, create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). Define quadrants to quantify the percentage of cells that are:

    • Lower-Left (Annexin V- / PI-): Healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining

Scientific Rationale: Cell cycle analysis relies on the quantitative staining of DNA with a fluorescent dye like Propidium Iodide (PI). [15]Since PI binds stoichiometrically to DNA, the fluorescence intensity of a stained cell is directly proportional to its DNA content. [12][16]This allows for the discrimination of cells in the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). [17]Treatment with an effective compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest. Prior treatment with RNase is essential as PI can also bind to double-stranded RNA. [12] Materials:

  • Cells treated with PZP-002.

  • Cold 70% ethanol.

  • PI staining solution (containing PI and RNase A in PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Collect at least 1 x 10^6 cells per sample by centrifugation.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing. This step permeabilizes the cells and fixes them. [16][18]Incubate for at least 30 minutes at 4°C.

  • Rehydration & Staining: Centrifuge to remove the ethanol. Wash the cells twice with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data. Create a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution.

Data Presentation: Cellular Mechanism of Action

Table 3: Effect of PZP-002 (1.5 µM) on Cell Cycle and Apoptosis in A549 Cells after 24h

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle4.12.555.224.120.7
PZP-00228.715.315.618.965.5

Data are hypothetical means from n=3 experiments.

The data suggest that PZP-002 induces significant apoptosis and causes a strong cell cycle arrest in the G2/M phase.

Conclusion and Future Directions

This guide outlines a logical, multi-step process for the preliminary in vitro evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. The workflow progresses from broad phenotypic screening (cytotoxicity) to specific target validation (kinase inhibition) and finally to the elucidation of the cellular mechanism of action (apoptosis and cell cycle analysis).

The hypothetical compound PZP-002 emerged as a promising lead, demonstrating potent and selective antiproliferative activity against multiple cancer cell lines, direct inhibition of its target kinase (Src), and a clear cellular phenotype of G2/M arrest and apoptosis induction. This rigorous preliminary evaluation provides the necessary confidence to advance PZP-002 to the next stages of drug discovery, which would include broader kinase panel screening to assess selectivity, ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Abdellatif, K. R. A., et al. (2015).
  • Sravanthi, T., & Manjari, G. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]
  • Cirillo, G., et al. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Taylor & Francis Online. [Link]
  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
  • Ghorab, M. M., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design. [Link]
  • Eldebss, T. M. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]
  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]
  • Ben-M'barek, Y., et al. (2024).
  • Al-Ostath, R. A. S., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]
  • Salem, I. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Ibrahim, T. S., et al. (2022).
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
  • University of Leicester. Cell Cycle Tutorial. [Link]
  • Helsen, C., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Gomaa, H. A. M., et al. (2020). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Wikipedia. Cell cycle analysis. [Link]
  • El-Moghazy, S. M., et al. (2012). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Open Journal of Medicinal Chemistry. [Link]
  • Das, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
  • Maddela, S., et al. (2024).
  • Ghorab, M. M., et al. (2016).
  • ResearchGate. Cellular Target Engagement Assays for Small-Molecule Drug Discovery. [Link]
  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
  • Daniels, D. L., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
  • Ghiasikhou, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
  • Das, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

Sources

Methodological & Application

General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine ring system.[1][2] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors for a wide range of enzymes, particularly kinases, making them a cornerstone in the development of targeted therapies.[3][4] The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of adenosine triphosphate (ATP), enabling it to effectively interact with the hinge region of kinase active sites.[3]

This unique characteristic has led to the successful development of numerous pharmacologically active compounds for a variety of diseases, including cancer, inflammation, and cardiovascular disorders.[1] Notably, this scaffold is present in several approved drugs and clinical candidates, underscoring its therapeutic significance. The versatility of the 1H-pyrazolo[3,4-d]pyrimidine core allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the general synthetic strategies for preparing 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, focusing on the underlying chemical principles and providing detailed experimental protocols.

Core Synthetic Strategies

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core generally relies on the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. The specific substitution pattern on the final product dictates the choice of starting materials and the synthetic route. Here, we will focus on the most common and versatile approaches to synthesize this compound derivatives.

Strategy 1: Synthesis from 5-Amino-4-cyanopyrazoles

This is one of the most prevalent and adaptable methods for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. The general approach involves the cyclization of a 5-amino-4-cyanopyrazole precursor with a one-carbon synthon, such as formamide or formic acid.

Workflow Diagram

A Substituted Hydrazine C 5-Amino-4-cyanopyrazole A->C B Malononitrile Derivative (e.g., Ethoxymethylenemalononitrile) B->C E 1H-Pyrazolo[3,4-d]pyrimidin-4-amine C->E Cyclization D One-Carbon Synthon (e.g., Formamide, Formic Acid) D->E G 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine E->G Chlorination F Chlorination (e.g., POCl3) F->G J Target this compound Derivative G->J SNAr H Amine (R-NH2) H->J I Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of this compound derivatives starting from 5-amino-4-cyanopyrazoles.

Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a key intermediate, a 5-amino-4-cyanopyrazole derivative.

Materials:

  • 2-(1-Ethoxyethylidene)malononitrile

  • Phenylhydrazine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 2-(1-ethoxyethylidene)malononitrile (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq).

  • Reflux the reaction mixture for 2 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Cyclization to 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This protocol details the cyclization of the pyrazole intermediate to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (98-100%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid.

  • Reflux the mixture for 7 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Protocol 3: Chlorination and Amination

This two-step protocol describes the conversion of the 4-hydroxy group to a 6-amino group (note the tautomeric forms and numbering changes upon amination).

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Amine of choice (e.g., methylamine)

  • Inert solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

Step 1: Chlorination

  • Carefully add 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 6 hours.[6]

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The chlorinated product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Amination

  • Dissolve the 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent like THF.

  • Cool the solution in an ice bath.

  • Add the desired amine (e.g., 40% aqueous methylamine, 2.0 eq) dropwise to the cooled solution.[7]

  • Stir the reaction mixture at room temperature for 5 hours.[7]

  • Remove the solvent under reduced pressure.

  • Add water to the residue and stir for 15 minutes.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the desired this compound derivative.

Strategy 2: Synthesis from 5-Aminopyrazole-4-carboxamides

An alternative and often high-yielding approach involves the use of 5-aminopyrazole-4-carboxamide intermediates. This strategy can be advantageous as it sometimes avoids the need for harsh chlorinating agents.

Workflow Diagram

A Substituted Hydrazine C 5-Aminopyrazole-4-carboxamide A->C B Cyanoacetamide Derivative B->C E 1H-Pyrazolo[3,4-d]pyrimidin-4-one C->E Cyclization D Formamide D->E G Target this compound Derivative E->G Amination/Modification F Functional Group Interconversion F->G

Caption: Synthesis of this compound derivatives via a 5-aminopyrazole-4-carboxamide intermediate.

Protocol 4: Synthesis of 5-Aminopyrazole-4-carboxamide

Materials:

  • N-bis(methylthio)methylene-p-toluenesulfonamide

  • Cyanoacetamide

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Hydrazine hydrate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • React N-bis(methylthio)methylene-p-toluenesulfonamide with cyanoacetamide in the presence of potassium carbonate in DMSO to obtain the corresponding displacement product.[4]

  • Treat the resulting product with hydrazine hydrate to yield the 5-aminopyrazole-4-carboxamide.[4]

Protocol 5: Cyclization to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Materials:

  • 5-Aminopyrazole-4-carboxamide

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Heat a mixture of the 5-aminopyrazole-4-carboxamide (1.0 eq) in an excess of formamide.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain the 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Data Summary

Compound ClassStarting MaterialsKey IntermediatesTypical Reagents
Strategy 1 Substituted hydrazines, Malononitrile derivatives5-Amino-4-cyanopyrazolesFormamide, POCl₃, Amines
Strategy 2 Substituted hydrazines, Cyanoacetamide derivatives5-Aminopyrazole-4-carboxamidesFormamide

Troubleshooting and Considerations

  • Regioisomers: When using unsymmetrical hydrazines, the formation of regioisomers is possible. Careful control of reaction conditions and purification by chromatography may be necessary.

  • Solubility: Some pyrazolo[3,4-d]pyrimidine derivatives have poor solubility, which can complicate purification. Recrystallization from high-boiling point solvents like DMF or DMSO might be required.

  • Tautomerism: The 4-hydroxy and 6-amino pyrazolo[3,4-d]pyrimidines can exist in different tautomeric forms. This should be considered during structural elucidation by spectroscopic methods.

  • Harsh Reagents: The use of POCl₃ requires caution due to its corrosive and reactive nature. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of this compound derivatives is a well-established area of organic and medicinal chemistry. The strategies outlined in this guide, particularly the route via 5-amino-4-cyanopyrazoles, offer a versatile and robust platform for the generation of a diverse library of compounds for drug discovery and development. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access these valuable heterocyclic scaffolds.

References

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, e2200424. [Link]
  • Chauhan, M., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657–5668. [Link]
  • Radi, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(7), 743–748. [Link]
  • Taylor, E. C., & Sowinski, F. (1975). Purines, pyrimidines, and imidazoles. Part XXXVII. Some new syntheses of pyrazolo[3,4-d]pyrimidines, including allopurinol. Journal of the Chemical Society, Perkin Transactions 1, (13), 1141. [Link]
  • New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. (n.d.).
  • Different synthetic routes of pyrazolo[3,4-d]pyrimidine derivatives. (n.d.).
  • Ben-Abdallah, M., et al. (2024).
  • Hassan, A. Y., et al. (2019). Synthesis Of New Pyrazolo[3,4-d]pyrimidine And Their Fused Heterocycles.
  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(3), 190–199. [Link]
  • Synthetic approaches for pyrazolo[3,4-d]pyrimidines. (n.d.).
  • Abdel-Aziz, M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2200–2216. [Link]
  • Wang, Y., et al. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234–1246. [Link]
  • Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1172–1179. [Link]
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2017).
  • Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 2. Synthesis and activity of some nucleosides of 4-(alkylamino)-1H-pyrazolo[3,4-d]pyrimidines. (1981).
  • Khan, I., et al. (2016). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 113–119. [Link]
  • El-Adl, K., et al. (2019). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1361–1374. [Link]
  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (n.d.). ElectronicsAndBooks. [Link]
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1100. [Link]
  • Krivokolysko, S. G., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1065. [Link]
  • Kelley, W. N., & Beardmore, T. D. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells.
  • 4-Hydroxypyrazolo (3,4-D)-Pyrimidine (Allopurinol). (n.d.). Discovery Fine Chemicals. [Link]
  • Chalmers, R. A., et al. (1969). The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase. The Biochemical Journal, 112(4), 527–532. [Link]
  • El-Sayed, N. N. E., et al. (2022).

Sources

Application Note: A Robust Protocol for the Solid-Phase Synthesis of 1H-pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient alternative to traditional solution-phase methods for generating libraries of such analogs, primarily by eliminating the need for intermediate purification steps.[1][3]

This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a diverse library of 1H-pyrazolo[3,4-d]pyrimidine analogs. The described methodology leverages a tandem Aza-Wittig/electrocyclic ring closure reaction sequence on a solid support, a strategy that has proven effective for this class of compounds.[1][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to rapidly generate and explore novel chemical matter around this important pharmacophore.

Scientific Rationale and Workflow Overview

The synthetic strategy is designed for modularity, allowing for the introduction of diversity at multiple positions of the pyrazolo[3,4-d]pyrimidine core. The workflow begins with the immobilization of a functionalized pyrazole precursor onto a Rink amide resin. The choice of Rink amide resin is strategic; it is an acid-labile support that allows for the clean release of the final product as a C-terminal amide under mild acidic conditions.[6] The subsequent steps involve the formation of an imine, its conversion to a resin-bound aza-ylide via the Staudinger reaction, and a final cyclization with an isocyanate to construct the pyrimidine ring. A key advantage of this solid-phase approach is the facile removal of the triphenylphosphine oxide byproduct, which is notoriously difficult to separate in solution-phase Aza-Wittig reactions, through simple washing of the resin.[3][7]

G cluster_0 Phase 1: Resin Preparation & Loading cluster_1 Phase 2: On-Resin Synthesis cluster_2 Phase 3: Cleavage & Purification Resin Rink Amide Resin Swelling Resin Swelling in DMF Resin->Swelling Loading Loading of Pyrazole Carboxylic Acid (DIC, HOBt) Swelling->Loading Imine_Formation Imine Formation (Primary Amine, TMOF) Loading->Imine_Formation Resin-bound Precursor Aza_Ylide Aza-Ylide Generation (Triphenylphosphine) Imine_Formation->Aza_Ylide Cyclization Aza-Wittig/Electrocyclic Ring Closure (Isocyanate) Aza_Ylide->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Resin-bound Final Product Purification Purification of Final Product (e.g., HPLC) Cleavage->Purification

Caption: Overall workflow for the solid-phase synthesis of 1H-pyrazolo[3,4-d]pyrimidine analogs.

Materials and Reagents

Reagent/MaterialGradeSuggested Supplier
Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g)Synthesis GradeSigma-Aldrich, Novabiochem
5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylic acid≥95%Combi-Blocks, Enamine
N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Primary Amines (diverse set)Synthesis GradeCommercially available
Trimethyl orthoformate (TMOF)≥99%Sigma-Aldrich
Triphenylphosphine≥99%Sigma-Aldrich
Isocyanates (diverse set)Synthesis GradeCommercially available
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Triisopropylsilane (TIS)≥98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)≥98%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific

Detailed Experimental Protocol

Phase 1: Resin Preparation and Loading of Pyrazole Precursor
  • Resin Swelling:

    • Place Rink Amide AM resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel.

    • Add anhydrous N,N-dimethylformamide (DMF, 10-15 mL) and gently agitate for 1 hour at room temperature to swell the resin beads.

    • Drain the DMF.

  • Precursor Activation and Coupling:

    • In a separate flask, dissolve 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylic acid (2.5 mmol, 5 eq.) and 1-hydroxybenzotriazole (HOBt) (2.5 mmol, 5 eq.) in anhydrous DMF (~10 mL).

    • Add N,N'-diisopropylcarbodiimide (DIC) (2.5 mmol, 5 eq.) to the solution and allow to pre-activate for 10 minutes at room temperature.

    • Add the activated precursor solution to the swollen resin.

    • Agitate the mixture for 4-6 hours at room temperature.

    • Rationale: The use of DIC/HOBt is a standard and efficient method for forming an amide bond between the carboxylic acid of the pyrazole precursor and the amine handle of the Rink amide resin.[6][8][9] An excess of reagents is used to drive the reaction to completion.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

    • A small sample of the resin can be taken for a Kaiser test to confirm the absence of free amines.

Phase 2: On-Resin Synthesis of the Pyrazolopyrimidine Core
  • Imine Formation:

    • To the resin-bound pyrazole (0.5 mmol), add a solution of the desired primary amine (5.0 mmol, 10 eq.) in trimethyl orthoformate (TMOF)/DMF (1:1, 10 mL).

    • Agitate the mixture overnight at room temperature.

    • Rationale: TMOF acts as a dehydrating agent, effectively driving the equilibrium towards the formation of the imine by removing the water byproduct.[10][11][12]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Aza-Ylide Formation:

    • To the resin-bound imine, add a solution of triphenylphosphine (5.0 mmol, 10 eq.) in anhydrous DCM (10 mL).

    • Agitate the mixture overnight at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: Triphenylphosphine reacts with the imine to form the corresponding aza-ylide (or iminophosphorane), which is the key intermediate for the subsequent Aza-Wittig reaction.[7][13] Using a solid-supported substrate simplifies the removal of excess triphenylphosphine.[7]

  • Washing:

    • Drain the phosphine solution.

    • Wash the resin thoroughly with DCM (5 x 10 mL) to remove all soluble triphenylphosphine and any formed triphenylphosphine oxide.

  • Aza-Wittig/Electrocyclic Ring Closure:

    • To the resin-bound aza-ylide, add a solution of the desired isocyanate (5.0 mmol, 10 eq.) in anhydrous DCM (10 mL).

    • Agitate the mixture for 6-8 hours at room temperature.

    • Rationale: The aza-ylide reacts with the isocyanate in a tandem Aza-Wittig/electrocyclic ring closure reaction to form the desired 1H-pyrazolo[3,4-d]pyrimidine ring system.[1][4]

  • Final Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under vacuum for at least 2 hours.

G cluster_reagents Resin_Pyrazole Resin-Bound Pyrazole Resin_Imine Resin-Bound Imine Resin_Pyrazole->Resin_Imine Imine Formation Resin_AzaYlide Resin-Bound Aza-Ylide Resin_Imine->Resin_AzaYlide Staudinger Reaction Resin_Product Resin-Bound Pyrazolopyrimidine Resin_AzaYlide->Resin_Product Aza-Wittig/ Electrocyclization R1NH2 Primary Amine (R1-NH2) + TMOF PPh3 Triphenylphosphine (PPh3) R2NCO Isocyanate (R2-NCO)

Caption: Key on-resin chemical transformations.

Phase 3: Cleavage and Isolation
  • Cleavage from Resin:

    • Place the dried resin in a cleavage vessel.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For compounds containing sensitive functionalities, the addition of a scavenger like 1,2-ethanedithiol (EDT) might be beneficial.

    • Add the cleavage cocktail to the resin (~10 mL per gram of resin).

    • Agitate the mixture for 2-3 hours at room temperature.

    • Rationale: TFA is a strong acid that cleaves the acid-labile Rink amide linker, releasing the product.[14][15] TIS and water act as scavengers to quench reactive cationic species generated during the cleavage process, preventing side reactions with the product.[14][15]

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

    • Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator to approximately 10% of its original volume.

    • Add cold diethyl ether (~40 mL) to the concentrated solution to precipitate the crude product.

    • Centrifuge the mixture and decant the ether.

    • Wash the solid product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Purification and Characterization:

    • The crude product can be purified by preparative reverse-phase HPLC.

    • Characterize the final compounds by LC-MS to confirm purity and mass, and by ¹H and ¹³C NMR spectroscopy to elucidate the structure.[16][17][18][19]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Loading Efficiency - Incomplete activation of carboxylic acid.- Steric hindrance.- Low reactivity of resin.- Ensure anhydrous conditions.- Increase pre-activation time or use a different coupling agent (e.g., HATU).- Double couple the precursor.
Incomplete Imine Formation - Insufficient dehydration.- Weakly nucleophilic primary amine.- Ensure TMOF is fresh and anhydrous.- Increase reaction time or temperature (e.g., 40-50 °C).- Consider using a different dehydrating agent like molecular sieves.
Low Yield of Final Product - Incomplete Aza-Wittig/cyclization.- Steric hindrance from bulky R-groups.- Degradation during cleavage.- Increase reaction time or temperature for the cyclization step.- Use less sterically hindered building blocks for initial optimization.- Optimize cleavage cocktail and time; use additional scavengers if necessary.
Multiple Peaks in LC-MS after Cleavage - Incomplete reactions at any step.- Side reactions during cleavage (e.g., alkylation).- Use capping steps (e.g., with acetic anhydride) after loading to block unreacted sites.- Optimize the cleavage cocktail with appropriate scavengers.[20]- Purify the crude product using preparative HPLC.

Conclusion

The solid-phase protocol detailed in this application note provides a reliable and versatile method for the synthesis of 1H-pyrazolo[3,4-d]pyrimidine analogs. By leveraging the Aza-Wittig/electrocyclic ring closure reaction on a Rink amide support, this approach facilitates the rapid generation of compound libraries for screening in drug discovery programs. The inherent advantages of SPOS, such as the elimination of intermediate purification and the ease of handling, make this a highly attractive strategy for exploring the chemical space around this important heterocyclic scaffold.

References

  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. CORE. [Link]
  • Solid phase synthetic scheme of pyrazolo[3,4-d]pyrimidine derivatives.
  • Loading protocols. Peptideweb.com. [Link]
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]
  • Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction.
  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via Solid-phase Aza-Wittig/Electrocyclic Ring Closure Reaction. University of Missouri - St. Louis Profiles. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Link]
  • Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine form
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. [Link]
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
  • Peptide Synthesis Resins. AAPPTEC. [Link]
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
  • A COMPARISON OF IMINE FORMING METHODOLOGIES.
  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their form
  • Solid-phase synthesis of 3,4-diamino-1H-pyrazolo[5, 4-d] pyrimidines.
  • Wittig Reaction. J&K Scientific LLC. [Link]
  • Aza-Wittig Reaction.
  • What is the best procedure to follow for synthesizing a C-terminal amidated peptide?
  • Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction.
  • Cleavage from Rink Amide Resin. Aapptec Peptides. [Link]
  • Solid-phase synthesis. Wikipedia. [Link]
  • A Triphenylphosphine-Based Microporous Polymer for a Wittig Reaction Cycle in the Solid St
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
  • One-Pot Reactions of Triethyl Orthoform
  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]
  • Pyrimidine Synthesis. YouTube. [Link]
  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
  • Solid Phase Synthesis of Purines
  • Isocyanate-based multicomponent reactions. RSC Advances. [Link]
  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
  • Isocyanate-based multicomponent reactions.
  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]
  • Solid-phase synthesis and inhibitory effects of some pyrido[1,2-c]pyrimidine derivatives on leukocyte formations and experimental inflamm
  • A three-component reaction of phosphorus ylides with isocyanates: facile synthesis of 2-amino-3-carboxylate-4-quinolones.

Sources

The Application of 1H-pyrazolo[3,4-d]pyrimidin-6-amine in Biochemical Kinase Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyrimidine Scaffold in Kinase Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, orchestrating a vast array of processes from proliferation and differentiation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[2][3] Within the arsenal of kinase inhibitors, compounds built upon the 1H-pyrazolo[3,4-d]pyrimidine scaffold have emerged as a "privileged" structure.[2] This is due to their structural resemblance to the adenine core of adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions.[2] This bioisosteric relationship allows 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives to act as potent ATP-competitive inhibitors, effectively blocking the kinase's catalytic function by occupying the ATP-binding pocket.[2][4]

This technical guide provides an in-depth exploration of the application of this compound in biochemical kinase assays. We will delve into the mechanistic underpinnings of its inhibitory action, present detailed protocols for its characterization using various assay platforms, and offer insights into the critical experimental parameters that ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important class of compounds in their kinase-focused research.

Mechanism of Action: An ATP-Competitive Inhibition Paradigm

The primary mechanism by which this compound inhibits kinase activity is through direct competition with ATP for binding to the enzyme's active site.[2][4] Kinases possess a conserved ATP-binding pocket with specific structural features, including a "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP.[5] The pyrazolopyrimidine core of the inhibitor is designed to mimic these interactions, effectively occupying the active site and preventing ATP from binding.[2] This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the phosphorylation of the kinase's substrate.

The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[2][6] By targeting unique features within the ATP-binding sites of different kinases, medicinal chemists can fine-tune the inhibitor's profile to minimize off-target effects.[2]

Below is a conceptual diagram illustrating the principle of ATP-competitive inhibition.

ATP_Competition cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Kinase_Inhibited Kinase Substrate_Unphosphorylated Substrate Kinase_Inhibited->Substrate_Unphosphorylated No Phosphorylation Inhibitor 1H-pyrazolo[3,4-d] pyrimidin-6-amine Inhibitor->Kinase_Inhibited Occupies active site ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Binding blocked

Caption: ATP-Competitive Inhibition by this compound.

Biochemical Kinase Assay Platforms

Several robust and high-throughput compatible assay formats are available to quantify the inhibitory activity of compounds like this compound. The choice of platform often depends on the specific kinase, available reagents, and desired throughput. Here, we detail three widely used methodologies.

Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™)

These "glow" luminescence assays are homogeneous, single-reagent-addition formats that are highly amenable to high-throughput screening (HTS).[7][8] They operate by measuring one of the key components of the kinase reaction: the depletion of ATP or the generation of ADP.

  • Kinase-Glo® Principle: This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphotransfer.[8][9] The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal in the presence of ATP.[7] Therefore, a high luminescent signal corresponds to low kinase activity (more ATP remaining), while a low signal indicates high kinase activity (less ATP remaining).[8] The signal is inversely proportional to kinase activity.

  • ADP-Glo™ Principle: Conversely, the ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[7][10] It is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is subsequently detected by luciferase.[10][11] In this format, the luminescent signal is directly proportional to kinase activity.[7]

Luminescence_Workflow Start Start Compound_Prep Prepare serial dilution of This compound Start->Compound_Prep Dispense_Compound Dispense compound dilutions and controls into 384-well plate Compound_Prep->Dispense_Compound Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Add_Kinase_Mix Add Kinase Reaction Mix to plate Reaction_Mix->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Start_Reaction Initiate reaction with ATP Add_Kinase_Mix->Start_Reaction Incubate Incubate at Room Temperature (e.g., 60 minutes) Start_Reaction->Incubate Add_Detection_Reagent Add Luminescence Detection Reagent (e.g., Kinase-Glo® or ADP-Glo™) Incubate->Add_Detection_Reagent Incubate_Detection Incubate for signal development Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read luminescence on a plate reader Incubate_Detection->Read_Luminescence Analyze_Data Analyze data and determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a luminescence-based kinase inhibition assay.

Fluorescence Polarization (FP) Assays

Fluorescence Polarization is a homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule in solution.[12][13] In the context of a kinase assay, this is typically a competitive immunoassay.[14]

  • Principle: A fluorescently labeled phosphopeptide (tracer) binds to a specific anti-phosphopeptide antibody, resulting in a large, slow-tumbling complex that emits highly polarized light.[12] The kinase reaction generates an unlabeled phosphopeptide from the substrate. This unlabeled product competes with the fluorescent tracer for binding to the antibody. As more unlabeled phosphopeptide is produced, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.[14][15] Therefore, kinase activity results in a decrease in the FP signal. Inhibitors prevent the formation of the unlabeled phosphopeptide, thus keeping the FP signal high.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assays

HTRF® combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, resulting in a highly sensitive and robust assay format.[16][17]

  • Principle: In a typical HTRF® kinase assay, the substrate is tagged (e.g., with biotin), and a phosphospecific antibody is labeled with a donor fluorophore (e.g., Europium cryptate). A second detection reagent that binds the substrate tag (e.g., streptavidin) is labeled with an acceptor fluorophore (e.g., XL665).[16][18] When the kinase phosphorylates the substrate, the phosphospecific antibody binds, bringing the donor and acceptor fluorophores into close proximity. Upon excitation of the donor, energy is transferred to the acceptor, which then emits light at a specific wavelength.[17] The HTRF® signal is directly proportional to the amount of phosphorylated substrate and thus to kinase activity.

Protocols: Determining the IC50 of this compound

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase using a luminescence-based (ADP-Glo™) assay. This protocol should be optimized for each specific kinase-substrate pair.

Materials
  • Recombinant Kinase (e.g., Src, EGFR)

  • Kinase Substrate (peptide or protein)

  • This compound

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume microplates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., 11-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of each compound dilution, as well as DMSO-only controls (for 0% and 100% inhibition), into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be predetermined in separate enzyme and substrate titration experiments.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Allow the plate to incubate for 15 minutes at room temperature to permit the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Reaction Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the controls (0% inhibition = DMSO + enzyme; 100% inhibition = DMSO, no enzyme).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data: Potency of Pyrazolopyrimidine Analogs

The inhibitory potential of the 1H-pyrazolo[3,4-d]pyrimidine scaffold has been demonstrated against a wide range of kinases. The table below presents a compilation of representative IC50 values for various derivatives, showcasing the scaffold's versatility.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolopyrimidine DerivativeEGFRWT16 - 26[19]
Pyrazolopyrimidine DerivativeEGFRT790M34 - 55[19]
1H-pyrazolo[3,4-d]pyrimidin-4-amineBRK/PTK6Low nanomolar range[20]
Pyrazolopyrimidine DerivativeJAK30.1[21]
Pyrazolopyrimidine AnalogSrc60,400[22]
Pyrazolopyrimidine AnalogPI3Kα2.6[2]

Note: The IC50 values are highly dependent on the specific substitutions on the pyrazolopyrimidine core and the assay conditions used.

Conclusion and Future Perspectives

This compound and its analogs represent a cornerstone in the development of ATP-competitive kinase inhibitors. Their application in biochemical assays is crucial for characterizing their potency, selectivity, and mechanism of action. The methodologies outlined in this guide—luminescence, fluorescence polarization, and HTRF®—provide robust and scalable platforms for these investigations. As kinase research continues to advance, the 1H-pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly remain a central element in the design and discovery of novel therapeutics for a multitude of human diseases.

References

  • Sci Adv. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Sci Adv, 8(30).
  • Wikipedia. (n.d.). Src family kinase.
  • Frontiers in Pharmacology. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Frontiers in Pharmacology, 14.
  • Methods in Enzymology. (2017). EGFR Biochemical Assays. Methods in Enzymology, 593, 225-244.
  • ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • Oncogene. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909.
  • Grokipedia. (n.d.). Src family kinase.
  • Bentham Science. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology, 13(12), 2449-2457.
  • NIH. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 15(4), 431-438.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors.
  • Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates.
  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991-1004.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • PubMed. (2025). Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. Chem Biodivers, 22(7).
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are...
  • PubMed Central. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals (Basel), 15(11).
  • Springer. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1636, 131-144.
  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • PubMed Central. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(11), 2132-2165.
  • NIH. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(2), 57-78.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(11), 2538.
  • NIH. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12, 1332.
  • NIH. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115592.
  • PubMed. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry, 98, 103720.
  • NIH. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5208.
  • ResearchGate. (n.d.). Biochemical target selectivity of pyrazolopyrimidine inhibitors.
  • NIH. (2015). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 20(10), 17836-17850.
  • NIH. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 506-511.
  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2419-2437.
  • PMC. (2019). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 24(16), 2959.
  • PubMed Central. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(11), 2538.

Sources

Application Notes & Protocols for Evaluating 1H-pyrazolo[3,4-d]pyrimidin-6-amine in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent anticancer agents.[1][2][3] Its structural similarity to the natural purine base allows derivatives to function as antagonists in various biological processes, most notably as ATP-competitive inhibitors of protein kinases.[4][5] Dysregulation of kinase signaling is a fundamental characteristic of many cancers, making kinase inhibitors a cornerstone of modern oncology.[5] This document provides a comprehensive guide for researchers on the use of 1H-pyrazolo[3,4-d]pyrimidin-6-amine, a representative compound of this class, in a suite of assays to rigorously characterize its anti-proliferative and cytotoxic effects on cancer cells. We present detailed, field-tested protocols for assessing cell viability, DNA synthesis, cell cycle progression, and apoptosis induction. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the data with confidence and troubleshoot effectively.

Scientific Background: The Rationale for Targeting Kinases with Pyrazolopyrimidines

Protein kinases are crucial nodes in the signaling networks that govern cell growth, division, and survival. In cancer, mutations or overexpression of kinases like the Epidermal Growth Factor Receptor (EGFR), Src, and Bruton's Tyrosine Kinase (BTK) can lead to uncontrolled cell proliferation and metastasis.[6][7][8][9] The 1H-pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, the nitrogenous base in ATP.[5] This allows it to bind to the highly conserved ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling cascade.[5][6][7] This inhibition can halt the cell cycle and trigger programmed cell death (apoptosis), forming the basis of its anticancer activity.[3][7]

cluster_membrane Cell Membrane cluster_compound Inhibitor Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Pyrazolo This compound Pyrazolo->RTK Binds to ATP Pocket Proliferation Cell Proliferation & Survival Pyrazolo->Proliferation Inhibits Apoptosis Apoptosis Pyrazolo->Apoptosis Induces ATP ATP ATP->RTK Competes with RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Block_Apoptosis Inhibition of Apoptosis AKT->Block_Apoptosis Promotes mTOR->Proliferation Promotes

Caption: General signaling pathway of pyrazolopyrimidine kinase inhibitors.

Foundational Analysis: Cell Viability and Metabolic Activity

The first step in evaluating an anticancer compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]

Protocol 1: MTT Cell Viability Assay

start Start seed 1. Seed Cells in 96-well plate (1-2 x 10⁴ cells/well) start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Compound (Dose-response series) + Vehicle Control incubate1->treat incubate2 4. Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) to dissolve crystals incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the compound) and untreated cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10]

  • Solubilization: Carefully remove the medium containing MTT.[11] Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.[11][13]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundA549 (Lung)48Example: 5.2
This compoundHCT-116 (Colon)48Example: 8.1
This compoundMCF-7 (Breast)48Example: 3.7
Doxorubicin (Positive Control)A549 (Lung)48Example: 0.8

Direct Measurement of Proliferation: DNA Synthesis

To confirm that the observed decrease in viability is due to an anti-proliferative effect, it is crucial to measure DNA synthesis directly. The BrdU assay is a highly specific method for this purpose.

Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[14] During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA.[14] This incorporated BrdU can then be detected using a specific anti-BrdU antibody, providing a quantitative measure of cell proliferation.[14][15]

Protocol 2: BrdU Cell Proliferation Assay

start Start seed 1. Seed & Treat Cells (As in MTT Protocol) start->seed add_brdu 2. Add BrdU Labeling Solution (10 µM) for 2-24h seed->add_brdu fix 3. Fix Cells (e.g., Formaldehyde) add_brdu->fix denature 4. Denature DNA (e.g., HCl) to expose BrdU fix->denature add_ab 5. Add Anti-BrdU Primary Antibody denature->add_ab add_sec_ab 6. Add HRP-conjugated Secondary Antibody add_ab->add_sec_ab add_sub 7. Add Substrate (e.g., TMB) and Stop Solution add_sec_ab->add_sub read 8. Read Absorbance (450 nm) add_sub->read end End read->end

Caption: Experimental workflow for the BrdU proliferation assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM. The incubation time depends on the cell division rate, typically ranging from 2 to 24 hours.[14][16]

  • Fixation and Denaturation: Remove the labeling medium. Fix the cells with a suitable fixative (e.g., 3.7% formaldehyde) for 15-30 minutes.[15] After washing, denature the DNA by incubating with 1-2 M HCl for 10-30 minutes at room temperature to expose the incorporated BrdU.[15][17] Neutralize with a buffer like 0.1 M sodium borate.[17]

  • Immunodetection: Block non-specific binding, then incubate with an anti-BrdU primary antibody.[15]

  • Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric substrate (like TMB). The HRP enzyme will catalyze a color change. Stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of BrdU incorporated.

Mechanistic Insights: Cell Cycle and Apoptosis Analysis

Observing reduced proliferation prompts the next critical questions: Is the compound causing cells to arrest at a specific phase of the cell cycle, or is it inducing cell death? Flow cytometry is a powerful technique to answer both.[16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining fixed and permeabilized cells with PI, the amount of DNA per cell can be quantified.[18] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[16] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

start Start seed 1. Seed & Treat Cells in 6-well plates start->seed harvest 2. Harvest Cells (Trypsinize + collect supernatant) seed->harvest wash 3. Wash with cold PBS harvest->wash fix 4. Fix in ice-cold 70% Ethanol (dropwise) wash->fix stain 5. Stain with PI/ RNase A Solution fix->stain analyze 6. Analyze on Flow Cytometer stain->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24 or 48 hours.[16]

  • Harvesting: Collect both floating (potentially apoptotic) and adherent cells.[16] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[16] Store at -20°C for at least 2 hours.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[16][19]

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature.[16] Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[16]

Protocol 4: Apoptosis Detection by Annexin V & PI Staining

Principle: In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[20] Propidium Iodide is used as a counterstain; it is excluded by cells with intact membranes (live and early apoptotic cells) but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[20][21]

start Start seed 1. Seed & Treat Cells start->seed harvest 2. Harvest Cells (Live, non-fixed) seed->harvest wash 3. Wash with cold PBS harvest->wash resuspend 4. Resuspend in Annexin V Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate 6. Incubate 15 min in the dark stain->incubate analyze 7. Analyze on Flow Cytometer promptly incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology:

  • Cell Culture and Treatment: Treat cells as described for cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.[20]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[20]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Do not wash after staining.[20]

Data Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

An increase in the Annexin V(+) populations in treated cells compared to controls indicates the induction of apoptosis.[20]

Conclusion

The this compound scaffold represents a promising platform for the development of novel anticancer therapeutics. The protocols detailed in this application note provide a systematic and robust framework for characterizing the biological activity of these compounds. By progressing from broad assessments of cell viability to specific, mechanistic assays for proliferation, cell cycle progression, and apoptosis, researchers can build a comprehensive profile of a compound's efficacy and mode of action. This multi-faceted approach is essential for identifying lead candidates and advancing the development of targeted cancer therapies.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]
  • BrdU Staining Protocol. (n.d.).
  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Bentham Science. [Link]
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. [Link]
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (n.d.). Bentham Science. [Link]
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). NIH. [Link]
  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019).
  • BrdU Staining & Labeling Protocols. (n.d.). Bio-Rad. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). NIH. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online. [Link]
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2024). NIH. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). NIH. [Link]
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2022). MDPI. [Link]
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook. [Link]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][14][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. [Link]
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. (2018). ScienceDirect. [Link]
  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). PubMed Central. [Link]

Sources

Application Notes & Protocols: In Vivo Efficacy Assessment of 1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, largely due to its structural analogy to endogenous purines. This feature allows derivatives to function as competitive inhibitors for a variety of ATP-binding proteins, most notably protein kinases.[1][2] Consequently, these compounds have been extensively investigated as therapeutic agents, primarily in oncology, where they have been shown to target key drivers of cell proliferation and survival such as the Epidermal Growth Factor Receptor (EGFR) and Breast Tumor Kinase (BRK/PTK6).[3][4][5] Furthermore, their modulatory effects on signaling pathways also extend to inflammatory processes, making them candidates for treating autoimmune disorders.[6]

Transitioning a promising 1H-pyrazolo[3,4-d]pyrimidine derivative from in vitro discovery to a preclinical candidate requires rigorous evaluation in robust in vivo efficacy models. The selection and execution of these models are critical for generating predictive data on therapeutic potential and guiding clinical development. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, design, and execution of key in vivo efficacy models for assessing this important class of compounds. The protocols herein are designed to be self-validating systems, incorporating field-proven insights to ensure data integrity and reproducibility.

Scientific Rationale: Selecting the Appropriate In Vivo Model

The choice of an in vivo model is dictated by the compound's mechanism of action and intended therapeutic indication. For 1H-pyrazolo[3,4-d]pyrimidine derivatives, the primary applications fall into oncology and anti-inflammatory categories.

Oncology Models

The primary goal is to assess the anti-tumor activity of the test compound. The selection of a specific model depends on the experimental question, ranging from initial efficacy screening to investigating interactions with the immune system.[7]

  • Cell Line-Derived Xenografts (CDX): This is the workhorse model for initial efficacy testing.[8] Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., Athymic Nude or SCID).

    • Rationale: CDX models are highly reproducible, relatively cost-effective, and have faster turnaround times. They are ideal for evaluating direct anti-proliferative effects of a compound on tumor cells.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice.

    • Rationale: PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical response.[9] They are crucial for assessing efficacy in a more clinically relevant context.

  • Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.

    • Rationale: This is the model of choice for immuno-oncology applications.[10][11] Since the mice have a fully functional immune system, these models are essential for evaluating compounds that may act by modulating the host anti-tumor immune response, a plausible secondary mechanism for kinase inhibitors that affect immune cell signaling.

Table 1: Comparison of Key In Vivo Oncology Models

Model Type Host Immune System Tumor Origin Key Advantages Key Limitations Best Use Case
CDX Immunodeficient Human Cancer Cell Line High reproducibility, rapid growth, cost-effective. Lack of tumor heterogeneity, no immune interaction. Initial efficacy screening, dose-response studies.
PDX Immunodeficient Human Patient Tumor Preserves original tumor architecture and heterogeneity. High cost, slower growth, requires specialized handling. Evaluating efficacy in clinically relevant tumor subtypes.

| Syngeneic | Immunocompetent | Murine Cancer Cell Line | Fully intact immune system allows for immuno-oncology studies.[10] | Tumor is of murine origin, potential translation gaps. | Testing compounds with immune-modulating mechanisms. |

Anti-Inflammatory Models

To evaluate the potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives in treating autoimmune diseases like rheumatoid arthritis (RA), models that replicate key aspects of the human pathology are required.

  • Collagen-Induced Arthritis (CIA): This is a well-established and widely used model for human RA.[12]

    • Rationale: The CIA model in mice shares significant immunological and pathological characteristics with human RA, including synovitis, cartilage degradation, and bone erosion.[13][14] It involves both T-cell and B-cell responses, making it suitable for evaluating compounds that may interfere with the underlying autoimmune signaling cascades.[14]

Protocols for Oncology Efficacy Models

Protocol: Cell Line-Derived Xenograft (CDX) Model

This protocol describes a standard subcutaneous CDX model to assess the anti-tumor efficacy of a 1H-pyrazolo[3,4-d]pyrimidine derivative.

CDX_Workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase cluster_study Efficacy Study Phase cell_culture 1. Cell Culture (Logarithmic growth phase) harvest 2. Cell Harvest & Viability Check (Trypan blue exclusion) cell_culture->harvest suspension 3. Prepare Injection Suspension (e.g., in PBS/Matrigel) harvest->suspension implant 5. Subcutaneous Implantation (Right flank, 3-10 x 10^6 cells) suspension->implant acclimatize 4. Animal Acclimatization (4-6 week old nude mice) acclimatize->implant monitor 6. Tumor Growth Monitoring (Calipers, 2-3x weekly) implant->monitor randomize 7. Randomization into Groups (Tumor volume ~100-150 mm³) monitor->randomize dosing 8. Compound Administration (Vehicle, Test Article, Positive Control) randomize->dosing endpoints 9. Monitor Endpoints (Tumor Volume, Body Weight, Clinical Signs) dosing->endpoints termination 10. Study Termination & Analysis (Tissue collection, TGI calculation) endpoints->termination

Caption: Workflow for a cell line-derived xenograft (CDX) study.

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., A549 for EGFR-targeting compounds) in its recommended medium.[4]

    • Expertise Note: Ensure cells are in the logarithmic growth phase and are passaged at least twice after thawing from cryopreservation before implantation.[15] This maximizes cell viability and ensures consistent tumor establishment. Do not use cells that are over 80% confluent.[15]

  • Animal Model:

    • Use immunodeficient mice, such as Athymic Nude or NOD-SCID, aged 4-6 weeks.[16]

    • Allow mice to acclimatize for at least 3-5 days upon arrival.[16]

  • Cell Preparation and Implantation:

    • Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free medium or PBS.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue staining. Viability should be >95%.

    • Resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Cultrex BME (Basement Membrane Extract) or Matrigel to a final concentration of 30-100 x 10^6 cells/mL.[15]

    • Expertise Note: The co-injection of BME can significantly improve the take rate and growth of some cell lines by mimicking the in vivo microenvironment.[15]

    • Inject 0.1 mL of the cell suspension (containing 3-10 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[16]

  • Tumor Monitoring and Study Initiation:

    • Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Width)² x Length / 2.[16]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Article, Positive Control). This ensures a uniform starting tumor burden across all groups.

  • Compound Administration and Monitoring:

    • Administer the 1H-pyrazolo[3,4-d]pyrimidine derivative, vehicle, and positive control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.

    • Continue to measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of systemic toxicity.

    • Monitor the animals for any clinical signs of distress.

  • Data Analysis and Endpoints:

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • % TGI = (1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)) x 100% .

    • Secondary endpoints can include tumor regression, survival analysis, and biomarker analysis from collected tumor tissue.

Table 2: Typical Study Design Parameters for a CDX Model

Parameter Recommendation Rationale
Animal Strain Athymic Nude or NOD-SCID mice, 4-6 weeks old Lacks adaptive immunity, preventing rejection of human cells.[8]
Cell Number 3 - 10 x 10^6 cells per mouse Balances a high tumor take rate with avoiding initial necrosis.
Group Size 8 - 10 mice per group Provides sufficient statistical power to detect meaningful differences.
Randomization Volume 100 - 150 mm³ Ensures uniform starting tumor burden and avoids variability.
Treatment Duration 21 - 28 days, or until control tumors reach endpoint Allows sufficient time for therapeutic effect to manifest.

| Primary Endpoint | Tumor volume, Body weight | Direct measure of efficacy and a key indicator of toxicity. |

Protocol for an Anti-Inflammatory Efficacy Model

Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol details the induction and assessment of CIA in DBA/1 mice, a highly susceptible strain, to evaluate the therapeutic potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives.[12]

CIA_Timeline Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 21 days Day28_35 Day 28-35 Onset of Arthritis Day21->Day28_35 7-14 days Treatment Therapeutic Dosing (Initiate at onset or prophylactically) Day28_35->Treatment Monitoring Day 21-56 Clinical Scoring & Paw Measurement Treatment->Monitoring

Caption: Experimental timeline for the mouse Collagen-Induced Arthritis model.

  • Materials and Animals:

    • Animals: Male DBA/1J mice, 7-8 weeks old.[13] This strain is genetically susceptible to CIA.[12]

    • Collagen: Bovine or Chicken Type II Collagen.

    • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

    • Expertise Note: The choice between bovine and chicken collagen can impact disease severity and incidence; consistency is key for reproducibility.[17] DBA/1 mice respond well to both.[13]

  • Preparation of Emulsion:

    • Prepare Type II collagen solution at 2 mg/mL in 0.05 M acetic acid.

    • To induce arthritis, create an emulsion by mixing the collagen solution 1:1 with CFA (for primary immunization) or IFA (for booster).

    • Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Immunization Protocol:

    • Day 0 (Primary Immunization): Anesthetize each mouse. Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail.[12][14] This delivers 100 µg of collagen per mouse.

    • Day 21 (Booster Immunization): Anesthetize each mouse. Administer a booster injection of 0.1 mL of the collagen/IFA emulsion at a different subcutaneous site near the base of the tail.[14] The booster is crucial for achieving high disease incidence.[13]

  • Therapeutic Dosing:

    • Prophylactic Dosing: Begin administration of the test compound before or at the time of the primary immunization. This evaluates the compound's ability to prevent disease onset.

    • Therapeutic Dosing: Begin administration after the first clinical signs of arthritis appear (typically day 28-35). This evaluates the compound's ability to treat existing disease.

    • Administer the 1H-pyrazolo[3,4-d]pyrimidine derivative and controls (Vehicle, Positive Control like methotrexate) daily or as determined by pharmacokinetic data.

  • Assessment of Arthritis:

    • Begin monitoring mice for signs of arthritis starting around day 21, three times per week.

    • Clinical Scoring: Score each of the four paws based on a scale of 0-4, for a maximum score of 16 per mouse.[13]

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers as a quantitative measure of inflammation and edema.[18]

    • Body Weight: Monitor body weight as an indicator of general health and compound toxicity.

Table 3: Clinical Scoring System for Arthritis in Mice

Score Description of Paw
0 No evidence of erythema or swelling.
1 Mild erythema and swelling confined to the tarsals or ankle joint.
2 Mild erythema and swelling extending from the ankle to the tarsals.
3 Moderate erythema and swelling extending from the ankle to the metatarsal joints.
4 Severe erythema and swelling encompassing the ankle, foot, and digits.

Source: Adapted from protocols described by Chondrex, Inc. and others.[13][14]

  • Terminal Analysis:

    • At the end of the study (e.g., day 42-56), collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).

    • Harvest paws and joints for histopathological analysis to assess synovitis, cartilage damage, and bone erosion.

Conclusion

The successful preclinical evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives hinges on the methodical application of well-validated in vivo efficacy models. For oncology indications, CDX models serve as a robust platform for initial efficacy assessment, while PDX and syngeneic models provide deeper insights into clinical translatability and immuno-modulatory effects. For anti-inflammatory applications, the CIA model remains the gold standard for its pathological relevance to human rheumatoid arthritis. By following the detailed protocols and understanding the scientific rationale outlined in these notes, researchers can generate high-quality, reproducible data essential for advancing novel therapeutic candidates toward the clinic.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]
  • Inglis, J.J., et al. (2008). Protocol for the induction of arthritis in C57BL/6 mice.
  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]
  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]
  • Eze, F.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). [Link]
  • Abdel-Maksoud, M.S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
  • Abdel-Maksoud, M.S., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
  • Glez-Vaz, J., et al. (2021). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for ImmunoTherapy of Cancer, 9(10), e003268. [Link]
  • Wooley, P.H. & Chapdelaine, J.M. (2011). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 1(1). [Link]
  • Eze, F.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Al-Ostoot, F.H., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Ulker, M., et al. (2012). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology, 14(2), 31-36. [Link]
  • Explicyte. In vivo models for Immuno-Oncology I Preclinical CRO Services. [Link]
  • Le Bihan, Y., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 40(4), 479-491. [Link]
  • Semantic Scholar.
  • Reaction Biology. In Vivo Tumor Models for Oncology Research. [Link]
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
  • Nixon, A.A., et al. (2021). Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies. Cancer Research, 81(3), 521-527. [Link]
  • Cre
  • Protocol Online. Animal Techniques/Xenograft Tumor Models Protocols. [Link]
  • El-Damasy, D.A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 13(45), 31694-31707. [Link]
  • Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). [Link]
  • Eldebss, T.M.A., et al. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 25(17), 3959. [Link]
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
  • Ghorab, M.M., et al. (2016).
  • Li, Y., et al. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(6), 6365-6376. [Link]
  • Al-Warhi, T., et al. (2022).

Sources

Application Notes and Protocols for X-ray Crystal Structure Analysis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives in Modern Drug Discovery

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of physiological regulators.[1] As a bioisostere of adenine, this heterocyclic system is adept at mimicking ATP, enabling it to effectively compete for the ATP-binding sites of numerous kinases.[1][2][3] This characteristic has propelled the development of potent and selective inhibitors for critical oncogenic targets such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3).[1][2][4][5][6] The therapeutic impact of this scaffold is exemplified by blockbuster drugs like Ibrutinib, a BTK inhibitor for B-cell cancers.[1]

Understanding the precise three-dimensional arrangement of atoms within these derivatives is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics with enhanced potency and selectivity.[7][8] X-ray crystallography stands as the gold standard for providing this atomic-level detail, offering an unambiguous determination of the molecular structure.[9][10] This guide provides a comprehensive overview and detailed protocols for the successful X-ray crystal structure analysis of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

The Workflow: From Powder to High-Resolution Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles. Each stage is critical for the ultimate success of the structural determination.

experimental_workflow cluster_prep Material Preparation & QC cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination & Refinement Compound_Synthesis Compound Synthesis & Purification Purity_Analysis Purity & Identity Confirmation (NMR, MS) Compound_Synthesis->Purity_Analysis Solubility_Screening Solubility Screening Purity_Analysis->Solubility_Screening Vapor_Diffusion Vapor Diffusion Setup (Hanging/Sitting Drop) Solubility_Screening->Vapor_Diffusion Screening High-Throughput Crystal Screening Vapor_Diffusion->Screening Optimization Optimization of Growth Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Mounting Crystal Mounting & Screening Harvesting->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration, Scaling & Merging Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation & Deposition Model_Building->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

Part 1: Material Preparation and Quality Control

The quality of the starting material is a critical, yet often underestimated, factor in successful crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, or lead to poorly diffracting crystals.

Protocol 1: Purity and Solubility Assessment

  • Compound Purification: The synthesized this compound derivative should be purified to >98% purity, typically via flash column chromatography or recrystallization.

  • Purity Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical identity and absence of significant organic impurities.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to verify the molecular weight.

    • Powder X-ray Diffraction (PXRD): For solid samples, PXRD can confirm the crystalline nature and phase purity of the bulk material.[11]

  • Solubility Screening:

    • Prepare a stock solution of the compound in a suitable solvent like DMSO at a high concentration (e.g., 100 mM).[12][13]

    • Test the solubility in a range of individual solvents and binary/tertiary solvent systems relevant for crystallization (e.g., water, ethanol, isopropanol, acetonitrile, acetone, polyethylene glycols of various molecular weights). This information is crucial for designing crystallization experiments.

Part 2: Crystallization of this compound Derivatives

Crystallization is often the most challenging step, bordering on an art form. For small molecules like pyrazolopyrimidine derivatives, slow evaporation and vapor diffusion are common and effective techniques. When studying these compounds as kinase inhibitors, co-crystallization with the target protein is also a frequent objective.[14][15][16]

Protocol 2: Single Crystal Growth by Vapor Diffusion

This protocol outlines a general approach for obtaining single crystals of the small molecule itself.

  • Preparation of the Reservoir Solution: In a 24-well crystallization plate, pipette 500 µL of various precipitant solutions into the reservoirs. These solutions will typically contain a buffer, a salt, and a precipitating agent (e.g., PEGs, alcohols).

  • Preparation of the Crystallization Drop:

    • In a separate microcentrifuge tube, mix the purified compound with a suitable solvent to achieve a concentration just below saturation.

    • On a siliconized glass coverslip (for hanging drop) or the post of a sitting drop plate, mix 1-2 µL of the compound solution with 1-2 µL of the reservoir solution.

  • Incubation: Seal the wells with the coverslips (hanging drop) or sealing tape (sitting drop) and incubate at a constant temperature (typically 4°C or 20°C).

  • Monitoring: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

Table 1: Example Crystallization Conditions for Pyrazolopyrimidine Derivatives

ParameterCondition 1Condition 2Condition 3
Compound Conc. 5 mg/mL in DMSO/Ethanol (1:1)10 mg/mL in Acetonitrile2 mg/mL in Isopropanol
Reservoir Solution 0.1 M HEPES pH 7.5, 1.5 M Li₂SO₄0.2 M Ammonium Acetate, 30% PEG 33500.1 M Tris pH 8.0, 20% PEG 4000, 0.2 M MgCl₂
Drop Ratio (Cmpd:Res) 1:12:11:2
Temperature 20°C4°C20°C
Typical Crystal Habit Rod-shaped[3]NeedlesPlates

Causality in Crystallization: The principle of vapor diffusion relies on the slow increase in the concentration of the compound and precipitant in the drop as water vapor equilibrates with the more concentrated reservoir solution. This gradual approach to supersaturation is key to promoting the growth of a few, well-ordered crystals rather than amorphous precipitate.

Part 3: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect diffraction data.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Harvesting and Cryo-protection:

    • Carefully detach a single crystal of suitable size and quality from the drop using a micro-loop.

    • Briefly pass the crystal through a cryo-protectant solution to prevent ice formation during cooling. The cryo-protectant is often the reservoir solution supplemented with glycerol or ethylene glycol.

    • Immediately flash-cool the crystal in a stream of liquid nitrogen (around 100 K) to minimize radiation damage and thermal vibrations.[8]

  • Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of a diffractometer.[8]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).[8]

  • Data Processing:

    • The collected images are processed to determine the unit cell parameters and space group.[8]

    • The intensities of the diffraction spots are integrated, scaled, and merged to create a final reflection file.

Part 4: Structure Determination, Refinement, and Validation

This final stage involves converting the diffraction data into a 3D atomic model.

  • Structure Solution: For small molecules, the phase problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.[17]

  • Model Building and Refinement:

    • An initial electron density map is calculated using the solved phases and measured amplitudes.[18]

    • An atomic model is built into the electron density map.

    • The model is then refined using least-squares methods, where the atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.[19]

  • Structure Validation: The final model is rigorously checked for geometric correctness (bond lengths, angles), stereochemistry, and overall quality using software like CHECKCIF. The final structure is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[20][21][22]

The Impact of Crystal Structure on Drug Design

The elucidated crystal structure of a this compound derivative, especially when co-crystallized with its target protein, provides invaluable insights for drug development.

structure_to_drug cluster_structure Structural Insights cluster_design Rational Drug Design Structure High-Resolution Crystal Structure Binding Mode Conformation Key Interactions SAR Structure-Activity Relationship (SAR) Potency Selectivity ADME Properties Structure->SAR informs Lead_Opt Lead Optimization SAR->Lead_Opt New_Analogs Design of New Analogs Lead_Opt->New_Analogs Improved_Candidate Improved_Candidate New_Analogs->Improved_Candidate Improved Drug Candidate

Caption: From crystal structure to improved drug candidates.

This atomic-level information allows medicinal chemists to:

  • Visualize Binding Modes: Understand how the inhibitor fits into the active site of the target protein.[23][24]

  • Identify Key Interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity.[6]

  • Rationalize SAR: Explain why certain chemical modifications increase or decrease potency and selectivity.[7][25]

  • Guide Lead Optimization: Intelligently design new analogs with improved pharmacological profiles, such as enhanced potency, better selectivity to avoid off-target effects, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[7]

Conclusion

X-ray crystal structure analysis is an indispensable tool in the development of this compound derivatives as therapeutic agents. By providing a precise blueprint of the molecule's three-dimensional structure, it empowers scientists to make data-driven decisions in the complex process of drug design and optimization. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to harness the power of crystallography to accelerate the discovery of novel medicines.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ).
  • Crystallization of protein–ligand complexes. PMC - NIH. [Link]
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ScienceOpen. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Proten. [Link]
  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimiz
  • strategies for high-throughput ligand screening - automated co-crystallis
  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]
  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
  • XRD Basics. UPenn Physics. [Link]
  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Small molecule crystallography. Excillum. [Link]
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. NIH. [Link]
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCr. [Link]
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
  • (PDF) Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • X-ray crystallography. Wikipedia. [Link]
  • Pyrazolopyrimidine deriv. 6. PubChem. [Link]
  • The Largest Curated Crystal Structure D
  • Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
  • Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7..
  • Search - Access Structures. CCDC. [Link]
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. the NIST WebBook. [Link]
  • Protein X-ray Crystallography and Drug Discovery. PMC - NIH. [Link]
  • X-ray Protein Crystallography. Physics LibreTexts. [Link]
  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

Sources

Application Notes & Protocols: Development of Pyrazolo[3,4-d]pyrimidine Prodrugs for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3][4] A significant impediment to the clinical development of this class of compounds is their characteristically low aqueous solubility, which can adversely affect bioavailability and formulation options.[1][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of prodrugs to overcome the solubility limitations of pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the rationale behind prodrug design, provide detailed experimental protocols, and discuss the critical assays for validating prodrug efficacy.

The Challenge: Poor Aqueous Solubility of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, being bioisosteres of adenine, effectively compete with ATP for the catalytic sites of various kinases.[7][8][9] However, their often planar and hydrophobic nature leads to poor solubility in aqueous media. This inherent characteristic presents several challenges during drug development:

  • Limited Bioavailability: Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and reduced systemic exposure.

  • Formulation Difficulties: Developing intravenous formulations for poorly soluble compounds is often challenging and may require the use of solubilizing agents that can have their own toxicity profiles.

  • Inaccurate In Vitro Screening: The low solubility can lead to compound precipitation in aqueous assay buffers, resulting in unreliable data from in vitro biological screens.[1]

The prodrug approach is a well-established and effective strategy to transiently modify the physicochemical properties of a drug, such as solubility, without permanently altering its pharmacologically active core.[10][11][12]

Prodrug Strategies for Pyrazolo[3,4-d]pyrimidines

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[13] The key to a successful prodrug strategy is the incorporation of a promoiety that enhances aqueous solubility and is efficiently cleaved in a predictable manner to regenerate the parent compound. For pyrazolo[3,4-d]pyrimidines, which often possess a secondary amine at the C4 position, this site is an ideal handle for attaching a solubilizing promoiety.[1][14]

Ionizable Promoieties for Enhanced Solubility

One of the most effective strategies to increase aqueous solubility is the introduction of an ionizable group. At physiological pH, this group will exist in its charged form, leading to a significant increase in water solubility.

  • Amino Acid Conjugates: Conjugating amino acids to the parent drug can introduce both acidic and basic centers, leading to a substantial increase in water solubility.[15][16][17][18] This approach has the added benefit of potentially utilizing amino acid transporters for enhanced absorption.[19]

  • Phosphate Esters: The phosphate group is highly ionizable and can dramatically improve aqueous solubility. Phosphate ester prodrugs are often cleaved by endogenous alkaline phosphatases to release the active drug.[20]

  • Carbamate Linkers with Tertiary Amines: A versatile approach involves linking a solubilizing group, such as an N-methylpiperazine moiety, via a carbamate linker.[1][14] The tertiary amine in the piperazine ring can be protonated at physiological pH, rendering the prodrug highly water-soluble.

Workflow for Pyrazolo[3,4-d]pyrimidine Prodrug Development

The development of a successful prodrug involves a systematic process of design, synthesis, and rigorous evaluation.

Prodrug Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Parent_Drug Identify Parent Pyrazolo[3,4-d]pyrimidine Promoiety_Selection Select Solubilizing Promoiety Parent_Drug->Promoiety_Selection Linker_Chemistry Design Linker Chemistry Promoiety_Selection->Linker_Chemistry Synthesis Synthesize Prodrug Linker_Chemistry->Synthesis Purification Purify and Characterize Synthesis->Purification Solubility_Assay Aqueous Solubility Determination Purification->Solubility_Assay Stability_Assay Chemical Stability (pH) Solubility_Assay->Stability_Assay Plasma_Stability Plasma Stability & Conversion Rate Stability_Assay->Plasma_Stability Permeability_Assay Cell Permeability (e.g., PAMPA) Plasma_Stability->Permeability_Assay PK_Studies Pharmacokinetic Profiling Permeability_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy PK_Studies->Efficacy_Studies Tox_Studies Toxicology Assessment Efficacy_Studies->Tox_Studies

Caption: A generalized workflow for the development of pyrazolo[3,4-d]pyrimidine prodrugs.

Experimental Protocols

General Synthesis of a Carbamate-Linked N-Methylpiperazine Prodrug

This protocol describes a versatile one-pot, two-step procedure for the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs with enhanced aqueous solubility.[14][21]

Materials:

  • Parent pyrazolo[3,4-d]pyrimidine

  • Triphosgene

  • Sodium bicarbonate

  • Dichloromethane (DCM), anhydrous

  • 2-(4-methylpiperazin-1-yl)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Formation of the Chloroformate Intermediate:

    • Dissolve the parent pyrazolo[3,4-d]pyrimidine (1 equivalent) and sodium bicarbonate (2 equivalents) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.5 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove excess sodium bicarbonate.

    • Evaporate the solvent under reduced pressure. The resulting chlorocarbonate intermediate is typically used in the next step without further purification.[1]

  • Coupling with the Solubilizing Moiety:

    • In a separate flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add 2-(4-methylpiperazin-1-yl)ethanol (1.1 equivalents).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the chlorocarbonate intermediate from step 1 in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired prodrug.

Aqueous Solubility Determination

Materials:

  • Parent drug and prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • Vials and shaker

Procedure:

  • Prepare a stock solution of the test compound (parent drug or prodrug) in a suitable organic solvent (e.g., DMSO).

  • Add an excess amount of the compound to a vial containing PBS (pH 7.4).

  • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.

  • Compare the solubility of the prodrug to that of the parent drug.

Plasma Stability and Conversion to Parent Drug

This assay evaluates the stability of the prodrug in plasma and determines the rate at which it is converted back to the active parent drug.[22]

Materials:

  • Prodrug

  • Human or murine plasma

  • Incubator at 37 °C

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37 °C.

  • Spike the prodrug into the plasma at a final concentration of, for example, 1 µM.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the concentration of the newly formed parent drug.

  • Calculate the half-life (t½) of the prodrug in plasma.

Data Presentation and Interpretation

The successful development of a pyrazolo[3,4-d]pyrimidine prodrug is demonstrated by a significant improvement in aqueous solubility while maintaining the ability to efficiently release the active parent drug.

Table 1: Physicochemical and Pharmacokinetic Properties of a Representative Pyrazolo[3,4-d]pyrimidine and its Prodrug

CompoundAqueous Solubility (µg/mL at pH 7.4)Plasma Half-life (t½, min)In Vitro Antiproliferative Activity (IC50, µM)
Parent Drug < 1-0.5
Prodrug > 100030> 50 (inactive)

The data in Table 1 illustrates a desirable outcome: the prodrug exhibits a dramatic increase in aqueous solubility compared to the parent drug.[21][23] The finite plasma half-life indicates that the prodrug is converted to the parent drug in a biological matrix.[24] The lack of in vitro activity of the prodrug confirms that it is the released parent drug that is responsible for the pharmacological effect.[1]

Conclusion

The prodrug approach is a powerful and validated strategy to address the solubility challenges associated with the promising class of pyrazolo[3,4-d]pyrimidine kinase inhibitors. By rationally designing and synthesizing bioreversible derivatives with enhanced aqueous solubility, researchers can unlock the full therapeutic potential of these compounds. The protocols and evaluation methods outlined in this guide provide a robust framework for the successful development of pyrazolo[3,4-d]pyrimidine prodrugs, paving the way for their advancement into preclinical and clinical studies.

References

  • F. Manetti, et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 939-943. [Link]
  • J. M. H. da Silva, et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(22), 4025. [Link]
  • G. Vignaroli, et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
  • Y. Singh, et al. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Topics in Medicinal Chemistry, 21(24), 2170-2183. [Link]
  • G. Vignaroli, et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
  • G. Vignaroli, et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
  • Y. Singh, et al. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Topics in Medicinal Chemistry, 21(24), 2170-2183. [Link]
  • A. A. Al-Ghananeem & A. A. Malkawi. (2021). Improving the Methods of Solubility and Drug Design in a Prodrug.
  • Y. Singh, et al. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Topics in Medicinal Chemistry, 21(24), 2170-2183. [Link]
  • J. M. H. da Silva, et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(22), 4025. [Link]
  • A. P. L. Worden, et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(11), 2596. [Link]
  • A. K. Jain, et al. (2012). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 9(1), 1-13. [Link]
  • S. S. Metwally, et al. (2020). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie, 353(1), 1900262. [Link]
  • A. P. L. Worden, et al. (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Pharmaceutics, 15(11), 2596. [Link]
  • A. M. M. Gomaa. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Current Organic Synthesis, 15(6), 768-787. [Link]
  • J. Rautio, et al. (2018). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Journal of Medicinal Chemistry, 61(7), 2557-2592. [Link]
  • C. Zamperini, et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Pharmacy and Pharmacology, 68(8), 997-1006. [Link]
  • G. Vignaroli, et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
  • P. Calandro, et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • N. S. M. Ismail, et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 113, 104997. [Link]
  • P. K. Bonam, et al. (1994). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. Journal of Pharmaceutical Sciences, 83(5), 652-657. [Link]
  • G. Vignaroli, et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 481-488. [Link]
  • G. Vignaroli, et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
  • Pion Inc. (2025).
  • T. Järvinen, et al. (1998). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology, 50(7), 723-727. [Link]
  • Y. Li, et al. (2009). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. Drug Metabolism and Disposition, 37(6), 1266-1273. [Link]
  • S. M. El-Moghazy, et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14611-14624. [Link]
  • W. A. Al-Masoudi, et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1720-1732. [Link]
  • W. A. Al-Masoudi, et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1720-1732. [Link]
  • S. M. El-Moghazy, et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14611-14624. [Link]
  • A. M. El-Sayed, et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6608. [Link]
  • M. A. El-Gamal, et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
  • A. M. M. Gomaa, et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 53-61. [Link]
  • A. A. El-Henawy, et al. (2024).
  • J. Van der Visch, et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Bioorganic & Medicinal Chemistry, 29, 115886. [Link]

Sources

Application Notes & Protocols for Cellular Antiproliferative Activity Assays of Pyrazolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolopyrimidines

Pyrazolopyrimidines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2][3] This heterocyclic system is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell growth, proliferation, and survival.[4] Consequently, pyrazolopyrimidine-based kinase inhibitors have emerged as a promising class of targeted anticancer agents, with some already achieving clinical success.[1]

The primary goal in the preclinical evaluation of these compounds is to quantify their ability to inhibit the proliferation of cancer cells. This is achieved through robust and reproducible cellular antiproliferative activity assays. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, selection, and execution of these critical assays.

Pillar 1: Understanding the Mechanism & Choosing the Right Assay

The "Why": Pyrazolopyrimidines as Kinase Inhibitors

The antiproliferative activity of most pyrazolopyrimidine compounds stems from their ability to inhibit protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process called phosphorylation.[4] This post-translational modification acts as a molecular switch, regulating a vast array of cellular signaling pathways that control cell division, growth, and apoptosis (programmed cell death).[2][4] In many cancer types, specific kinases are constitutively active due to mutations or overexpression, leading to aberrant signaling and malignant transformation.[4] Pyrazolopyrimidines, by blocking the ATP-binding pocket, prevent phosphorylation and disrupt these oncogenic signaling cascades, ultimately leading to a reduction in cell proliferation and, in some cases, the induction of apoptosis.[5][6][7]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase 1. Binding & Dimerization Phosphorylation Phosphorylation Receptor Tyrosine Kinase->Phosphorylation 2. Autophosphorylation ATP ATP ATP->Phosphorylation Pyrazolopyrimidine Compound Pyrazolopyrimidine Compound Pyrazolopyrimidine Compound->Receptor Tyrosine Kinase Inhibition Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling 3. Signal Transduction Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival

Figure 1: General mechanism of pyrazolopyrimidine compounds as kinase inhibitors.

Assay Selection: A Comparative Overview

The choice of antiproliferative assay is critical and depends on the specific research question, the compound's potential mechanism of action, and available laboratory equipment. The most common assays measure metabolic activity, cellular protein content, or ATP levels as indicators of cell viability.[8][9]

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS (Tetrazolium Reduction) Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8]Inexpensive, well-established.[10]Requires a solubilization step (MTT), potential for interference from reducing compounds.
CellTiter-Glo® (Luminescent ATP) Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[11]Highly sensitive, rapid "add-mix-measure" format, suitable for high-throughput screening (HTS).[12][13][14]More expensive than colorimetric assays, requires a luminometer.
SRB (Sulforhodamine B) Binds stoichiometrically to cellular proteins under mildly acidic conditions, providing a measure of total cell mass.[10][15][16]Independent of metabolic activity, stable endpoint, inexpensive.[15][17]Requires cell fixation and multiple washing steps.[16][18]

For high-throughput screening and compounds that may interfere with cellular metabolism, the CellTiter-Glo® Luminescent Cell Viability Assay is often the preferred method due to its simplicity, sensitivity, and robustness.[19] The SRB assay is an excellent orthogonal method for hit confirmation as it measures a different biological endpoint (total protein) and is less susceptible to metabolic interference.[15]

Pillar 2: Self-Validating Protocols for Trustworthy Data

A robust protocol with appropriate controls is the foundation of reliable data. Below are detailed, step-by-step protocols for the CellTiter-Glo® and SRB assays.

Experimental Workflow Overview

Figure 2: A generalized workflow for cell-based antiproliferative assays.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from Promega Technical Bulletin #TB288.[14] It is a homogeneous "add-mix-measure" assay that quantifies ATP, indicating the presence of metabolically active cells.[11]

Materials:

  • Pyrazolopyrimidine compounds of interest, dissolved in DMSO.

  • Appropriate cancer cell line (e.g., HCT-116, MCF-7, A549) and complete culture medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570, G7571, G7572, or G7573).[13]

  • Sterile, opaque-walled 96-well or 384-well plates suitable for luminescence readings.

  • Multichannel pipette.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Dilute cells in complete culture medium to the optimal seeding density. This must be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the incubation period. A typical starting point for 96-well plates is 2,000-10,000 cells per well.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[13]

    • Include "no-cell" control wells containing 100 µL of medium only for background luminescence measurement.[14]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution series of the pyrazolopyrimidine compounds in complete culture medium. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

    • Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "positive control" (a known cytotoxic agent like Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for the desired exposure time (commonly 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[13][14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence (from no-cell control wells) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is based on the method described by Vichai and Kirtikara (2006).[18] It is a colorimetric assay that measures total cellular protein content.[16]

Materials:

  • Pyrazolopyrimidine compounds of interest, dissolved in DMSO.

  • Adherent cancer cell line and complete culture medium.

  • Trichloroacetic acid (TCA), 10% (w/v) in water.

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid.[18]

  • Acetic acid, 1% (v/v) in water (wash solution).

  • Tris base solution, 10 mM, pH 10.5 (solubilization solution).[16][18]

  • Sterile, clear flat-bottom 96-well plates.

  • Microplate reader capable of measuring absorbance at 510-565 nm.[15][18]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.

  • Cell Fixation:

    • After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[18]

    • Carefully wash the plates four to five times with slow-running tap water or distilled water.[18] Be gentle to avoid detaching the cell monolayer.

    • Remove excess water by tapping the plate on paper towels and allow it to air-dry completely at room temperature.[18] (The plates can be stored at this stage if necessary).

  • SRB Staining:

    • Add 100 µL of the 0.057% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[16][18]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[16][18]

    • Allow the plates to air-dry completely.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.[15]

    • Read the absorbance (OD) at ~510-565 nm using a microplate reader.[15][18]

    • Analyze the data as described in step 4 of the CellTiter-Glo® protocol to determine the IC₅₀ value.

Pillar 3: Authoritative Grounding & Comprehensive References

Ensuring the scientific validity of these assays is paramount. The protocols provided are based on widely accepted and published methods.[14][16][18] It is crucial to perform assay validation for each new cell line and compound class.[20][21] This includes determining the optimal cell seeding density, incubation times, and DMSO tolerance.[21] Comparing results from orthogonal assays, such as the ATP-based CellTiter-Glo® and the protein-based SRB assay, provides a higher degree of confidence in the antiproliferative profile of a pyrazolopyrimidine compound.[22]

References

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • SRB assay for measuring target cell killing. Protocols.io. [Link]
  • Sulforhodamine B (SRB)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]
  • Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. PubMed. [Link]
  • MTT Cell Assay Protocol. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine deriv
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphoryl
  • (PDF) Evaluation of antiproliferative activity of pyrazolothiazolopyrimidine derivatives.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
  • (PDF) Guideline for anticancer assays in cells.
  • Cell based assays – Assay Development and Valid

Sources

Application Notes & Protocols: Green Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Routes to a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. As a bioisostere of purine, this heterocyclic system is central to the development of therapeutics targeting a wide array of conditions, including cancer, inflammation, and microbial infections.[1][2][3][4] Historically, the synthesis of these vital compounds has often relied on conventional methods that involve harsh reaction conditions, hazardous organic solvents, and multi-step procedures generating significant chemical waste.

In alignment with the principles of green chemistry, the development of eco-friendly, efficient, and economically viable synthetic methodologies is not merely an academic exercise but a critical necessity for sustainable drug development.[1][2] This guide provides an in-depth exploration of modern, green synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives, offering researchers and drug development professionals a toolkit of robust and environmentally benign protocols. We will delve into the causality behind these methods, moving beyond simple step-by-step instructions to foster a deeper understanding of how to harness these techniques for efficient and sustainable synthesis.

Core Green Synthetic Strategies

Our focus will be on several key green chemistry techniques that have proven highly effective for the synthesis of pyrazolo[3,4-d]pyrimidines:

  • Microwave-Assisted Synthesis: Leveraging microwave irradiation to dramatically reduce reaction times and improve yields.

  • Ultrasound-Assisted Synthesis (Sonochemistry): Utilizing the energy of sound waves to promote reactions under mild conditions.

  • Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents with greener alternatives like water or glycerol, or conducting reactions in the absence of a solvent.

  • Multicomponent Reactions (MCRs): Designing elegant one-pot syntheses that increase atom economy and reduce waste.

  • Heterogeneous Catalysis: Employing recyclable and environmentally benign catalysts.

Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Expertise & Experience: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, primarily due to its ability to rapidly and uniformly heat reaction mixtures.[5] This leads to a significant reduction in reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. The three-component reaction described here is a prime example of how MAOS can enhance efficiency and step-economy.[6][7][8]

Trustworthiness: This protocol is based on a well-established and reproducible method for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. The straightforward, chromatography-free isolation of the product further enhances the practicality and green credentials of this approach.[7][8]

Logical Workflow for Microwave-Assisted Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A Combine 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and primary amine in a microwave vial B Seal vial and place in microwave reactor C Irradiate at 160°C for 55 minutes B->C D Cool reaction mixture to room temperature E Filter the precipitated solid D->E F Wash with cold ethanol E->F G Dry to obtain pure product F->G

Caption: Workflow for microwave-assisted synthesis.

Detailed Protocol: Synthesis of 3-(p-tolylamino)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Materials:

  • Methyl 5-amino-3-(p-tolylamino)pyrazole-4-carboxylate

  • Trimethyl orthoformate

  • Benzylamine

  • Microwave reactor (e.g., Anton Paar Monowave 50)

  • 10 mL microwave vial with a magnetic stir bar

  • Ethanol (for washing)

Procedure:

  • Reactant Charging: In a 10 mL microwave vial equipped with a magnetic stir bar, combine methyl 5-amino-3-(p-tolylamino)pyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), and benzylamine (1.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160 °C for 55 minutes.

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol to remove any residual starting materials.

  • Drying: Dry the purified product under vacuum to yield the 3-(p-tolylamino)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a white solid.

Expected Yield: 60-85%[6][8]

Ultrasound-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Expertise & Experience: Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can enhance reaction rates and yields, particularly in heterogeneous systems. Ultrasound-assisted synthesis is often carried out at room temperature, making it an energy-efficient and mild alternative to conventional heating.[9][10]

Trustworthiness: The application of ultrasound has been successfully demonstrated for the synthesis of complex heterocyclic systems, including pyrazolo[3,4-d]pyrimidines linked to other bioactive moieties like 1,2,3-triazoles.[9][10] This method provides good yields under mild conditions, showcasing its reliability.

General Reaction Scheme

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles via an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction is a notable example.[9]

Detailed Protocol: General Procedure for Ultrasonic-Assisted Synthesis

Materials:

  • Appropriate pyrazolo[3,4-d]pyrimidine precursor with a terminal alkyne

  • Azide derivative

  • Solvent (e.g., aqueous ethanol)

  • Ultrasonic bath or probe sonicator

  • Reaction flask

Procedure:

  • Reactant Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine-alkyne precursor (1.0 equiv) and the corresponding azide (1.0 equiv) in a suitable solvent system (e.g., a mixture of water and ethanol) in a reaction flask.

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath. Irradiate the mixture at a specified frequency (e.g., 40 kHz) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can often be isolated by simple filtration or after removal of the solvent under reduced pressure.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Solvent-Free Synthesis and Greener Solvent Alternatives

Expertise & Experience: The elimination of volatile organic solvents (VOCs) is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified work-up procedures.[11][12] When a solvent is necessary, replacing hazardous solvents with benign alternatives like water or glycerol is highly desirable.[13][14] Glycerol, a byproduct of biodiesel production, is particularly attractive due to its low toxicity, high boiling point, and biodegradability.[13]

Trustworthiness: Numerous studies have validated the efficacy of both solvent-free and green solvent approaches for the synthesis of pyrazolo[3,4-d]pyrimidines.[11][13][15] These methods are not only environmentally friendly but also often more efficient than their conventional counterparts.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

Materials:

  • 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

  • Arylaldehydes

  • Potassium tert-butoxide (t-BuOK) or another suitable base

  • Mortar and pestle

  • Microwave reactor

Procedure:

  • Reactant Grinding: In a mortar, grind together the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol), the arylaldehyde (1.2 mmol), and a catalytic amount of t-BuOK until a homogeneous mixture is obtained.

  • Microwave Irradiation: Transfer the mixture to an open glass container and place it in a microwave reactor. Irradiate at a predetermined power and time (e.g., 300 W for 5-10 minutes).

  • Work-up: After cooling, treat the reaction mixture with cold water.

  • Isolation: Collect the resulting solid by filtration, wash with water, and dry to obtain the pure product.

Protocol 2: Glycerol as a Green Solvent for Multicomponent Synthesis

Materials:

  • Aldehyde (1.0 mmol)

  • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Glycerol (5 mL)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, urea/thiourea, and a catalytic amount of p-TSA in glycerol.

  • Heating: Heat the reaction mixture at 100-120 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and add cold water. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.[13]

Comparison of Green Synthesis Methods

MethodKey AdvantagesTypical Reaction TimeTypical YieldsSolvents/Catalysts
Microwave-Assisted Rapid heating, short reaction times, high yields, improved selectivity.[6][7][8]10-60 minutes60-95%Often minimal or no solvent; can be catalyst-free.[8]
Ultrasound-Assisted Mild conditions (room temp), energy efficient, good for heterogeneous reactions.[9][10]1-3 hours70-90%Often aqueous or green solvents.[9]
Solvent-Free No solvent waste, simple work-up, often high reaction rates.[11]5-15 minutes (MW)80-95%Often solid-state or neat reactants.
Green Solvents (Glycerol) Biodegradable, non-toxic, reusable solvent, high yields.[13]2-4 hours85-95%Glycerol, p-TSA (catalyst).[13]

Multicomponent Reactions (MCRs) in Green Synthesis

Expertise & Experience: MCRs are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[16] This approach embodies the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation.

Trustworthiness: The synthesis of pyrazolo[3,4-d]pyrimidines is particularly amenable to MCR strategies, with numerous reliable and high-yielding protocols reported in the literature.[6][13][15]

Reaction Mechanism Visualization

cluster_0 One-Pot Reaction A Aldehyde D Knoevenagel Condensation (Aldehyde + Pyrazolone) A->D B Pyrazolone B->D C Urea/Thiourea E Michael Addition (Urea + Intermediate) C->E D->E F Intramolecular Cyclization & Dehydration E->F G Pyrazolo[3,4-d]pyrimidine Product F->G

Caption: A generalized MCR pathway.

Conclusion and Future Outlook

The adoption of green synthesis methods is paramount for the future of pharmaceutical manufacturing. The strategies outlined in this guide—microwave and ultrasound assistance, the use of green solvents, and the design of multicomponent reactions—provide a robust framework for the environmentally responsible synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These methods not only reduce the environmental impact but also frequently offer significant advantages in terms of efficiency, yield, and cost-effectiveness. As the field continues to evolve, the integration of other green technologies, such as flow chemistry and biocatalysis, will further enhance our ability to produce these vital medicinal compounds sustainably.

References

  • Yuriy V. Zasukha, et al. (2021). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
  • Zasukha, Y. V., et al. (2021). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate.
  • Zasukha, Y. V., et al. (2021). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Abdelgawad, M. A., et al. (2022). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. Arch Pharm (Weinheim).
  • Zasukha, Y. V., et al. (2021). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository.
  • Kalavadiya, P. L., et al. (2019). Ultrasonic-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles. World News of Natural Sciences.
  • Abdelgawad, M. A., et al. (2022). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. Wiley Online Library.
  • N/A. (2008). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5. ElectronicsAndBooks.
  • N/A. (N/A). Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. ResearchGate.
  • N/A. (N/A). Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst. ResearchGate.
  • El-Sayed, N. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
  • N/A. (N/A). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal.
  • Kalavadiya, P. L., et al. (2020). (PDF) Ultrasonic-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity. ResearchGate.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
  • N/A. (N/A). Mechanism of synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate.
  • N/A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH.
  • N/A. (N/A). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. N/A.
  • N/A. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. N/A.
  • Hassaballah, A. I., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
  • N/A. (N/A). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. N/A.
  • N/A. (N/A). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Ramesh, R., et al. (N/A). Innovative Green Synthesis of 4-Aryl-Pyrazolo[8][9]Pyrano [2,3-d]Pyrimidines under Catalyst-Free Conditions: Polycyclic Aromatic Compounds. N/A.
  • N/A. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC - PubMed Central.
  • N/A. (N/A). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.
  • N/A. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • N/A. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activi. ResearchGate.
  • N/A. (N/A). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. N/A.
  • N/A. (N/A). A new synthesis of pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society D.
  • N/A. (N/A). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. N/A.
  • N/A. (N/A). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed.
  • Ramesh, R., et al. (N/A). Innovative Green Synthesis of 4-Aryl-Pyrazolo[8][9]Pyrano [2,3-d]Pyrimidines under Catalyst-Free Conditions. Taylor & Francis Online.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with pyrazolo[3,a-d]pyrimidine inhibitors. This class of compounds, while promising for its therapeutic potential, frequently presents significant challenges in terms of aqueous solubility, which can impede accurate in vitro evaluation and hinder in vivo pharmacokinetic studies.[1][2] This guide provides a structured approach to troubleshooting and overcoming these solubility issues through a series of frequently asked questions (FAQs) and detailed experimental protocols. The strategies outlined herein are based on established principles of medicinal chemistry and pharmaceutical sciences, aiming to provide practical and actionable solutions for your research.

Part 1: Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and formulation of pyrazolo[3,4-d]pyrimidine inhibitors.

Initial Assessment of Solubility Issues

Q1: My pyrazolo[3,4-d]pyrimidine inhibitor is showing poor solubility in aqueous buffers for my in vitro assays. What are the first steps I should take?

A1: Before exploring complex solubilization techniques, it is crucial to systematically assess the baseline solubility and identify potential contributing factors.

  • Visual Inspection: Observe for any precipitation or cloudiness when preparing your stock solutions and dilutions in aqueous media.

  • pH-Dependent Solubility: The pyrazolo[3,4-d]pyrimidine scaffold contains nitrogen atoms that can be protonated.[3][4] Therefore, the solubility of your compound may be highly dependent on the pH of the solution. Systematically evaluate the solubility across a range of physiologically relevant pH values (e.g., pH 5.0, 6.8, 7.4).

  • Kinetic vs. Thermodynamic Solubility: Distinguish between the initial dissolution rate (kinetic solubility) and the equilibrium solubility (thermodynamic solubility). A compound might dissolve initially but precipitate over time.

Q2: I've confirmed my compound has low intrinsic solubility. What are the main strategies I can employ to improve it?

A2: There are three primary avenues to explore for enhancing the aqueous solubility of your pyrazolo[3,4-d]pyrimidine inhibitor: chemical modification, formulation strategies, and physical modifications. The choice of strategy will depend on the stage of your research (e.g., early discovery vs. preclinical development) and the intended application.

Part 2: Strategic Approaches to Solubility Enhancement

This section provides a detailed overview of the key strategies, their underlying principles, and when to apply them.

Strategy 1: Chemical Modification

Chemical modification involves altering the molecular structure of the inhibitor to introduce more hydrophilic properties. This is often a preferred strategy during the lead optimization phase of drug discovery.[5]

FAQ: How can I chemically modify my pyrazolo[3,4-d]pyrimidine inhibitor to improve its solubility?

  • Prodrug Approach: This is a highly effective strategy where a bioreversible, water-soluble moiety is attached to the parent drug.[6][7] This "promoieity" is designed to be cleaved in vivo, releasing the active inhibitor. A successful example involved creating a water-soluble N-methylpiperazino promoiety linked by an O-alkyl carbamate linker to a pyrazolo[3,4-d]pyrimidine, resulting in a 600-fold improvement in solubility.[6]

  • Salt Formation: If your inhibitor possesses an ionizable functional group (an acidic or basic center), forming a salt can significantly increase its aqueous solubility.[8] The pyrazolo[3,4-d]pyrimidine core itself contains basic nitrogens that can be targeted for salt formation.

  • Introduction of Polar Functional Groups: Strategically introducing polar groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the periphery of the molecule can enhance its interaction with water. However, care must be taken to avoid disrupting the key pharmacophoric interactions with the target kinase. The introduction of a piperazine or similar heterocycle can also improve solubility.[5]

Strategy 2: Formulation Approaches

Formulation strategies involve the use of excipients and delivery systems to improve the solubility of the unchanged inhibitor. These methods are particularly useful for preclinical and clinical development.

FAQ: What are the most common formulation techniques for poorly soluble compounds like pyrazolo[3,4-d]pyrimidine inhibitors?

  • Co-solvents: The use of water-miscible organic solvents, such as polyethylene glycol (PEG), propylene glycol, or ethanol, can significantly enhance the solubility of hydrophobic compounds.[9][10]

  • Surfactants and Micellar Solubilization: Surfactants form micelles in aqueous solutions, creating a hydrophobic core where your inhibitor can be encapsulated, thereby increasing its apparent solubility.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule from water.[12][13]

  • Lipid-Based Formulations: For oral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[14][15] These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymeric carrier, an amorphous, higher-energy state is created, which leads to increased apparent solubility and a faster dissolution rate.[2][16] A miniaturized assay has been successfully used to screen for optimal polymer-drug combinations for pyrazolo[3,4-d]pyrimidine derivatives.[2][17]

Strategy 3: Physical Modification

Physical modification techniques aim to alter the solid-state properties of the inhibitor to enhance its dissolution rate.

FAQ: Can I improve the solubility of my compound without changing its chemical structure or formulating it with excipients?

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to an increased dissolution rate.[12][18] Techniques like jet milling or high-pressure homogenization can be employed.[9]

  • Co-crystallization: This involves forming a crystalline solid that consists of the active pharmaceutical ingredient (API) and a neutral "co-former." Co-crystals can exhibit significantly different physicochemical properties, including improved solubility and stability, compared to the API alone.[19][20]

Part 3: Experimental Protocols & Workflows

This section provides step-by-step guidance for key experimental procedures.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of a pyrazolo[3,4-d]pyrimidine inhibitor at different pH values.

Materials:

  • Pyrazolo[3,4-d]pyrimidine inhibitor

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10

  • HPLC or UV-Vis spectrophotometer for quantification

  • Thermomixer or shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare saturated solutions by adding an excess of the inhibitor to each buffer in separate vials.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions using a 0.22 µm syringe filter to remove undissolved solids.

  • Quantify the concentration of the dissolved inhibitor in the filtrate using a validated analytical method (HPLC or UV-Vis).

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Protocol 2: Screening for Solubilizing Excipients

Objective: To identify effective co-solvents, surfactants, or cyclodextrins for enhancing the solubility of the inhibitor.

Materials:

  • Pyrazolo[3,4-d]pyrimidine inhibitor

  • A panel of excipients (see Table 1)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Analytical method for quantification (HPLC or UV-Vis)

Procedure:

  • Prepare stock solutions of the excipients at various concentrations in the chosen aqueous buffer.

  • Add an excess amount of the inhibitor to each excipient solution.

  • Equilibrate the samples with agitation for 24 hours.

  • Filter the samples and quantify the concentration of the dissolved inhibitor.

  • Compare the solubility enhancement for each excipient relative to the intrinsic solubility in the buffer alone.

Table 1: Commonly Used Solubilizing Excipients

Excipient TypeExamplesRecommended Starting Concentrations
Co-solventsPEG 300, PEG 400, Propylene Glycol, Ethanol5-20% (v/v)
SurfactantsPolysorbate 80 (Tween 80), Cremophor EL, Solutol HS 150.1-2% (w/v)
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)
Workflow for Solubility Enhancement Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Enhancement_Workflow start Start: Poorly Soluble Pyrazolo[3,4-d]pyrimidine Inhibitor assess_solubility Assess Baseline Solubility (pH-dependence, kinetic vs. thermodynamic) start->assess_solubility decision_stage Stage of Research? assess_solubility->decision_stage early_discovery Early Discovery / Lead Optimization decision_stage->early_discovery Early preclinical_dev Preclinical / Clinical Development decision_stage->preclinical_dev Late chem_mod Chemical Modification Strategies early_discovery->chem_mod formulation Formulation & Physical Modification Strategies preclinical_dev->formulation prodrug Prodrug Approach chem_mod->prodrug salt_formation Salt Formation chem_mod->salt_formation polar_groups Introduce Polar Groups chem_mod->polar_groups excipients Excipient Screening (Co-solvents, Surfactants, Cyclodextrins) formulation->excipients asd Amorphous Solid Dispersions formulation->asd particle_size Particle Size Reduction formulation->particle_size co_crystals Co-crystallization formulation->co_crystals evaluate Evaluate Solubility & Stability prodrug->evaluate salt_formation->evaluate polar_groups->evaluate excipients->evaluate asd->evaluate particle_size->evaluate co_crystals->evaluate end Optimized Formulation evaluate->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 4: Advanced Nanotechnology-Based Approaches

For particularly challenging compounds, nanotechnology offers innovative solutions to significantly enhance solubility and bioavailability.[21][22][23][24]

FAQ: When should I consider nanotechnology-based approaches for my pyrazolo[3,4-d]pyrimidine inhibitor?

Nanotechnology should be considered when conventional methods fail to provide the desired level of solubility enhancement or when targeted delivery is a key objective. These approaches are generally more complex and resource-intensive.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[18] The small particle size leads to a significant increase in the dissolution rate.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs and improve their oral bioavailability.[25]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages such as controlled release and improved stability.

  • Polymeric Micelles: Formed from amphiphilic block copolymers, these can encapsulate poorly soluble drugs in their hydrophobic core and are particularly promising for injectable formulations.[16]

Signaling Pathway of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

The following diagram illustrates the general mechanism of action of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

Kinase_Inhibition_Pathway atp ATP kinase Kinase Active Site atp->kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->kinase substrate Substrate Protein substrate->kinase downstream_signaling Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream_signaling block Inhibition

Caption: General mechanism of kinase inhibition.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with pyrazolo[3,4-d]pyrimidine inhibitors, thereby accelerating their research and development efforts.

References

  • Review on Co-Crystallization for Solubility Enhancement. (n.d.). Google Scholar.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Revolutionizing Pharmaceutical Efficacy: Nanotechnological Approaches to Enhance Drug Solubility and Bioavailability. (n.d.). ManTech Publications.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series.
  • Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. (2024). SciSpace.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PubMed Central.
  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. (n.d.). CrystEngComm (RSC Publishing).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH.
  • Enhancing Solubility and Bioavailability with Nanotechnology. (2025). Pharmaceutical Technology.
  • Is prodrug design an approach to increase water solubility?. (2019). PubMed.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • (Open Access) Approaches to improve solubility of poorly water soluble drugs. (2014). SciSpace.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac.
  • Prodrug strategies to overcome poor water solubility. (2007). PubMed.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). ResearchGate.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI.
  • Solubilizing excipients in oral and injectable formulations. (n.d.). PubMed.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
  • Formulation Strategies For Poorly Soluble Molecules. (2025). Outsourced Pharma.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). NIH.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][12][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central.
  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé.
  • Solubilizer Excipients. (n.d.). Protheragen.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • Prodrugs for Improved Aqueous Solubility. (n.d.). ResearchGate.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). R Discovery.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.). ResearchGate.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). ScienceDirect.
  • Improving solubility via structural modification. (2025). ResearchGate.
  • CHAPTER 2: Tactics to Improve Solubility Available. (2021). Books.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PubMed Central.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed Central.
  • Chemical Modification: A unique solutions to Solubility problem. (2025). ResearchGate.

Sources

Technical Support Center: Optimization of 1H-pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1H-pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Achieving high yields and purity is paramount for successful drug discovery campaigns. This guide is structured to address the common challenges and questions encountered in the lab, providing not just solutions but the underlying chemical reasoning to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core.

Question 1: What are the most common and reliable synthetic routes for preparing the 1H-pyrazolo[3,4-d]pyrimidine scaffold?

Answer: There are several robust methods, but two predominate due to their versatility and reliability.

  • Route A: Cyclization of 5-Aminopyrazoles. This is arguably the most prevalent method. It involves the cyclization of a 5-aminopyrazole precursor, often a 5-aminopyrazole-4-carbonitrile or -4-carboxamide, with a one-carbon electrophile.[5][6]

    • Using Formamide: Heating the aminopyrazole in formamide is a classic, straightforward method that provides the pyrimidine ring in a single step.[2][5]

    • Using Formic Acid: Refluxing the aminopyrazole precursor in formic acid is an alternative that can offer higher yields in certain cases.[2]

    • Vilsmeier-Haack Conditions: A more modern, one-flask approach involves treating the 5-aminopyrazole with a Vilsmeier reagent (e.g., generated from PBr₃ and DMF) followed by cyclization, which proceeds through formamidine intermediates.[7]

  • Route B: Modification of a Pre-formed Pyrazolopyrimidine Core. This strategy is useful for diversification at specific positions.

    • A common starting point is a 1H-pyrazolo[3,4-d]pyrimidin-4-one. This can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield a 4-chloro intermediate.[3] This activated intermediate is then susceptible to nucleophilic aromatic substitution with various amines or other nucleophiles to generate diverse libraries of compounds.[3][4]

G cluster_0 Route A: Cyclization cluster_1 Route B: Modification A 5-Aminopyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4-amine A->B Formamide or Formic Acid, Δ C 1H-Pyrazolo[3,4-d]pyrimidin-4-one D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C->D POCl₃ E 4-Substituted-1H-pyrazolo [3,4-d]pyrimidine D->E Nucleophile (R-NH₂) G start Low Yield or No Reaction q1 Is Starting Material Pure? start->q1 q2 Is Reaction Homogeneous? q1->q2 Yes sol1 Action: Recrystallize or re-purify starting pyrazole. q1->sol1 No q3 Is Temp/Time Sufficient? q2->q3 Yes sol2 Action: Perform a solvent screen. Try DMF, Formamide, or Acetic Acid. q2->sol2 No sol3 Action: Increase temperature. Monitor by TLC to determine optimal reaction time. q3->sol3 No G cluster_0 Unsymmetrical Reagent cluster_1 5-Aminopyrazole R1(CO)CH2(CO)R2 R1(CO)CH2(CO)R2 NH2-Pyrazole NH2-Pyrazole Attack at C=O (R1) Attack at C=O (R1) NH2-Pyrazole->Attack at C=O (R1) Path A Attack at C=O (R2) Attack at C=O (R2) NH2-Pyrazole->Attack at C=O (R2) Path B Regioisomer 1 Regioisomer 1 Attack at C=O (R1)->Regioisomer 1 Regioisomer 2 Regioisomer 2 Attack at C=O (R2)->Regioisomer 2

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent kinase inhibitors.[1][2] Its success stems from its function as a bioisostere of adenine, allowing it to form key hydrogen bonds within the highly conserved hinge region of the ATP-binding site of many kinases.[1][2][3][4] This mimicry is a double-edged sword. While it provides a robust foundation for potent on-target activity, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: the potential for off-target effects.[5][6][7]

Inhibition of unintended kinases can lead to misinterpretation of experimental data, confounding phenotypic results, and introducing cellular toxicity.[8][9] For drug development professionals, off-target activity can manifest as undesirable side effects in a clinical setting.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for proactively identifying, troubleshooting, and minimizing the off-target effects of pyrazolo[3,4-d]pyrimidine-based inhibitors. We will move beyond simple protocols to explain the causal logic behind experimental choices, empowering you to generate clean, reliable, and translatable data.

Frequently Asked Questions (FAQs): The Foundation

This section addresses fundamental concepts that are crucial for understanding and mitigating off-target effects.

Q1: What exactly are "off-target" effects, and why is the pyrazolo[3,4-d]pyrimidine scaffold particularly susceptible?

A: An off-target effect is the modulation of a biological molecule other than the intended therapeutic or experimental target. In this context, it refers to the inhibition of kinases for which the compound was not designed. The pyrazolo[3,4-d]pyrimidine core is adept at targeting the ATP-binding site.[1][2] Since hundreds of kinases share a structurally similar ATP-binding pocket, these inhibitors can inadvertently bind and inhibit multiple kinases, leading to a promiscuous inhibition profile.[5][7] This can confound your results by producing a biological effect through an unknown mechanism or cause unforeseen cytotoxicity if an essential "housekeeping" kinase is inhibited.[8]

Q2: My inhibitor is highly potent in a biochemical assay but shows a weaker or different effect in cells. What's happening?

A: This is a common and critical issue that highlights the difference between biochemical potency and cellular selectivity. A biochemical assay, which uses purified enzymes in a cell-free system, does not account for the complex intracellular environment.[8][10] Several factors can cause this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target.[10]

  • Intracellular ATP Concentration: Cellular ATP levels (typically in the low millimolar range) are much higher than those used in many biochemical assays. This high concentration of the natural substrate (ATP) creates a competitive environment that can significantly reduce the apparent potency of an ATP-competitive inhibitor.

  • Target Engagement: The inhibitor may bind its target in the test tube but fail to engage it effectively within the complex protein milieu of a live cell.

  • Off-Target Engagement: The observed cellular phenotype might be a composite effect resulting from the inhibition of multiple kinases, potentially masking or altering the effect of on-target inhibition.[11] It is also possible for off-target inhibition to contribute favorably to a desired outcome, a phenomenon known as "polypharmacology".[8][12]

Troubleshooting Guide: From Ambiguity to Clarity

This section is designed to address specific experimental problems with a structured approach, providing not just solutions but the rationale and protocols to validate them.

Problem 1: Inconsistent or unexpected results in cell-based assays despite high biochemical potency.

This is the most frequent challenge. The cellular phenotype does not correlate with the inhibitor's IC50 against the primary target.

  • G A Unexpected Cellular Phenotype B Step 1: Assess Broad Kinome Selectivity A->B C Protocol: In Vitro Kinome Profiling (e.g., KINOMEscan®, KinaseProfiler™) B->C How broad is the inhibition? D Step 2: Confirm Intracellular Target Engagement C->D E Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™) D->E Does it bind the target in cells? F Step 3: Validate On-Target Mechanism E->F G Protocols: - Western Blot for Downstream Substrate - Use Structurally Unrelated Inhibitor - Rescue with Inhibitor-Resistant Mutant F->G Is the mechanism target-specific? H Data-Driven Conclusion: Phenotype is On-Target, Off-Target, or a Composite Effect G->H

    Caption: Workflow for Assessing Inhibitor Selectivity.

  • Possible Cause A: Broad Kinase Selectivity.

    • Solution: Perform a comprehensive in vitro kinase screen to reveal the inhibitor's selectivity profile. This is the most direct way to identify unintended targets. Services like Eurofins' KINOMEscan® (binding assay) or Reaction Biology's KinaseProfiler™ (activity assay) screen your compound against hundreds of kinases.[6][13][14] The results will quantify binding or inhibition, allowing you to identify potent off-targets that may be responsible for the observed cellular activity.

  • Possible Cause B: Poor Target Engagement in a Cellular Context.

    • Solution: Use a cellular target engagement assay. The NanoBRET™ Target Engagement Assay is an industry standard that measures compound binding to a specific protein target in living cells in real-time.[15][16][17] A positive result confirms that your inhibitor can access and bind its intended target within the cell. Comparing the on-target engagement with engagement of potential off-targets identified in your kinome screen can be highly informative.[11]

  • Possible Cause C: Sub-optimal Inhibitor Concentration.

    • Solution: Always perform a full dose-response curve in your cellular assay. Using a concentration that is too high (e.g., >100-fold above the on-target IC50) will almost certainly engage lower-affinity off-targets.[18] The goal is to find the lowest effective concentration that produces the desired on-target effect, which can be confirmed by monitoring a downstream biomarker (see Problem 2).[10]

Problem 2: Difficulty confirming that the observed cellular effect is a direct result of on-target inhibition.

Even with a selective inhibitor, robust validation is required to definitively link target inhibition to the phenotype.

  • G cluster_0 Inhibitor Action cluster_1 Cellular Kinases cluster_2 Biological Outcomes Inhibitor Pyrazolo[3,4-d] pyrimidine Inhibitor OnTarget Intended Kinase Target Inhibitor->OnTarget On-Target Binding OffTarget1 Off-Target Kinase A Inhibitor->OffTarget1 Off-Target Binding OffTarget2 Off-Target Kinase B Inhibitor->OffTarget2 Off-Target Binding DesiredEffect Expected Phenotype OnTarget->DesiredEffect UnintendedEffect Unintended Phenotype OffTarget1->UnintendedEffect OffTarget2->UnintendedEffect

    Caption: On-Target vs. Off-Target Action.

  • Solution A: Orthogonal Chemical Probe. Use a structurally unrelated inhibitor that is known to be a potent and selective inhibitor of the same target kinase.[10] If this second, chemically distinct compound recapitulates the same phenotype, it significantly strengthens the evidence that the effect is on-target.

  • Solution B: Genetic Validation (Rescue Experiment). This is a gold-standard validation technique. The strategy is to introduce a version of the target kinase that has been mutated to be resistant to the inhibitor (often a "gatekeeper" mutation). If the inhibitor's effect is due to on-target activity, expressing this resistant kinase should "rescue" the cells, reversing the phenotypic change.[10]

  • Solution C: Downstream Biomarker Analysis. The most direct biochemical method to confirm on-target activity in cells is to measure the phosphorylation status of a known, direct substrate of your target kinase via Western blot.[10][19] A potent, dose-dependent decrease in the phosphorylation of the substrate upon inhibitor treatment is strong evidence of on-target pathway modulation.

Data Presentation & Key Methodologies

Clear data interpretation and robust protocols are essential for success.

Table 1: Comparison of Key Kinase Inhibitor Assay Platforms
Assay PlatformPrincipleProsConsPrimary Use Case
Biochemical (Activity) Measures substrate phosphorylation by a purified kinase. Often radiometric (33P-ATP) or luminescence-based (ADP-Glo™).[13][20]Gold standard for potency (IC50) determination. High-throughput.[13]Lacks cellular context. Can be affected by assay artifacts.Primary screening, SAR, determining biochemical IC50.
Biochemical (Binding) Measures the displacement of a tagged probe from the kinase active site (e.g., KINOMEscan®).[14]Does not require active enzyme. Can detect non-ATP competitive binders. High-throughput.Does not measure functional inhibition.Kinome-wide selectivity profiling, hit identification.
Cellular (Target Engagement) Measures inhibitor binding to a target in live cells, often using energy transfer (e.g., NanoBRET™).[11][15]Measures binding in a physiological environment. Confirms cell permeability and target access.[16]Requires engineered cells. Does not directly measure functional inhibition.Validating intracellular target binding, determining cellular potency.
Cellular (Pathway) Measures the phosphorylation of a downstream substrate in cell lysate (e.g., Western Blot, ELISA).[15][16]Confirms functional on-target pathway modulation. Physiologically relevant.Lower throughput. Signal can be affected by network feedback loops.Mechanism of action studies, confirming on-target effects.
Table 2: Example Interpretation of Kinome Profiling Data

Hypothetical data for a pyrazolo[3,4-d]pyrimidine inhibitor (Compound X) designed against Kinase A.

Kinase Target% Inhibition @ 1 µMKd (nM)AssessmentImplication
Kinase A (Primary Target) 99%5On-Target Potent binding to the intended target.
Kinase B 92%15Potent Off-Target High potential to contribute to cellular phenotype. Requires follow-up.
Kinase C 65%250Moderate Off-Target May contribute to phenotype at higher concentrations.
Kinase D 15%>10,000Negligible Unlikely to be a significant off-target.
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Validation

This protocol is designed to confirm that your inhibitor modulates its intended signaling pathway in a cellular context.

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with a dose-response of your inhibitor (e.g., 0, 10, 30, 100, 300, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[10]

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of your target's substrate overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or film.

    • Crucially: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH, β-actin) to ensure observed changes are due to phosphorylation status, not changes in protein level.

Protocol 2: General Workflow for a Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol outlines the steps to determine the biochemical potency (IC50) of your inhibitor.

  • Reagent Preparation:

    • Prepare a buffer solution suitable for the kinase reaction (typically includes a buffer like HEPES, MgCl₂, BSA, and DTT).

    • Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine inhibitor in DMSO, then dilute further into the reaction buffer.

    • Prepare a solution of your purified kinase and its specific substrate in reaction buffer.

    • Prepare an ATP solution at a concentration relevant to the kinase's Km(ATP) (using Km value is recommended for standardized results).[21]

  • Kinase Reaction:

    • In a 96- or 384-well plate, add your inhibitor dilutions.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a time determined to be in the linear range of the reaction (typically 30-60 minutes).

  • Signal Detection (ADP-Glo™ Specific Steps):

    • Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Subtract background (no enzyme control) from all values.

    • Normalize the data to your positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit the curve using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

References
  • Ahmed, K. A., & Al-Abdullah, E. S. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Bioorganic Chemistry.
  • Roda, G., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie.
  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Bain, J., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of the Royal Society Interface.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Foul-Foul, E., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry.
  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. PMC.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Schenone, S., et al. (2011). Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. Journal of Medicinal Chemistry.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • ResearchGate. (n.d.). Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors.
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances.
  • Abuelizz, H. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Figshare.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Al-Gharabli, S. I., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Journal of Medicinal Chemistry.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Ghorab, M. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][22][23][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Scientific Reports.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • Ossareh, H. R., & Ventura, A. C. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Takeda, K., & Ichijo, H. (2006). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
  • Roda, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Ghorab, M. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences.

Sources

Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structure-activity relationship (SAR) optimization of pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on this versatile scaffold. Here, we address common challenges and frequently asked questions encountered during synthesis, biological evaluation, and SAR-based optimization of these compounds. Our aim is to provide practical, experience-driven insights to streamline your research and development efforts.

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its nature as a bioisostere of adenine, a key component of ATP.[1][2][3] This allows derivatives to act as competitive inhibitors for a wide range of kinases, which are crucial targets in oncology and other therapeutic areas.[1][4][5] The optimization of these derivatives is a multi-faceted process involving synthetic chemistry, in vitro and in vivo assays, and computational modeling. This guide will walk you through common hurdles and provide actionable solutions.

I. Synthetic Chemistry: Troubleshooting & FAQs

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the pyrazole ring followed by the fusion of the pyrimidine ring. While various synthetic routes exist, researchers often encounter challenges related to regioselectivity, reaction yields, and purification.

Question 1: We are experiencing low yields in the cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and how can we improve the yield?

Low yields during the cyclization to form the pyrazolo[3,4-d]pyrimidine core can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: The choice of cyclizing agent and reaction temperature is critical. For instance, when using formamide, ensure it is of high purity and the reaction is heated sufficiently to drive the reaction to completion.[6] An alternative, often higher-yielding method, involves heating the precursor with formic acid.[6]

  • Purity of Starting Materials: Impurities in the aminopyrazole precursor can interfere with the cyclization. Ensure the starting material is thoroughly purified and characterized before proceeding.

  • Side Reactions: Depending on the substituents, side reactions such as N-formylation of other amino groups can occur. Careful monitoring of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to identify the formation of byproducts.

Troubleshooting Steps:

  • Optimize Cyclization Reagent: If using formamide, try switching to formic acid or triethyl orthoformate with a catalytic amount of acid.

  • Screen Solvents and Temperatures: While formamide and formic acid often serve as both reactant and solvent, for other cyclizing agents, screen a range of high-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or diphenyl ether. A systematic temperature screen can also identify the optimal condition.

  • Purify the Precursor: Recrystallize or perform column chromatography on the aminopyrazole precursor to remove any residual reactants or byproducts from the previous step.

Question 2: We are struggling with the purification of our final pyrazolo[3,4-d]pyrimidine derivatives. They seem to be poorly soluble in common chromatography solvents. What strategies can we employ?

Poor solubility is a known challenge for some pyrazolo[3,4-d]pyrimidine derivatives, which can complicate purification by column chromatography.[7]

Troubleshooting Strategies:

  • Solvent System Modification: For normal-phase silica gel chromatography, try adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Reverse-Phase Chromatography: If the compound has sufficient hydrophobicity, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be very effective.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. A solvent screen using small amounts of the crude product is recommended.

  • Prodrug Strategy: For compounds with persistent solubility issues that also impact biological assays, consider a prodrug approach. This involves adding a solubilizing moiety that can be cleaved in vitro or in vivo to release the active compound.[7]

Question 3: During the N1-alkylation of the pyrazole ring, we are observing a mixture of N1 and N2 isomers. How can we control the regioselectivity?

The regioselectivity of N-alkylation on the pyrazole ring of the pyrazolo[3,4-d]pyrimidine scaffold can be influenced by both steric and electronic factors.

Strategies for Regiocontrol:

  • Choice of Base and Solvent: The reaction conditions can significantly influence the regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF often favors alkylation at the N1 position.

  • Steric Hindrance: The inherent steric bulk of the substituents on the pyrazole and pyrimidine rings can direct the incoming electrophile to the less hindered nitrogen.

  • Protecting Group Strategy: In cases where regioselectivity remains poor, a protecting group strategy may be necessary. This involves protecting one of the nitrogen atoms, performing the alkylation, and then deprotecting.

Below is a generalized workflow for the synthesis of N1-substituted pyrazolo[3,4-d]pyrimidines.

Synthetic Workflow cluster_0 Pyrazolo[3,4-d]pyrimidine Core Synthesis cluster_1 Functionalization Start 5-Amino-1H-pyrazole-4-carbonitrile Cyclization Cyclization with Formic Acid or Formamide Start->Cyclization Core Pyrazolo[3,4-d]pyrimidin-4-one Cyclization->Core Chlorination Chlorination (e.g., POCl3) Core->Chlorination Nucleophilic_Substitution Nucleophilic Substitution (e.g., Amines, Alcohols) Chlorination->Nucleophilic_Substitution Final_Product Substituted Pyrazolo[3,4-d]pyrimidine Nucleophilic_Substitution->Final_Product

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

II. Biological Evaluation: Troubleshooting & FAQs

The biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives, often as kinase inhibitors, requires careful experimental design and data interpretation to generate reliable SAR data.

Question 4: Our pyrazolo[3,4-d]pyrimidine derivatives show potent activity in biochemical kinase assays but are significantly less active in cell-based assays. What could be the reasons for this discrepancy?

A significant drop-off in activity between biochemical and cell-based assays is a common challenge in drug discovery and can point to several factors:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[8]

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.

  • High Protein Binding: In cell culture media containing serum, the compound may bind extensively to proteins like albumin, reducing the free concentration available to enter the cells.

Troubleshooting and Investigation Plan:

  • Assess Physicochemical Properties: Calculate or measure properties like cLogP, polar surface area (PSA), and molecular weight. High values for these parameters can correlate with poor permeability.

  • Conduct Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to directly measure cell permeability.

  • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.

  • Measure Plasma Protein Binding: Determine the extent of binding to plasma proteins to understand the free fraction of the compound.

Question 5: We are observing inconsistent IC50 values for our compounds in cell viability assays. What are the potential sources of this variability?

Inconsistent IC50 values can undermine the reliability of your SAR data. The sources of variability can be biological or technical.

Potential Sources of Variability and Solutions:

Source of VariabilityRecommended Solution
Cell Line Health and Passage Number Maintain a consistent cell passage number for experiments. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
Compound Solubility and Precipitation Visually inspect the compound in the assay media at the highest concentration for any signs of precipitation. Prepare stock solutions in a suitable solvent like DMSO and ensure the final DMSO concentration is consistent and non-toxic across all wells.
Assay Incubation Time The IC50 value can be time-dependent. Standardize the incubation time for all experiments.
Assay Reagent Quality and Handling Use fresh, high-quality assay reagents (e.g., MTT, CellTiter-Glo®). Ensure proper mixing and incubation times as per the manufacturer's protocol.
Plate Edge Effects In multi-well plates, the outer wells are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for test compounds or surround them with media-filled wells.

Question 6: How can we determine if our pyrazolo[3,4-d]pyrimidine derivatives are targeting the intended kinase in cells?

Confirming on-target activity in a cellular context is crucial to validate your SAR.

Methods for Target Engagement and Validation:

  • Western Blotting: Treat cells with your compound and analyze the phosphorylation status of the target kinase and its downstream substrates. A potent inhibitor should reduce the phosphorylation of the target and its downstream effectors.[9]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

  • Kinase Panel Profiling: Screen your lead compounds against a broad panel of kinases to assess their selectivity. This can help identify potential off-target effects that might contribute to the observed cellular phenotype.

  • Molecular Docking and Dynamics: Computational studies can predict the binding mode of your compounds within the kinase active site, providing a structural basis for the observed SAR.[4] This can help in designing more potent and selective inhibitors.

Below is a diagram illustrating the general mechanism of action for a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Protein Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Kinase_Inhibited Kinase (Inhibited) Pyrazolo_pyrimidine->Kinase_Inhibited Competes with ATP for binding No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation

Caption: Competitive inhibition of a kinase by a pyrazolo[3,4-d]pyrimidine derivative.

III. Structure-Activity Relationship (SAR) Optimization: FAQs

A systematic approach to SAR optimization is key to improving the potency, selectivity, and drug-like properties of your pyrazolo[3,4-d]pyrimidine derivatives.

Question 7: What are the key structural positions on the pyrazolo[3,4-d]pyrimidine scaffold to modify for improving kinase inhibitory activity?

SAR studies have identified several key positions on the pyrazolo[3,4-d]pyrimidine core where modifications can significantly impact activity and selectivity.

  • N1-Position: Substituents at the N1 position of the pyrazole ring often project into the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing groups that can improve solubility and other pharmacokinetic properties. Modifications here can also influence selectivity.[10]

  • C4-Position: The C4 position is critical for interaction with the hinge region of the kinase.[1] Small, flexible linkers (e.g., -NH-, -O-) connecting to an aromatic ring are common. The nature of the substituent at this position is a primary determinant of potency.

  • C3 and C6-Positions: These positions can be modified to fine-tune the shape and electronic properties of the molecule, influencing both potency and selectivity. For example, introducing substituents at the C3 position has been shown to improve biochemical inhibitory activity.[10]

Question 8: We want to improve the aqueous solubility of our lead compound without compromising its activity. What are some effective strategies?

Improving aqueous solubility is a common goal in lead optimization to enhance bioavailability and facilitate formulation.[7]

Strategies to Enhance Solubility:

  • Introduce Polar Functional Groups: Incorporate polar groups like hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains at solvent-exposed positions (often the N1-position).

  • Utilize Ionizable Groups: Introduce basic (e.g., piperazine, morpholine) or acidic (e.g., carboxylic acid) groups that can be protonated or deprotonated at physiological pH, forming salts with improved solubility.[4]

  • Disrupt Crystal Packing: Introduce non-planar or bulky groups that disrupt the crystal lattice formation of the solid compound, which can improve solubility.

  • Prodrug Approach: As mentioned earlier, a prodrug strategy involving the attachment of a highly soluble promoiety can be very effective.[7]

By systematically addressing these common challenges in synthesis, biological evaluation, and SAR optimization, researchers can more efficiently advance their pyrazolo[3,4-d]pyrimidine-based drug discovery programs.

References

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Optimisation of pyrazolo[3,4-d]pyrimidines for the development of
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed. (URL: [Link])
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. (URL: [Link])
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - NIH. (URL: [Link])
  • Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines | Journal of Medicinal Chemistry - ACS Public
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Publishing. (URL: [Link])
  • Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed. (URL: [Link])
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (URL: [Link])
  • Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. | Semantic Scholar. (URL: [Link])
  • Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities | Semantic Scholar. (URL: [Link])
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Public
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. (URL: [Link])
  • Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors | Request PDF - ResearchG
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (URL: [Link])
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - NIH. (URL: [Link])
  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (URL: [Link])
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC - PubMed Central. (URL: [Link])
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors: Future Medicinal Chemistry. (URL: [Link])
  • Different synthetic routes of pyrazolo[3,4‐d]pyrimidine derivatives - ResearchG

Sources

Technical Support Center: Enhancing Metabolic Stability of 6-amino-1H-pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges you may encounter while working to enhance the metabolic stability of 6-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 6-amino-1H-pyrazolo[3,4-d]pyrimidine lead compound shows high intrinsic clearance in human liver microsomes. What are the likely metabolic pathways involved?

A1: The 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold, while a privileged structure in kinase inhibition, presents several potential sites for metabolic modification.[1] The primary metabolic pathways observed are typically Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, particularly the CYP1A and CYP3A families.[2][3][4] Another key enzyme family to consider is aldehyde oxidase (AO), which is known to metabolize aza-heterocycles.[5][6][7][8]

Common metabolic "hotspots" on this scaffold include:

  • Oxidation of the pyrazole or pyrimidine ring: The electron-rich nature of these rings makes them susceptible to CYP-mediated oxidation.[9]

  • N-dealkylation: If substituents are present on the amino group or pyrazole nitrogen, N-dealkylation can be a major clearance pathway.

  • Oxidation of substituents: Alkyl or aryl substituents attached to the core structure are common sites of hydroxylation.

It is crucial to perform metabolite identification studies using techniques like high-resolution mass spectrometry (HRMS) to pinpoint the exact sites of metabolism on your specific compound.

Q2: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and which one should I choose?

A2: Both are valuable in vitro assays, but they provide different levels of information about a compound's metabolic fate.[10][11]

FeatureMicrosomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction of the liver (microsomes) containing Phase I enzymes (e.g., CYPs) and some Phase II enzymes.[12][13]Intact, viable liver cells (hepatocytes) containing a full complement of Phase I and Phase II metabolic enzymes and cofactors.[13][14]
Metabolic Coverage Primarily assesses Phase I metabolism.[12] Phase II metabolism can be studied with the addition of specific cofactors.[12]Provides a more comprehensive picture of both Phase I and Phase II metabolism.[14]
Throughput High-throughput and cost-effective.[15]Lower throughput and more expensive.
Predictive Power Good for initial ranking of compounds based on CYP-mediated clearance.Considered the "gold standard" for in vitro prediction of in vivo hepatic clearance as it better mimics the cellular environment.[13]

Recommendation: For initial screening and ranking of a series of analogs, the microsomal stability assay is a cost-effective choice.[15] For lead candidates that show promise, it is highly recommended to perform a hepatocyte stability assay to obtain a more complete metabolic profile.[14]

Q3: I've identified the metabolic "hotspot" on my molecule. What are some common medicinal chemistry strategies to improve metabolic stability?

A3: Once a metabolic liability is identified, several strategies can be employed to "block" or slow down the rate of metabolism:

  • Steric Hindrance: Introducing bulky groups near the site of metabolism can physically block the enzyme's access. For example, adding a methyl or cyclopropyl group adjacent to a site of aromatic hydroxylation.[10][16]

  • Electronic Modification: Modifying the electronic properties of the molecule can make it less susceptible to metabolism. Replacing an electron-rich phenyl ring with a more electron-deficient pyridine or pyrimidine ring can reduce its susceptibility to oxidation.[9]

  • Scaffold Hopping: In some cases, replacing a metabolically labile part of the scaffold with a different, more stable chemical group that maintains the desired biological activity can be effective.[9]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage (the kinetic isotope effect), thereby improving metabolic stability.[17]

A study on pyrido[3,4-d]pyrimidines demonstrated that introducing a methyl group at the 6-position of the core structure significantly improved stability in human liver microsomes.[16]

Part 2: Troubleshooting Experimental Failures

Issue 1: High variability between replicate wells in my microsomal stability assay.

Potential Causes & Solutions:

  • Poor Compound Solubility: Your compound may be precipitating in the assay buffer.

    • Troubleshooting: Visually inspect the wells for precipitation. Determine the kinetic aqueous solubility of your compound in the assay buffer.[18] If solubility is an issue, consider reducing the compound concentration or increasing the percentage of organic co-solvent (e.g., DMSO, acetonitrile), ensuring the final concentration does not inhibit enzyme activity.[19]

  • Inconsistent Pipetting: Small volumes are often used in these assays, and pipetting errors can lead to significant variability.

    • Troubleshooting: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal preparations. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.

  • Enzyme Inactivation: The metabolic enzymes may be losing activity over the course of the experiment.

    • Troubleshooting: Ensure the microsomes are stored correctly at -80°C and thawed on ice immediately before use.[20] Avoid repeated freeze-thaw cycles. Include positive control compounds with known metabolic profiles to verify enzyme activity.[12]

Issue 2: My compound appears stable in the microsomal assay but has a short half-life in vivo.

Potential Causes & Solutions:

  • Metabolism by Non-Microsomal Enzymes: Your compound may be a substrate for enzymes not present or fully active in microsomes, such as aldehyde oxidase (AO) or cytosolic enzymes.[5][21]

    • Troubleshooting: Perform a stability assay using liver S9 fraction or hepatocytes, which contain a broader range of metabolic enzymes.[11] To specifically investigate the role of AO, you can use liver cytosol fractions and include specific AO inhibitors in your assay.

  • Rapid Clearance by Other Mechanisms: The short in vivo half-life may be due to rapid renal clearance or active transport out of the systemic circulation.

    • Troubleshooting: Investigate the physicochemical properties of your compound, such as its polarity and potential to be a substrate for drug transporters. In vitro transporter assays can help elucidate these mechanisms.

  • Chemical Instability: The compound may be unstable in the formulation or at physiological pH.

    • Troubleshooting: Assess the stability of your compound in the vehicle used for in vivo dosing and in physiological buffers.[22]

Part 3: Protocols for Assessing Metabolic Stability

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled, protein concentration typically 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound dilutions pre_incubation Pre-incubate HLM and compound at 37°C prep_compound->pre_incubation prep_microsomes Thaw and dilute HLM prep_microsomes->pre_incubation prep_cofactor Prepare NADPH regenerating system start_reaction Initiate reaction with NADPH prep_cofactor->start_reaction pre_incubation->start_reaction time_points Incubate at 37°C, shaking start_reaction->time_points quench Quench reaction at time points (0, 5, 15, 30, 45 min) time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % remaining and t1/2 lcms->data_analysis

Sources

Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a well-established privileged scaffold in medicinal chemistry, acting as a bioisostere of the adenine ring of ATP and enabling potent inhibition of various kinases.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve success in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the cyclization of pyrazolo[3,4-d]pyrimidines, providing systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

A frequent challenge in organic synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in pyrazolo[3,4-d]pyrimidine synthesis.

dot

Caption: Troubleshooting workflow for low product yield.

Q: My pyrazolo[3,4-d]pyrimidine cyclization is resulting in a very low yield. What are the likely causes and how can I improve it?

A: Low yields in these cyclizations can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.[4]

  • Purity of Starting Materials: The purity of your precursors, particularly the aminopyrazole derivative, is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify them before use. Verify purity by NMR or melting point determination.[4]

  • Reaction Conditions: Suboptimal reaction conditions are a common culprit for low yields.

    • Temperature: The reaction temperature can significantly impact the rate of reaction and the stability of both reactants and products. Some reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier.[4][5] However, excessive heat can lead to degradation.

      • Recommendation: Screen a range of temperatures to find the optimal balance. A good starting point is often the literature precedent for a similar transformation.

    • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction mechanism.[4] Alcohols like ethanol are commonly used, but in some cases, aprotic solvents like DMF or solvent-free conditions may be more effective.[6][7]

      • Recommendation: If solubility is an issue, consider a different solvent system. For multi-component reactions, the solvent must be able to dissolve all reactants.

    • Reaction Time: Incomplete reactions will naturally lead to low yields.

      • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Catalyst and Base Selection: The choice and amount of catalyst or base can be pivotal.

    • Base Strength: Strong bases like sodium ethoxide or DBU can be effective in promoting the cyclization.[5] However, in some cases, a strong base may lead to undesired side reactions. Weaker inorganic bases may be a better choice depending on the specific substrate.

    • Catalyst Loading: The amount of catalyst can also influence the reaction outcome. It is advisable to screen different catalyst loadings to find the optimal concentration.[5]

  • Work-up and Purification: Product loss during the work-up and purification steps can significantly reduce the isolated yield.

    • Recommendation: Ensure your work-up procedure is optimized to efficiently remove catalysts and inorganic salts without compromising the integrity of your product.[4] For purification by column chromatography, a systematic approach to eluent selection is recommended, starting with a non-polar solvent and gradually increasing polarity.[4]

ParameterRecommendation
Starting Material Purity Recrystallize or purify if necessary.
Reaction Temperature Screen a range of temperatures (e.g., room temperature, 60 °C, reflux).[5]
Solvent Test different solvents (e.g., ethanol, DMF, acetic acid, or solvent-free).[6]
Base Screen different bases (e.g., NaOEt, DBU, K2CO3).[5][8]
Reaction Time Monitor reaction progress by TLC or LC-MS.
Issue 2: Formation of Regioisomers

The synthesis of pyrazolo[3,4-d]pyrimidines from unsymmetrical precursors can sometimes lead to the formation of regioisomers, which can be challenging to separate.

dot

Caption: Strategies for managing regioisomer formation.

Q: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity or separate the isomers?

A: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[4]

  • Controlling Regioselectivity:

    • Choice of Starting Materials: In some cases, it may be possible to choose starting materials that favor the formation of the desired regioisomer. This often involves strategically placing directing groups on the precursors.

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity.[4] It is highly recommended to consult the literature for specific examples that are structurally similar to your target molecule.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[4] Careful selection of the stationary phase (typically silica gel) and a systematic optimization of the mobile phase are crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

    • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique.

Issue 3: Incomplete Reaction

An incomplete reaction can be a source of frustration, leading to complex product mixtures and low yields of the desired product.

Q: How can I drive my pyrazolo[3,4-d]pyrimidine cyclization to completion?

A: Several factors can lead to an incomplete reaction. Here are some strategies to address this:

  • Increase Reaction Time: As a first step, simply extending the reaction time may be sufficient to achieve complete conversion. Monitor the reaction by TLC or LC-MS to confirm that the reaction is progressing and to avoid potential product degradation over extended periods.

  • Increase Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of the stability of your reactants and products at higher temperatures.

  • Increase Reagent Concentration: In some cases, increasing the concentration of one of the reactants (if it is not the limiting reagent) can help drive the equilibrium towards the product side.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. In such cases, adding a fresh portion of the catalyst may be beneficial.

  • Removal of Byproducts: If the reaction produces a byproduct that can inhibit the reaction (e.g., water), its removal can help drive the reaction to completion. This can sometimes be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines?

A1: A common and versatile starting material is 5-aminopyrazole-4-carbonitrile.[5] Other frequently used precursors include various substituted aminopyrazoles, which can be reacted with a variety of cyclizing agents.

Q2: Are there any "green" or environmentally friendly methods for synthesizing pyrazolo[3,4-d]pyrimidines?

A2: Yes, there is growing interest in developing more sustainable synthetic methods. Some "green" approaches that have been reported include:

  • Solvent-free reactions: Conducting the reaction by fusing the reactants without a solvent can reduce waste and simplify the work-up.[6]

  • Use of greener solvents: Utilizing more environmentally benign solvents, such as ethanol or water, is a key aspect of green chemistry.[9]

  • Multi-component reactions: One-pot, multi-component reactions are inherently more efficient as they reduce the number of synthetic steps and purification procedures.[5][6]

Q3: How can I confirm the structure of my synthesized pyrazolo[3,4-d]pyrimidine?

A3: A combination of spectroscopic techniques is typically used to confirm the structure of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. In some cases, X-ray crystallography can be used to definitively determine the three-dimensional structure of the molecule.[7]

Experimental Protocols

General Protocol for a Four-Component Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates. It is based on a reported four-component condensation reaction.[5]

  • Reactant Mixture Preparation: In a round-bottom flask, combine hydrazine (1.0 mmol), methylenemalononitrile (1.0 mmol), aldehyde (1.0 mmol), and alcohol (as the solvent).

  • Catalyst Addition: Add a strong base, such as sodium alkoxide (1.2 equivalents), to the reaction mixture.[5]

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor its progress by TLC.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2465–2493.
  • ResearchGate. (n.d.). Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions.
  • El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14781-14796.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole-4-carbonitrile.
  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5035.
  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6524.
  • Radi, M., et al. (2011). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 54(8), 2610-2625.
  • ResearchGate. (n.d.). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors.
  • El-Sayed, M. A. A., et al. (2019). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Mini-Reviews in Medicinal Chemistry, 19(12), 957-975.
  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424.

Sources

Validation & Comparative

A Comparative Guide to Bruton's Tyrosine Kinase Inhibitors: Ibrutinib, Acalabrutinib, and the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Bruton's Tyrosine Kinase (BTK) inhibitors, focusing on the first-generation inhibitor ibrutinib, the second-generation inhibitor acalabrutinib, and the versatile 1H-pyrazolo[3,4-d]pyrimidine chemical scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical data, clinical findings, and key experimental methodologies to offer a nuanced understanding of these critical therapeutic agents.

Introduction: Targeting BTK in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2][3] This pathway is fundamental for the proliferation, differentiation, survival, and migration of B-cells.[3][4] In numerous B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cancer cell growth.[2] This has established BTK as a premier therapeutic target.[5]

The development of BTK inhibitors has revolutionized the treatment of these diseases.[3] Ibrutinib was the first-in-class, oral, irreversible BTK inhibitor to gain FDA approval, demonstrating remarkable efficacy.[3][6] However, its clinical use has been associated with off-target effects.[7] This prompted the development of second-generation inhibitors like acalabrutinib, which were engineered for greater selectivity to improve safety and tolerability.[4][8][9]

Underpinning many of these developments is the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic structure that mimics the adenine ring of ATP, allowing it to effectively bind to the hinge region of kinase active sites.[10] Ibrutinib itself is built on this scaffold, and its versatility continues to be exploited in the design of novel kinase inhibitors against a range of oncogenic targets.[10][11]

Mechanism of Action and Chemical Scaffolds

Ibrutinib and acalabrutinib are both irreversible inhibitors that function by forming a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the BTK enzyme.[1][2][3] This covalent linkage leads to sustained, irreversible inhibition of BTK's kinase activity, thereby shutting down the downstream BCR signaling cascade necessary for malignant B-cell survival.[1]

While sharing a common covalent mechanism, their chemical structures and kinase selectivity profiles differ significantly, which is the primary determinant of their distinct clinical profiles.

  • Ibrutinib : As a first-generation inhibitor, ibrutinib is built upon a 1H-pyrazolo[3,4-d]pyrimidine core.[11] Its structure, while potent against BTK, also allows for binding to other kinases with a homologous cysteine residue, leading to off-target activity.[12]

  • Acalabrutinib : This second-generation inhibitor was designed for higher specificity. While it also forms a covalent bond with Cys481, its chemical structure minimizes interactions with other kinases, resulting in a "cleaner" inhibition profile.[2][4][9]

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine and has proven to be a highly effective "hinge-binding" moiety for ATP-competitive kinase inhibitors.[10][13][14] Its utility extends beyond BTK, with derivatives being developed as potent inhibitors of other cancer-relevant kinases such as RAF, EGFR, and BRK/PTK6.[13][15][16]

Comparative Analysis: Selectivity, Potency, and Safety

The fundamental difference between these inhibitors lies in their selectivity. A drug's kinase selectivity profile is a critical determinant of its therapeutic window, directly influencing its safety and tolerability.

Kinase Selectivity and Off-Target Effects

Ibrutinib's efficacy is sometimes offset by adverse events stemming from its inhibition of other kinases, including:

  • TEC Family Kinases (e.g., TEC, ITK) : Inhibition can impair platelet function, contributing to an increased risk of bleeding.[9]

  • Epidermal Growth Factor Receptor (EGFR) : Off-target inhibition is associated with skin toxicities and diarrhea.[7][8]

  • Src Family Kinases : May contribute to various side effects.[12]

Acalabrutinib was engineered to minimize these off-target interactions.[4] In vitro kinome screening has demonstrated that acalabrutinib is significantly more selective for BTK than ibrutinib.[5][17]

G cluster_drugs BTK Inhibitors cluster_targets Kinase Targets Ibrutinib Ibrutinib BTK BTK (On-Target) Ibrutinib->BTK Strong Inhibition TEC TEC Ibrutinib->TEC Off-Target ITK ITK Ibrutinib->ITK Off-Target EGFR EGFR Ibrutinib->EGFR Off-Target SRC SRC Ibrutinib->SRC Off-Target Acalabrutinib Acalabrutinib Acalabrutinib->BTK Strong & Selective Inhibition

Caption: Kinase selectivity of ibrutinib vs. acalabrutinib.
Potency and Biochemical Inhibition

While both drugs are potent BTK inhibitors, their half-maximal inhibitory concentrations (IC50) and binding kinetics vary. These differences, measured in biochemical and cellular assays, are often less pronounced in whole-blood assays where factors like plasma protein binding play a role.[18]

InhibitorTarget KinaseIC50 / EC50 (nM)Assay TypeReference
Ibrutinib BTK~0.5 - 9.1Biochemical[11][19]
TEC~3.2 - 78Biochemical[8]
EGFR~0.07 µM (EC50)Cellular[17]
Acalabrutinib BTK~3 - 5.1Biochemical[19][20]
TEC>1 µMBiochemical[20]
EGFR>10 µM (EC50)Cellular[17]
Pyrazolo[3,4-d]pyrimidine Hit (Compound 5e) BTK~1.0Biochemical[21]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

Clinical Efficacy and Safety Profile

The differences in selectivity translate directly to observable clinical outcomes. The head-to-head phase III ELEVATE-RR trial compared acalabrutinib and ibrutinib in patients with previously treated, high-risk CLL.[12]

  • Efficacy : Acalabrutinib was found to be non-inferior to ibrutinib in terms of progression-free survival (PFS), with a median PFS of 38.4 months in both arms.[12]

  • Safety : Acalabrutinib demonstrated a superior safety profile. The incidence of atrial fibrillation/flutter of any grade was significantly lower with acalabrutinib (9.4%) compared to ibrutinib (16.0%).[22] Similarly, hypertension was less frequent with acalabrutinib.[22][23] Overall, treatment discontinuations due to adverse events were numerically lower for acalabrutinib (14.7%) than for ibrutinib (21.3%).[12]

Adverse Event (Any Grade)Acalabrutinib (%)Ibrutinib (%)Key InsightReference
Atrial Fibrillation/Flutter9.416.0Lower cardiovascular toxicity with acalabrutinib[22]
Hypertension9.422.8Lower cardiovascular toxicity with acalabrutinib[22]
Headache36.821.7More common with acalabrutinib[22]
Diarrhea34.646.0Less frequent with acalabrutinib (less EGFR inhibition)[22]
Arthralgia15.822.8Less frequent with acalabrutinib[22]
Bleeding Events38.051.3Less frequent with acalabrutinib (less TEC inhibition)[22]
Discontinuation due to AE14.721.3Better overall tolerability for acalabrutinib[12]

Experimental Evaluation Methodologies

The robust preclinical and clinical comparison of BTK inhibitors relies on a validated sequence of experimental assays.

Caption: Standard workflow for preclinical BTK inhibitor evaluation.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

Causality: This is the foundational assay to establish direct potency against the target (BTK) and key off-targets. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used for their sensitivity and homogeneous format.

Methodology (Example: LanthaScreen™ TR-FRET):

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., 1H-pyrazolo[3,4-d]pyrimidine derivatives, ibrutinib, acalabrutinib) in a suitable buffer (e.g., 1% DMSO).

  • Kinase Reaction: In a 384-well plate, combine the purified BTK enzyme with a fluorescein-labeled poly-GT substrate.

  • Inhibitor Addition: Add the serially diluted inhibitors to the wells and pre-incubate for 20-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation: Initiate the phosphorylation reaction by adding ATP to a final concentration near its Km value for BTK. Incubate for 1-2 hours at room temperature.

  • Detection: Stop the reaction by adding an EDTA-containing solution that includes a terbium-labeled anti-phosphotyrosine antibody. The antibody binds to the phosphorylated substrate.

  • Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-capable plate reader. The FRET signal is proportional to the extent of substrate phosphorylation.

  • Analysis: Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol: Cellular BTK Target Engagement Assay

Objective: To confirm that the inhibitor can enter cells and engage its target, BTK, in a biologically relevant context.

Causality: This assay moves beyond purified proteins to whole cells, providing a more accurate measure of functional potency by assessing the inhibition of downstream signaling events.

Methodology (Example: Phospho-Flow Cytometry):

  • Cell Culture: Culture a relevant B-cell line (e.g., RAMOS) or use primary CLL cells from patient samples.

  • Inhibitor Treatment: Treat cells with various concentrations of the BTK inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes). This activates BTK and its downstream targets.

  • Fixation & Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation states of signaling proteins. Subsequently, permeabilize the cells with methanol to allow intracellular antibody staining.

  • Staining: Stain the cells with fluorescently-labeled antibodies specific for a downstream phosphorylated protein, such as phospho-PLCγ2 (pPLCγ2), and a B-cell surface marker like CD19.

  • Data Acquisition: Analyze the cells using a flow cytometer, gating on the CD19-positive B-cell population.

  • Analysis: Quantify the median fluorescence intensity (MFI) of the pPLCγ2 signal for each inhibitor concentration. Plot the MFI against inhibitor concentration to determine the EC50 (effective concentration). A reduction in pPLCγ2 MFI indicates successful BTK inhibition.[20]

Protocol: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

Causality: This is the definitive preclinical test of efficacy, integrating pharmacokinetics (PK) and pharmacodynamics (PD) to assess whether the drug can achieve sufficient exposure to control tumor growth. The NSG xenograft model is commonly used for its robust engraftment of human hematopoietic cells.[20][24]

Methodology (Example: Primary CLL Xenograft in NSG Mice):

  • Animal Model: Use severely immunodeficient mice (e.g., NOD-scid gamma, NSG) that can accept human cell grafts.

  • Cell Implantation: Inject primary human CLL cells intravenously or intraperitoneally into the mice. Allow several weeks for the cells to engraft and establish the disease, which can be monitored by checking for human CD19+/CD5+ cells in peripheral blood.

  • Treatment Groups: Once the disease is established, randomize mice into treatment cohorts: (1) Vehicle control, (2) Ibrutinib, (3) Acalabrutinib, (4) Test 1H-pyrazolo[3,4-d]pyrimidine inhibitor.

  • Drug Administration: Administer drugs daily via oral gavage at predetermined doses.

  • Monitoring: Monitor tumor burden regularly by flow cytometry of peripheral blood.[20] Also, monitor animal health and body weight.

  • Endpoint Analysis: At the end of the study (or when control mice show signs of advanced disease), sacrifice the animals. Harvest spleens and bone marrow to assess tumor infiltration by flow cytometry or immunohistochemistry. Compare tumor burden (e.g., spleen weight, percentage of human cells) between the groups. Survival can also be used as a primary endpoint.[24]

Conclusion and Future Directions

The evolution from ibrutinib to acalabrutinib provides a clear lesson in drug development: enhancing kinase selectivity can significantly improve a drug's therapeutic index. Acalabrutinib offers comparable efficacy to ibrutinib for patients with CLL but with a markedly better safety profile, particularly regarding cardiovascular adverse events.[12][25][26] This is a direct consequence of its more focused on-target activity.[2][4]

The 1H-pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone in the design of kinase inhibitors. Its proven success in ibrutinib and its continued exploration for developing new, potent, and selective inhibitors against BTK and other oncogenic kinases underscore its importance.[10][11][21] Future research will likely focus on developing next-generation covalent and non-covalent BTK inhibitors from this and other scaffolds to overcome resistance mutations (e.g., C481S) and further refine safety profiles.[27][28] For drug development professionals, the comparative data and methodologies outlined here provide a robust framework for evaluating these next-generation agents.

References

  • Ibrutinib - Wikipedia. Wikipedia. [Link]
  • What is the mechanism of Acalabrutinib?.
  • Ibrutinib for CLL: Mechanism of action and clinical consider
  • What is the mechanism of Ibrutinib?.
  • The Mechanism of Action of Ibrutinib | Targeted Oncology. Targeted Oncology. [Link]
  • What is the mechanism of action of Ibrutinib (Imbruvica)?. Dr.Oracle. [Link]
  • Acalabrutinib structure and mechanism of action.
  • Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. National Institutes of Health (NIH). [Link]
  • Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for P
  • Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). [Link]
  • ASH 2022: Dr. Lindsey Roeker on Comparing Acalabrutinib and Ibrutinib in the Real World. CLL Society. [Link]
  • A comparative analysis of the efficacy of ibrutinib vs acalabrutinib in fixed-dur
  • Acalabrutinib vs. ibrutinib: How do they compare?. Drugs.com. [Link]
  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. National Institutes of Health (NIH). [Link]
  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. MDPI. [Link]
  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link]
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies.
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood Journal. [Link]
  • Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. National Institutes of Health (NIH). [Link]
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
  • The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. AACR Journals. [Link]
  • Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. National Institutes of Health (NIH). [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
  • Acalabrutinib Versus Ibrutinib for CLL. Targeted Oncology. [Link]
  • Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects.
  • BTK Inhibitor-Resistant Lymphoma Animal Models. WuXi Biology. [Link]
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Taylor & Francis Online. [Link]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
  • Bruton's Tyrosine Kinase Inhibitors (BTKIs)
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. National Institutes of Health (NIH). [Link]
  • Pyrazolo[3,4‐d]pyrimidine derivatives as irreversible Bruton's tyrosine kinase inhibitors. Wiley Online Library. [Link]
  • The Development of BTK Inhibitors: A Five-Year Update. National Institutes of Health (NIH). [Link]
  • Discovery of Novel 1h-Pyrazolo[3,4-D]Pyrimidine Derivatives as Brk/Ptk6 Inhibitors. OUCI. [Link]
  • In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition. Karolinska Institutet Open Archive. [Link]
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers. [Link]
  • Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to Selective JAK3 Inhibition: 1H-pyrazolo[3,4-d]pyrimidin-6-amine versus Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Selective JAK3 Inhibition

The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical node in cytokine signaling.[1] These enzymes are essential for transducing signals from a vast array of cytokines and growth factors, thereby regulating fundamental cellular processes like immunity, cell division, and hematopoiesis.[2][3] The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[4][5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus to modulate gene expression.[4][5][6]

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[7][8] This has made JAKs compelling therapeutic targets. Tofacitinib (Xeljanz®) was a pioneering oral JAK inhibitor (jakinib) approved for the treatment of RA, demonstrating the clinical viability of this approach.[7][9] However, the therapeutic window of early jakinibs is often constrained by their selectivity profile.

JAK3, in particular, presents a highly attractive target for immunosuppression. Its expression is largely restricted to hematopoietic cells, and it plays an indispensable role in lymphoid development and function.[10][11][12] Genetic defects in JAK3 lead to Severe Combined Immunodeficiency (SCID), underscoring its specific role in the immune system.[13] Consequently, a highly selective JAK3 inhibitor holds the promise of potent immunomodulation with a reduced risk of off-target effects associated with the inhibition of other JAK isoforms, which are more broadly expressed and involved in diverse biological processes.[14][15]

This guide provides a detailed technical comparison of 1H-pyrazolo[3,4-d]pyrimidin-6-amine, a novel and highly selective investigational inhibitor, against the established benchmark, tofacitinib. We will examine their mechanisms, comparative inhibitory profiles, and the experimental methodologies required for their validation.

The JAK-STAT Signaling Pathway and Point of Inhibition

The JAK-STAT pathway is a direct and elegant mechanism for signal transduction from the cell surface to the nucleus. The process is initiated by cytokine binding and culminates in the transcription of target genes. JAK inhibitors act by competing with ATP for the binding site within the kinase domain of JAK proteins, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment JAK_P JAK-P (Active) JAK->JAK_P 3. Trans-phosphorylation (Activation) JAK_P->Receptor 4. Receptor Phosphorylation STAT_P STAT-P STAT->STAT_P 6. STAT Phosphorylation by JAK-P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK_P INHIBITION Transcription Gene Transcription DNA->Transcription 9. Transcriptional Regulation

Caption: The JAK-STAT signaling cascade and the site of action for JAK inhibitors.

Comparative Profile of Inhibitors

Tofacitinib: The Pan-JAK Benchmark

Tofacitinib is an oral small molecule that has been a significant advancement in the treatment of RA and other autoimmune conditions.[7] It was originally developed with the goal of selectively targeting JAK3.[10][14] However, extensive biochemical and cellular assays have since revealed a broader inhibitory profile. Tofacitinib potently inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[4][16] This pan-JAK activity, while effective, means it modulates signaling from a wide range of cytokines, which can contribute to both its therapeutic efficacy and its potential side effects, such as an increased risk of infections.[4][14]

This compound: A New Frontier in Selectivity

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of various kinase inhibitors.[17][18][19][20][21] Recent research has identified a series of derivatives of this compound as exceptionally potent and selective JAK3 inhibitors.[22] A standout compound from this series, often designated 13t in the literature, demonstrates a mechanism of action that confers remarkable selectivity. These compounds are designed to exploit a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not conserved in the other JAK family members.[22] This structural difference allows for a highly specific interaction, minimizing engagement with JAK1, JAK2, and TYK2.

Quantitative Comparison: Inhibitory Potency and Selectivity

The most direct method for comparing kinase inhibitors is to determine their half-maximal inhibitory concentration (IC50) against a panel of purified enzymes.[23] A lower IC50 value indicates greater potency. Selectivity is then calculated as the ratio of IC50 values between the off-target kinases and the primary target.

Kinase TargetTofacitinib IC50 (nM)[16]This compound (Compound 13t) IC50 (nM)[22]
JAK3 1.00.1
JAK1 112>1000
JAK2 20>1000
Selectivity for JAK3 vs JAK1 ~112-fold>10,000-fold
Selectivity for JAK3 vs JAK2 ~20-fold>10,000-fold

Analysis of Data: The experimental data clearly illustrates the superior selectivity of the this compound derivative. With an IC50 of just 0.1 nM, it is ten times more potent against JAK3 than tofacitinib.[22] More critically, its IC50 values against JAK1 and JAK2 are over 1000 nM, resulting in a selectivity ratio exceeding 10,000-fold.[22] In stark contrast, tofacitinib's selectivity is modest, with only a 20-fold preference for JAK3 over JAK2.[16] This significant difference in selectivity suggests that the pyrazolopyrimidine compound could offer a more targeted immunomodulatory effect with a potentially improved safety profile.

Experimental Validation: Protocols and Workflow

Validating the potency and selectivity of a kinase inhibitor requires a multi-step approach, moving from direct enzymatic assays to more complex cellular models. This ensures that the observed activity is not only potent against the purified target but also effective within a physiological context.

Validation_Workflow cluster_workflow Inhibitor Validation Workflow A Compound Acquisition (this compound vs. Tofacitinib) B In Vitro Kinase Assay (Biochemical IC50 Determination) A->B C JAK Isoform Panel (JAK1, JAK2, JAK3, TYK2) B->C D Selectivity Profile Calculation (Ratio of IC50 values) C->D E Cellular Phospho-STAT Assay (On-target confirmation in cells) D->E High Selectivity Proceeds F Functional Cellular Assays (e.g., Cytokine-induced proliferation) E->F G In Vivo Model Testing (e.g., Rat Adjuvant-Induced Arthritis Model) F->G

Caption: A logical workflow for the validation and comparison of kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

Objective: To quantitatively determine the IC50 values of this compound and tofacitinib against purified JAK1, JAK2, and JAK3 enzymes.

Causality and Rationale: This biochemical assay is the foundational step for assessing inhibitor performance.[24] By using purified recombinant enzymes, we can measure the direct interaction between the inhibitor and its target, free from the complexities of cellular uptake, metabolism, or off-target cellular effects. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction; a potent inhibitor will block the reaction, leading to low ADP levels and a low luminescent signal.[25]

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[25]

    • Serially dilute the test inhibitors (this compound and tofacitinib) in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., <1%).[26]

    • Prepare a Substrate/ATP mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for each JAK isoform.[26][27]

    • Dilute purified, recombinant JAK1, JAK2, and JAK3 enzymes to their optimal concentration in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of each inhibitor dilution (or vehicle control).

    • Add 10 µL of the diluted enzyme to each well (except for "no enzyme" blanks).

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract blank values from all readings.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT Western Blot Assay

Objective: To validate the inhibition of JAK3-mediated signaling by the compounds in a relevant cellular context.

Causality and Rationale: This assay confirms that the inhibitor can cross the cell membrane, engage its intracellular target, and produce the desired biological effect—the blockade of downstream signaling.[22] We use a cell line that expresses the necessary signaling components and stimulate it with a cytokine known to signal through JAK3 (e.g., Interleukin-2, which uses JAK1/JAK3).[28] The readout is the level of phosphorylated STAT5 (pSTAT5), a direct substrate of activated JAK3 in this pathway. A successful inhibitor will reduce the pSTAT5 signal in a dose-dependent manner.

Methodology:

  • Cell Culture and Starvation:

    • Culture a suitable human T-cell line (e.g., CTLL-2 or human T-lymphocytes) in appropriate media.

    • Prior to the experiment, starve the cells of cytokines by incubating them in a serum-free or low-serum medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment and Stimulation:

    • Resuspend the starved cells and pre-treat them with various concentrations of this compound or tofacitinib (and a vehicle control) for 1-2 hours.

    • Stimulate the cells by adding a specific cytokine, such as recombinant human IL-2 (e.g., at 10 ng/mL), to all wells except the unstimulated control.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for STAT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Tyr694).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

  • Analysis and Re-probing:

    • Quantify the band intensities for pSTAT5.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and/or a housekeeping protein like GAPDH or β-actin.

    • Normalize the pSTAT5 signal to the total STAT5 or housekeeping protein signal to determine the relative inhibition at each compound concentration.

Conclusion and Authoritative Perspective

The direct comparison between this compound and tofacitinib, grounded in biochemical and cellular data, highlights a significant advancement in the pursuit of targeted JAK inhibition. While tofacitinib established the therapeutic principle of JAK inhibition, its pan-inhibitory nature represents a first-generation approach.[12][14] The data strongly supports that this compound derivatives are a class of highly potent and exquisitely selective JAK3 inhibitors.[22]

This superior selectivity, achieved by exploiting a unique structural feature of the JAK3 kinase domain, is not merely an academic achievement. It carries profound therapeutic implications. By minimizing the inhibition of JAK1 and JAK2, such a compound could potentially uncouple the desired immunosuppressive effects from off-target activities, such as myelosuppression (linked to JAK2) or broader cytokine suppression (linked to JAK1), which may lead to a more favorable safety profile.[14][15]

Further in vivo studies, such as those in rat models of adjuvant-induced arthritis, are the necessary next step to determine if this remarkable in vitro selectivity translates into an improved therapeutic index in a whole-organism setting.[22] Should these preclinical advantages be borne out in clinical trials, this compound and its analogs could represent the next generation of therapies for autoimmune diseases, offering a more refined and targeted approach to patient care.

References

  • Title: What is the mechanism of Tofacitinib Citrate?
  • Title: The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: Clinical and Experimental Rheumatology URL
  • Title: Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story Source: Annals of the Rheumatic Diseases URL
  • Title: Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors.
  • Title: Tofacitinib Source: Arthritis UK URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL
  • Title: Selective inhibitors of the Janus Kinase Jak3 – are they effective?
  • Title: A simplified diagrammatic representation of the JAK-STAT pathway.
  • Title: Selective Inhibitors of the Janus Kinase Jak3--Are They Effective?
  • Title: The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: ResearchGate URL
  • Title: The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and...
  • Title: Selective inhibitors of the Janus Kinase Jak3—Are they effective?
  • Title: JAK-STAT signaling pathway Source: Wikipedia URL
  • Title: The JAK/STAT Pathway Source: PMC - PubMed Central URL
  • Title: Clinical significance of Janus Kinase inhibitor selectivity Source: PMC - NIH URL
  • Title: Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases Source: PubMed URL
  • Title: Generation of a chemical genetic model for JAK3 Source: PMC - PubMed Central URL
  • Title: JAK3 Kinase Assay Source: Promega Corporation URL
  • Title: Chemi-Verse™ JAK3 Kinase Assay Kit Source: BPS Bioscience URL
  • Title: In vitro JAK kinase activity and inhibition assays Source: PubMed - NIH URL
  • Title: Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3)
  • Title: Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket Source: NIH URL
  • Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents Source: RSC Publishing URL
  • Title: JAK3 (Janus Kinase 3)
  • Title: JAK inhibitors: an evidence-based choice of the most appropriate molecule Source: Frontiers URL
  • Title: Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry URL
  • Title: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors Source: NIH URL
  • Title: JAK Inhibition | JAK Inhibitor Review Source: Selleck Chemicals URL
  • Title: Discovery of novel selective Janus kinase 2 (JAK2)
  • Title: Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors Source: ACS Omega URL
  • Title: An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview Source: PMC - PubMed Central URL

Sources

The Ascendancy of Pyrazolo[3,4-d]pyrimidines: A Comparative Analysis of Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of oncology and inflammatory disease research, the inhibition of protein kinases remains a cornerstone of therapeutic strategy. The sheer size of the human kinome, with over 500 members, presents a vast field of opportunity, but also a significant challenge in achieving selective and potent inhibition. Medicinal chemists often turn to "privileged scaffolds," core molecular structures that demonstrate a recurring ability to bind to specific target classes. Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a particularly fruitful starting point for kinase inhibitor design.[1][2]

This guide provides a comparative analysis of the pyrazolo[3,4-d]pyrimidine scaffold against other prominent heterocyclic systems used in kinase inhibitor development. We will explore the underlying chemical principles, structure-activity relationships (SAR), and clinical precedents that define their utility, supported by actionable experimental protocols for head-to-head evaluation.

The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine Mimic by Design

The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its elegant bioisosteric relationship with adenine, the purine core of adenosine triphosphate (ATP).[1][2][3] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the highly conserved kinase active site, specifically by forming key hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[1][2] This fundamental mechanism is the basis for its broad applicability across the kinome.

The first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were identified in 1996 as inhibitors of the SRC family of tyrosine kinases.[1][4] This discovery paved the way for the development of numerous clinical candidates, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (Imbruvica®), used in the treatment of B-cell cancers.[1][2]

Key Features of the Pyrazolo[3,4-d]pyrimidine Scaffold:

  • ATP Mimicry: Its structure is an isostere of adenine, enabling competitive inhibition at the kinase hinge region.[1][2][3]

  • Synthetic Tractability: The scaffold can be synthesized through various established routes, often starting from substituted pyrazoles, allowing for diverse chemical modifications.

  • Tunable Selectivity: Strategic substitutions at different positions on the core structure can steer the inhibitor's selectivity towards specific kinases or kinase families.[1][2]

  • Proven Clinical Success: The approval of drugs like Ibrutinib validates the scaffold's "drug-like" properties and therapeutic potential.[1]

Comparative Analysis: How Does It Stack Up?

While powerful, the pyrazolo[3,4-d]pyrimidine scaffold is not the only privileged structure in the kinase inhibitor designer's toolbox. Several other heterocyclic systems have led to blockbuster drugs. Below is a comparison with three other major scaffolds.

The Quinazoline Scaffold

A dominant scaffold in the early days of targeted therapy, the 4-anilinoquinazoline core is the foundation for first-generation EGFR inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®).[5][6][7]

  • Mechanism: Like pyrazolopyrimidines, quinazolines are ATP-competitive and engage the kinase hinge.[6][8]

  • Strengths: Extensive history of success, well-understood SAR, and proven efficacy against key oncogenic drivers like EGFR.[5][6][9]

  • Weaknesses: Can face challenges with acquired resistance, particularly mutations in the target kinase (e.g., T790M in EGFR), which prompted the development of next-generation inhibitors.[5]

The Indazole Scaffold

The indazole ring is another versatile ATP mimetic that has yielded several approved multi-kinase inhibitors, such as Pazopanib (Votrient®) and Axitinib.[10][11][12]

  • Mechanism: Competes with ATP, with the indazole core typically forming critical hydrogen bonds in the hinge region.[13]

  • Strengths: Has proven effective for designing multi-targeted inhibitors that block angiogenesis and tumor growth by hitting targets like VEGFR and PDGFR.[11][14][15] The scaffold's synthetic accessibility allows for extensive exploration of chemical space.[10]

  • Weaknesses: The multi-targeted nature of many indazole-based drugs can sometimes lead to a broader range of off-target side effects.[14]

The Pyrido[2,3-d]pyrimidine Scaffold

As a close structural analog of both purines and quinazolines, the pyrido[2,3-d]pyrimidine scaffold has been explored extensively for the inhibition of various kinases, including CDKs and Abl.[16][17][18]

  • Mechanism: Functions as an ATP-competitive hinge-binder.[17]

  • Strengths: Its structural versatility allows for the development of inhibitors against a wide range of cancer-related targets.[17][18][19] It has been successfully used to generate highly selective inhibitors.[16]

  • Weaknesses: While showing significant preclinical promise, it has fewer FDA-approved drugs compared to the other scaffolds discussed, though its potential is still being actively explored.[19]

Head-to-Head Scaffold Comparison

FeaturePyrazolo[3,4-d]pyrimidineQuinazolineIndazolePyrido[2,3-d]pyrimidine
Core Principle Adenine Isostere[1][2]ATP MimeticATP MimeticPurine/Quinazoline Analog[17]
Primary Interaction Hinge Region H-BondingHinge Region H-BondingHinge Region H-BondingHinge Region H-Bonding
Synthetic Accessibility HighHighHighModerate-High
SAR Tractability High, multiple points for diversification[20][21]Well-established, especially at C4, C6, C7[5]High, versatile for multi-kinase targeting[11]High, allows for fine-tuning of selectivity[16][17]
Prominent Drug(s) Ibrutinib[1]Gefitinib, Erlotinib[5]Pazopanib, Axitinib[11]Palbociclib (features a related pyridopyrimidine core)
Common Targets BTK, SRC, FLT3, VEGFR2[1][20]EGFR, VEGFR[5][22]VEGFR, PDGFR, Aurora Kinases[10]CDKs, Abl, PIM-1[16][17][23]
Key Advantage Strong IP position in covalent inhibition (Ibrutinib)[24]; high versatility.Long clinical history and proven efficacy.Excellent for multi-targeted anti-angiogenic agents.High potential for developing highly selective inhibitors.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action, key structural features, and a typical experimental workflow.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site cluster_ligands Kinase Kinase Hinge Hinge Region ATP ATP ATP->Hinge Binds & Phosphorylates Scaffold Pyrazolo[3,4-d]pyrimidine (Inhibitor) Scaffold->Hinge Competitively Binds & Inhibits

Caption: ATP-competitive inhibition by a pyrazolo[3,4-d]pyrimidine scaffold.

Caption: Key Structure-Activity Relationship (SAR) points on the scaffold.

Experimental Protocol: Determining Inhibitor Potency (IC50)

To objectively compare inhibitors derived from different scaffolds, a standardized in vitro biochemical assay is critical. The following protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) using a luminescence-based kinase assay, such as ADP-Glo™. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[25]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target kinase (recombinant)

  • Kinase-specific substrate

  • Test compounds (dissolved in 100% DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 100 µM EDTA)[26]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation (Serial Dilution):

    • Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. This creates a concentration range to capture the full dose-response curve.

    • Causality Check: A wide concentration range is essential to accurately define the top and bottom plateaus of the sigmoidal curve, ensuring a reliable IC50 calculation.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of the assay plate.

    • Include "no inhibitor" (100% activity) controls containing 1 µL of DMSO.

    • Include "no enzyme" (background) controls to measure signal not related to kinase activity.[25]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 12.5 µL of the 2X kinase/substrate solution to each well.

    • Expert Insight: Pre-incubating the compound and kinase for 10-15 minutes at room temperature before initiating the reaction can be important, especially for slow-binding inhibitors.

    • Prepare a 2X ATP solution. The final ATP concentration in the well should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.[26]

    • Initiate the reaction by adding 12.5 µL of the 2X ATP solution to all wells. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time must be within the linear range of the reaction, determined during assay development.[25]

  • Signal Detection (ADP-Glo™ Procedure):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Background Subtraction: Subtract the average luminescence from the "no enzyme" wells from all other measurements.[25]

    • Normalization: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and a positive control inhibitor (100% inhibition) or background signal.

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[25]

Assay_Workflow A 1. Compound Serial Dilution in DMSO B 2. Dispense Compound/Controls into Assay Plate A->B C 3. Add Kinase/Substrate Mix B->C D 4. Add ATP to Initiate Reaction (Incubate @ 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) E->F G 7. Measure Luminescence F->G H 8. Data Analysis: Normalize & Fit Curve to get IC50 G->H

Caption: Workflow for an in vitro kinase IC50 determination assay.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold rightfully holds its place as a privileged structure in modern drug discovery. Its inherent ability to mimic ATP, combined with its synthetic versatility, has made it the foundation of numerous successful kinase inhibitors. However, a deep understanding of alternative scaffolds like quinazolines, indazoles, and pyrido[2,3-d]pyrimidines is crucial for any drug discovery program. Each scaffold possesses a unique profile of strengths, weaknesses, and historical precedent. The ultimate choice of scaffold is a strategic decision that must weigh the specific biology of the target kinase, the desired selectivity profile, and the intellectual property landscape. By employing rigorous, standardized biochemical assays, researchers can generate high-quality, comparable data to make informed decisions and accelerate the development of the next generation of targeted therapies.

References

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed.
  • BenchChem. (2025). A Comparative Guide to Kinase Inhibitor Scaffolds. BenchChem.
  • Wikipedia. Pazopanib. Wikipedia.
  • Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor.
  • Mihai, C. I., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central.
  • Stoll, F., et al. (2017).
  • Yang, L. L., et al. (2013).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.
  • Al-Ostath, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central.
  • Pazopanib. (2015). BC Cancer.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold.
  • Al-Ostath, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • A Comparative Analysis of Cyclin-Dependent Kinase 12 (CDK12) Inhibitor Scaffolds. (2025). BenchChem.
  • Pazopanib Hydrochloride. DrugBank Online.
  • Tandon, R., et al. (2021).
  • pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology. (2025). BenchChem.
  • Asghari, S., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.
  • Pazopanib (Votrient). Cancer Research UK.
  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Basmadjian, C., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online.
  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives.
  • The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery. (2025). BenchChem.
  • Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • What is the mechanism of Ibrutinib? (2024).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). NIH.
  • Wang, Z., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors. PubMed.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold. PubMed.
  • Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin. (2025). BenchChem.
  • Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP.
  • Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (2020). Semantic Scholar.
  • What is the mechanism of action of Ibrutinib (Imbruvica)? (2025). Dr.Oracle.
  • The Mechanism of Action of Ibrutinib. (2013). Targeted Oncology.
  • Lonsdale, R., et al. (2017).
  • LanthaScreen Eu Kinase Binding Assay for ITK Overview. Thermo Fisher Scientific.
  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2021).
  • Ranson, M. (2002). Gefitinib Therapy for Non-Small Cell Lung Cancer. PubMed.
  • Takeda, K., et al. (2010). Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer. PubMed.
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io.
  • Mukhopadhyay, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. PubMed Central.
  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Oxford Academic.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

Sources

Evaluating 1H-pyrazolo[3,4-d]pyrimidine Derivatives Against Wild-Type and Mutant EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of Targeting EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Dysregulation of EGFR signaling, frequently driven by overexpression or activating mutations, is a well-established hallmark of various cancers, rendering it a prime therapeutic target. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. However, the clinical efficacy of early-generation TKIs is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation in exon 20. This has spurred the development of next-generation inhibitors capable of overcoming these resistance mechanisms.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a building block for numerous anticancer agents, including EGFR-TKIs. Its structural similarity to the adenine moiety of ATP allows it to function as an ATP-competitive inhibitor, effectively blocking the kinase activity of EGFR. This guide provides a comprehensive evaluation of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives, comparing their inhibitory activity against wild-type (WT) EGFR and clinically relevant mutant forms. We will delve into the experimental data, provide detailed protocols for key assays, and discuss the structure-activity relationships (SAR) that govern their potency and selectivity.

The EGFR Signaling Pathway and Mechanisms of Inhibition

EGFR activation is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated residues serve as docking sites for adaptor proteins, triggering downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival. EGFR inhibitors, including the 1H-pyrazolo[3,4-d]pyrimidine derivatives, act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR ATP-Competitive Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Comparative Analysis of 1H-pyrazolo[3,4-d]pyrimidine Derivatives

A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against wild-type EGFR and the clinically significant T790M mutant. The rationale behind the molecular design involved leveraging the 1H-pyrazolo[3,4-d]pyrimidine core to occupy the adenine binding region of the ATP pocket, while various substituents were introduced to explore interactions with hydrophobic regions and the hinge region of the kinase domain.

In Vitro Kinase Inhibition

The inhibitory potency of the compounds was determined using in vitro kinase assays, with IC50 values representing the concentration required for 50% inhibition of enzyme activity.

CompoundEGFR WT IC50 (µM)EGFR T790M IC50 (µM)Selectivity Index (WT/T790M)
Derivative 12b 0.0160.2360.068
Derivative 8 >10Not Determined-
Derivative 10 >10Not Determined-
Derivative 12a 0.087Not Determined-
Gefitinib (Control) ---
Osimertinib (Control) ---

Data synthesized from multiple sources. Note: Lower IC50 values indicate higher potency.

As illustrated in the table, compound 12b emerged as a highly potent inhibitor of wild-type EGFR with an IC50 value of 0.016 µM. Importantly, it also demonstrated significant activity against the T790M mutant, albeit with a lower potency (IC50 = 0.236 µM). This dual activity is a desirable characteristic for overcoming acquired resistance. Other derivatives, such as 8, 10, and 12a, showed promising anti-proliferative effects but were less potent in direct EGFR kinase inhibition assays.

Cell-Based Anti-Proliferative Activity

To assess the compounds' effects in a cellular context, anti-proliferative assays were conducted using cancer cell lines with varying EGFR status.

CompoundA549 (WT EGFR) IC50 (µM)HCT-116 (WT EGFR) IC50 (µM)
Derivative 12b 8.2119.56
Derivative 8 10.2325.14
Derivative 10 9.8722.38
Derivative 12a 11.5628.69

Data represents the concentration required to inhibit cell growth by 50%.

The cell-based data corroborates the in vitro kinase results, with compound 12b demonstrating the most potent anti-proliferative activity against the A549 and HCT-116 cancer cell lines. Further studies revealed that compound 12b induces apoptosis and can arrest the cell cycle at the S and G2/M phases, highlighting its potential as a multifaceted anti-cancer agent.

Experimental Protocols: A Guide to Robust Evaluation

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

In Vitro EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the EGFR kinase.

LanthaScreen_Workflow Start Start Add_Inhibitor Add 1H-pyrazolo[3,4-d]pyrimidine derivative or control Start->Add_Inhibitor Add_Kinase_Ab Add EGFR Kinase/ Eu-Antibody Mixture Add_Inhibitor->Add_Kinase_Ab Add_Tracer Add Alexa Fluor™ 647-labeled Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 1 hour Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) Incubate->Read_Plate Analyze Calculate Emission Ratio & Determine IC50 Read_Plate->Analyze End End Analyze->End CellTiterGlo_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_Initial Incubate for 24 hours Seed_Cells->Incubate_Initial Add_Compound Add serial dilutions of 1H-pyrazolo[3,4-d]pyrimidine derivatives Incubate_Initial->Add_Compound Incubate_Treatment Incubate for 72 hours Add_Compound->Incubate_Treatment Add_Reagent Add CellTiter-Glo® Reagent Incubate_Treatment->Add_Reagent Incubate_Final Incubate for 10 minutes at RT Add_Reagent->Incubate_Final Read_Luminescence Measure Luminescence Incubate_Final->Read_Luminescence Analyze Calculate % Viability & Determine IC50 Read_Luminescence->Analyze End End Analyze->End

Caption: CellTiter-Glo® Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrazolo[3,4-d]pyrimidine derivatives in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Structure-Activity Relationship (SAR) Insights

The evaluation of this series of 1H-pyrazolo[3,4-d]pyrimidine derivatives has provided valuable insights into their structure-activity relationships. The potent activity of compound 12b can be attributed to specific structural features that enhance its binding to the EGFR kinase domain. Molecular docking studies have suggested that the pyrazolo[3,4-d]pyrimidine core forms crucial hydrogen bonds with key residues in the hinge region, such as Met793. Furthermore, the substituents on the pyrimidine ring are positioned to occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity. Modifications at various positions of the scaffold have a significant impact on both potency and selectivity, highlighting the importance of rational drug design in developing next-generation EGFR inhibitors.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a promising foundation for the development of novel EGFR inhibitors. The derivatives evaluated in this guide, particularly compound 12b , demonstrate potent inhibitory activity against both wild-type and mutant forms of EGFR, along with significant anti-proliferative effects in cancer cell lines. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of compounds.

Future research should focus on further refining the SAR to enhance selectivity for mutant EGFR over the wild-type form, which could lead to a wider therapeutic window and reduced side effects. Additionally, exploring the efficacy of these compounds in in vivo models and investigating their potential to overcome other mechanisms of resistance will be crucial steps in their journey toward clinical application. The continued exploration of the 1H-pyrazolo[3,4-d]pyrimidine scaffold holds great promise for the development of more effective and durable therapies for patients with EGFR-driven cancers.

References

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
  • Tam, C. S., et al. (2016). Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer. Clinical Lung Cancer, 17(5), 373-386.e11. [Link]
  • Methods EGFR Biochemical Assays. (n.d.). [Link]
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • The alteration of EGFR T790M between 19del and L858R in pre-TKI-treated...
  • Gaber, A. A., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
  • Al-Ostoot, F. H., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. BMC Chemistry, 17(1), 131. [Link]
  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
  • The impact of EGFR exon 19 deletion subtypes on clinical outcomes in non-small cell lung cancer. (n.d.). [Link]
  • González-Vera, J. A., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 63(15), 8446-8468. [Link]
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). [Link]
  • The alteration of T790M between 19 del and L858R in NSCLC in the course of EGFR-TKIs therapy: a literature-based pooled analysis. (n.d.). [Link]
  • In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). [Link]
  • Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (n.d.). [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - Semantic Scholar. (n.d.). [Link]
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • Initial detection of the double epidermal growth factor receptor (EGFR) mutation (L858R or deletion in exon 19 [del 19] plus T790M) in non-small cell lung cancer

A Researcher's Guide to Kinase Selectivity Profiling of 1H-pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for profiling the kinase selectivity of inhibitors based on the versatile 1H-pyrazolo[3,4-d]pyrimidine scaffold. As researchers and drug development professionals, understanding the precise interaction of these potent molecules across the human kinome is paramount for advancing therapeutic candidates with optimal efficacy and minimal off-target effects. Here, we delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower your research and development endeavors.

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as an ATP isostere that effectively targets the hinge region of numerous kinases.[1][2] This structural motif is the foundation for clinically successful drugs like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] However, the very nature of its ATP-competitive binding necessitates a rigorous evaluation of selectivity to ensure that the observed biological activity stems from the intended target rather than a broad spectrum of off-target kinases.[3][4]

The Imperative of Kinase Selectivity Profiling

Kinase inhibitors are rarely, if ever, completely specific to a single target. This "polypharmacology" can be a double-edged sword. While off-target effects can lead to adverse events, they can also result in unexpected therapeutic benefits, as seen with imatinib's efficacy in different cancers due to its inhibition of both Bcr-Abl and c-Kit.[5] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of its pharmacological characterization. Broad kinase screening is crucial for identifying selective and potent inhibitors and is a pivotal part of the drug discovery process to mitigate the risk of side effects.[6]

This guide will compare common methodologies for kinase selectivity profiling, using publicly available data on 1H-pyrazolo[3,4-d]pyrimidine-based inhibitors as illustrative examples.

Methodologies for Kinase Selectivity Profiling: A Comparative Overview

The choice of an assay platform for kinase selectivity profiling is a critical decision, influenced by factors such as the stage of drug discovery, the number of compounds to be tested, and the desired depth of mechanistic insight.[7] Broadly, these methods can be categorized into biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase enzyme. They are the most common method for large-scale selectivity profiling.[2]

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[7][8][9] Their primary advantage is high sensitivity and a universal format applicable to any kinase-substrate pair.[7][10] However, the reliance on radioactive materials necessitates specialized handling, waste disposal, and safety protocols.[8]

  • Fluorescence-Based Assays: These methods have gained popularity due to their high-throughput capabilities and avoidance of radioactivity.[8]

    • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled tracer molecule upon binding to a kinase. It is a homogeneous, "mix-and-read" assay format, making it highly amenable to automation.[7]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like HTRF® KinEASE™ utilize the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by a binding event (e.g., a phospho-specific antibody binding to a phosphorylated substrate). This technology offers high sensitivity and reduced background interference.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[3][11] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. This is a universal method applicable to virtually any ADP-generating enzyme.[11][12]

Choosing the Right Biochemical Assay: The selection of an assay format should be tailored to the specific research question. For high-throughput screening (HTS) of large compound libraries, fluorescence and luminescence-based assays are often preferred for their speed and scalability.[13] For detailed mechanistic studies or for kinases with low enzymatic activity, the direct and robust nature of radiometric assays may be more suitable.[10]

Cell-Based Assays: Profiling in a Physiological Context

While biochemical assays are excellent for determining direct inhibitory activity, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Cell-based assays address these limitations by measuring target engagement and downstream signaling within a living cell.[5][14] These are often used as a secondary screen to validate hits from biochemical assays.[14]

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation Large Kinase Panel Large Kinase Panel (>400 kinases) Primary Screen Primary Screen (Single High Concentration) Large Kinase Panel->Primary Screen IC50 Determination IC50 Determination (Dose-Response) Primary Screen->IC50 Determination Identify Hits Target Engagement Assay Target Engagement Assay (e.g., NanoBRET™) IC50 Determination->Target Engagement Assay Validate Lead Compounds Phospho-Target Assay Downstream Signaling (e.g., Western Blot, ELISA) Target Engagement Assay->Phospho-Target Assay Confirm Target Inhibition Phenotypic Assay Phenotypic Assay (e.g., Proliferation, Apoptosis) Phospho-Target Assay->Phenotypic Assay Link to Cellular Effect Start Compound Discovery Start->Large Kinase Panel

Comparative Selectivity of 1H-pyrazolo[3,4-d]pyrimidine-Based BTK Inhibitors

To illustrate the importance of comprehensive profiling, we can compare the selectivity of two 1H-pyrazolo[3,4-d]pyrimidine-based inhibitors of Bruton's tyrosine kinase (BTK): the first-generation inhibitor ibrutinib and the more recently developed zanubrutinib. Ibrutinib is known to have off-target activity against other kinases, which can contribute to side effects.[15] Zanubrutinib was designed to have greater selectivity for BTK.[16]

A kinome-wide assessment demonstrates these differences in selectivity. While both are potent BTK inhibitors, ibrutinib inhibits a larger number of other kinases with high affinity compared to zanubrutinib.[16]

Kinase TargetIbrutinib (% Inhibition at 1µM)Zanubrutinib (% Inhibition at 1µM)
BTK >99>99
ITK>9978
TEC>9998
EGFR9825
ERBB2 (HER2)9818
SRC9445
LYN9862
FGR9955

This table is a representative summary based on publicly available kinome scan data. Actual values may vary between studies.

This comparative data highlights how subtle modifications to the 1H-pyrazolo[3,4-d]pyrimidine scaffold can dramatically alter the selectivity profile, leading to potentially improved therapeutic windows. Acalabrutinib, another selective BTK inhibitor, has also shown a lower rate of off-target kinase inhibition compared to ibrutinib.[17][18]

Key Signaling Pathways Targeted by 1H-pyrazolo[3,4-d]pyrimidine Inhibitors

Understanding the signaling context of the target kinase is crucial for interpreting selectivity data. Below are simplified diagrams of pathways frequently targeted by this class of inhibitors.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

G EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Experimental Protocols

To ensure the integrity and reproducibility of your findings, adhering to validated protocols is essential. Below are step-by-step methodologies for two common biochemical kinase assays.

Radiometric Kinase Assay (³³P-ATP Filter Binding)

This protocol is a standard method for directly measuring kinase activity and is considered a benchmark for accuracy.[9][19]

  • Reaction Setup: In a 96-well plate, prepare a 50 µL reaction mixture. The components should be added in the following order:

    • 20 µL of assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20000).[20]

    • 5 µL of the 1H-pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations (typically in 10% DMSO).

    • 10 µL of a premix containing the substrate peptide and the purified kinase enzyme.

  • Initiation: Start the reaction by adding 5 µL of [γ-³³P]-ATP solution (typically 1 µM final concentration, with ~3x10⁵ cpm per well).[20]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding 50 µL of 0.5% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: After drying the plate, add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Luminescence-Based Kinase Assay

This homogeneous assay format is well-suited for high-throughput applications and measures kinase activity by quantifying ADP production.[3][11]

  • Kinase Reaction: In a 384-well plate, perform a 5 µL kinase reaction containing:

    • The kinase enzyme.

    • The appropriate substrate.

    • ATP at a concentration near the Km for the specific kinase.

    • The 1H-pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.[21] This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[21]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[21] This reagent converts the ADP produced in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[21]

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine IC50 values.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly continue to be a cornerstone of kinase inhibitor design. As new therapeutic targets are identified, the principles of rigorous selectivity profiling outlined in this guide will be more critical than ever. The most effective strategy employs a tiered approach: initial high-throughput biochemical screening across a broad kinase panel to identify primary targets and off-targets, followed by validation in cell-based assays to confirm on-target activity in a more physiological setting.[2] By carefully selecting assay methodologies and thoughtfully interpreting the resulting data, researchers can accelerate the development of the next generation of safe and effective kinase-targeted therapies.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Science Signaling, 4(200), rs11. [Link]
  • Schematic diagram of Src intracellular signaling pathway and various...
  • Simplified schematic diagram of the EGFR signaling pathway depicting...
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • EGF/EGFR Signaling Pathway.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
  • Baillache, D.J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Journal of Biomolecular Screening, 12(5), 573-584. [Link]
  • A schematic representation of BCR/BTK signaling pathway.
  • What Is the Best Kinase Assay? BellBrook Labs. [Link]
  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
  • Spotlight: Activity-Based Kinase Assay Form
  • Cell signaling pathways induced by Src kinases.
  • Kinase Screening & Profiling Service. BPS Bioscience. [Link]
  • Src signaling pathways and function.
  • Signaling pathways involving Bruton's tyrosine kinase (BTK).
  • a. BTK structure diagram. b. BTK signal transduction pathway.
  • A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. PubChem. [Link]
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
  • Miljković, M., & Al-Ahmad, A.J. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Bruton's tyrosine kinase (BTK) structure diagram.
  • Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 18(4), 498-508. [Link]
  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4580. [Link]
  • Kinase selectivity of zanubrutinib and ibrutinib.
  • Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT.
  • Assay of protein kinases using radiolabeled
  • Estupinan, H.Y., & Beran, M. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 642321. [Link]
  • Assay of protein kinases using radiolabeled ATP: A protocol.
  • Al-Jubair, K., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]
  • Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
  • Byrd, J.C., et al. (2016). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 22(15), 3894-3902. [Link]
  • Fluorescence detection techniques for protein kinase assay.
  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • KINOMEscan d
  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

Sources

A Comparative Guide to Novel Pyrazolo[3,4-d]pyrimidines Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of emerging pyrazolo[3,4-d]pyrimidine derivatives against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective benchmark of the efficacy, mechanism of action, and experimental validation of this promising class of compounds.

Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Oncology

The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure." Its bioisosteric relationship to purines allows it to interact with a wide range of biological targets, particularly ATP-binding sites of kinases, which are often dysregulated in cancer.[1] This has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives with potent anticancer activities. These novel compounds have shown promise in targeting key signaling pathways involved in tumor growth, proliferation, and survival, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[2][3]

This guide will benchmark these novel agents against standard-of-care chemotherapeutics and targeted therapies, providing a clear perspective on their potential advantages and areas for further investigation.

Comparative Efficacy: In Vitro Cytotoxicity Analysis

A primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. The following tables summarize the reported IC50 values for representative novel pyrazolo[3,4-d]pyrimidines and standard anticancer drugs across several common cancer cell lines.

Table 1: IC50 Values (µM) of Pyrazolo[3,4-d]pyrimidines and Standard Drugs in Lung and Colon Cancer Cell Lines

Compound/DrugA549 (Lung)HCT-116 (Colon)Primary Target(s)Reference(s)
Novel Pyrazolo[3,4-d]pyrimidines
Compound 12b8.2119.56EGFR
Compound 1a2.24-Apoptosis Induction[4]
Compound 10k-1.6VEGFR-2, Tubulin[2]
Standard Anticancer Drugs
Erlotinib~23-EGFR[5]
Gefitinib8.275.98EGFR[6][7]
Doxorubicin2.933.10Topoisomerase II[8]
Cisplatin16.48-DNA Cross-linking[9]
Paclitaxel0.01018-Microtubule Stabilization[10]

Table 2: IC50 Values (µM) of Pyrazolo[3,4-d]pyrimidines and Standard Drugs in Breast Cancer Cell Lines

Compound/DrugMCF-7MDA-MB-468Primary Target(s)Reference(s)
Novel Pyrazolo[3,4-d]pyrimidines
Compound 7fPotent (specific value not stated)-DHFR[11]
Compound 1d1.74-Apoptosis Induction[4]
Compound 12b-3.343VEGFR-2[3]
Standard Anticancer Drugs
Doxorubicin9.9080.49Topoisomerase II[12]
Paclitaxel0.00720.0018Microtubule Stabilization[13]
Gefitinib-6.8EGFR[14]
CisplatinSignificant viability reduction at 10-20 µMSignificant viability reduction at 10-20 µMDNA Cross-linking[15]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented here is for comparative purposes and is sourced from the cited literature.

Mechanisms of Action: A Head-to-Head Comparison

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their rational development and clinical application.

Novel Pyrazolo[3,4-d]pyrimidines: Multi-Targeted Approach

Many novel pyrazolo[3,4-d]pyrimidines exhibit a multi-targeted mechanism of action, a desirable attribute that can potentially overcome drug resistance.

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases.

    • EGFR Inhibition: Several derivatives have been designed as EGFR inhibitors, competing with ATP at the kinase domain. This is analogous to the mechanism of established EGFR inhibitors like erlotinib and gefitinib.

    • VEGFR-2 Inhibition: By targeting VEGFR-2, these compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[2][3]

    • Src Kinase Inhibition: Some pyrazolo[3,4-d]pyrimidines have been shown to be potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.

  • Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, these compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, often at the G2/M phase.[2][4]

Standard Anticancer Drugs: Established Mechanisms
  • Erlotinib and Gefitinib: These are selective inhibitors of the EGFR tyrosine kinase domain, blocking downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[16][17]

  • Doxorubicin: This is a topoisomerase II inhibitor that intercalates into DNA, leading to DNA double-strand breaks and subsequent apoptosis.[13][18]

  • Cisplatin: It forms covalent cross-links with DNA, which distorts the DNA structure and triggers DNA damage response pathways, ultimately leading to apoptosis.[19][20]

  • Paclitaxel: This agent stabilizes microtubules, preventing their dynamic assembly and disassembly, which is essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21][22]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine or Erlotinib/Gefitinib Pyrazolo_pyrimidine->EGFR Inhibits ATP ATP ATP->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Promotes EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo_pyrimidine->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Angiogenesis Gene Transcription (Angiogenesis, Proliferation, Survival) Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 add_drug Add Pyrazolo[3,4-d]pyrimidine or Standard Drug incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: MTT Assay for Cytotoxicity.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (G0/G1, S, G2/M phases) acquire->analyze

Caption: Cell Cycle Analysis by Flow Cytometry.

Experimental Protocols

For reproducibility and standardization, detailed experimental protocols are essential.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives or standard drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression

This method is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase (e.g., recombinant human EGFR, VEGFR-2, or Src), and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution containing the kinase-specific substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Annexin V Apoptosis Assay

This assay is used to detect early and late apoptosis.

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as for cell cycle analysis.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile platform for the development of novel anticancer agents. Preclinical data indicates that many of these derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, often through multi-targeted mechanisms that include the inhibition of key oncogenic kinases and the induction of apoptosis. In several instances, their in vitro efficacy is comparable to or exceeds that of established anticancer drugs.

The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo validation in preclinical tumor models will be critical in advancing the most promising pyrazolo[3,4-d]pyrimidine candidates toward clinical development. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field of oncology drug discovery.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL: [Link])
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (URL: [Link])
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. (URL: [Link])
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. (URL: [Link])
  • Insights into the mechanism of microtubule stabiliz
  • Cellular Responses to Cisplatin-Induced DNA Damage. PMC - PubMed Central. (URL: [Link])
  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-medi
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. (URL: [Link])
  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. (URL: [Link])
  • Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. PMC - NIH. (URL: [Link])
  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
  • In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. (URL: [Link])
  • Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells. (URL: [Link])
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
  • DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics. Elsevier. (URL: [Link])
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. (URL: [Link])
  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace. (URL: [Link])
  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2...
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
  • Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK p
  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI. (URL: [Link])
  • Gefitinib (IRESSA)
  • Estimated IC 50 data of the training set against MDA-MB-468 cell line...
  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (URL: [Link])
  • IC50 values of compounds and cisplatin towards A549 cells assessed via...
  • IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin.
  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. PMC - PubMed Central. (URL: [Link])
  • Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. PMC - NIH. (URL: [Link])
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/
  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. (URL: [Link])
  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. *...
  • Cisplatin Induces Differentiation of Breast Cancer Cells. PMC - NIH. (URL: [Link])
  • The MEK/MAPK pathway is involved in the resistance of breast cancer cells to the EGFR tyrosine kinase inhibitor gefitinib. PubMed. (URL: [Link])

Sources

A Researcher's Guide to Confirming Apoptosis Induction by 1H-pyrazolo[3,4-d]pyrimidine Compounds via Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to reliably confirm and quantify apoptosis induced by 1H-pyrazolo[3,4-d]pyrimidine compounds. Moving beyond a simple protocol, this document delves into the causality behind experimental choices, ensuring a robust and self-validating methodology.

The Rationale: Apoptosis, Pyrazolopyrimidines, and the Power of Flow Cytometry

Targeting Programmed Cell Death in Oncology

Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells.[1] A hallmark of many cancers is the evasion of this process, leading to uncontrolled proliferation. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are of significant interest in oncology.

1H-pyrazolo[3,4-d]pyrimidines: A Promising Class of Apoptosis Inducers

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous compounds with demonstrated anticancer properties.[2][3] Derivatives of this structure have been shown to inhibit various kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] Several studies have confirmed that these compounds can arrest the cell cycle and significantly induce apoptosis in various cancer cell lines, making them promising candidates for further development.[2][5][7][8][9]

Why Flow Cytometry? A Quantitative, Single-Cell Approach

To rigorously assess the apoptotic potential of a novel 1H-pyrazolo[3,4-d]pyrimidine compound, a method that is both quantitative and provides single-cell resolution is required. Flow cytometry is an ideal technology for this purpose.[10][11] Unlike bulk methods like Western blotting, it allows for the rapid analysis of large, heterogeneous cell populations, providing statistically robust data on the percentage of cells in different stages of apoptosis.[10]

This guide focuses on the most widely adopted flow cytometry assay for apoptosis detection: dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI).

The Core Principle: Unmasking the "Eat-Me" Signal

The Annexin V/PI assay is grounded in fundamental changes that occur at the plasma membrane during early apoptosis.

  • Phosphatidylserine (PS) Translocation: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[12][13] This asymmetry is actively managed by enzymes called flippases.[14] During the early stages of apoptosis, this asymmetry is lost, leading to the exposure of PS on the outer surface of the cell.[13] This externalized PS acts as a crucial "eat-me" signal, flagging the apoptotic cell for removal by phagocytes.[13]

  • Annexin V: This is a 35-36 kDa protein that has a high, specific affinity for PS in the presence of calcium ions (Ca²+).[12][15] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), we can specifically label early apoptotic cells where PS has been externalized.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. Crucially, it cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells when membrane integrity is compromised, a characteristic of late-stage apoptotic and necrotic cells.[16]

By using these two probes simultaneously, we can differentiate four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells (Primarily): Annexin V-negative and PI-positive (Annexin V-/PI+).[15]

Below is a diagram illustrating the principle of Annexin V and PI staining.

G cluster_0 Cell States cluster_1 Membrane Characteristics Live Live Cell (Annexin V- / PI-) PS_in Phosphatidylserine (PS) on Inner Leaflet Live->PS_in Membrane_intact Intact Plasma Membrane Live->Membrane_intact Early Early Apoptotic (Annexin V+ / PI-) Early->Membrane_intact PS_out PS on Outer Leaflet Early->PS_out Late Late Apoptotic / Necrotic (Annexin V+ / PI+) Late->PS_out Membrane_compromised Compromised Plasma Membrane Late->Membrane_compromised Necrotic Necrotic (Annexin V- / PI+) Necrotic->Membrane_compromised

Caption: Cellular states distinguished by Annexin V/PI staining.

Experimental Design and Protocol: A Self-Validating System

A robust experiment is built on meticulous planning and the inclusion of proper controls. This ensures that the observed effects are directly attributable to the 1H-pyrazolo[3,4-d]pyrimidine compound and not experimental artifacts.

Key Reagents and Materials
  • Cell Line: Choose a cancer cell line relevant to the intended therapeutic application of the compound (e.g., A549 lung cancer, HCT-116 colon cancer).[8]

  • 1H-pyrazolo[3,4-d]pyrimidine Compound: Dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Positive Control: A known apoptosis-inducing agent (e.g., Staurosporine, Cisplatin, or Etoposide).[17][18]

  • Annexin V Staining Kit: Commercially available kits are recommended. These typically include a fluorescently conjugated Annexin V, Propidium Iodide, and a specialized binding buffer.[19]

  • Binding Buffer (1X): Typically 10 mM Hepes (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl₂. The calcium is essential for Annexin V binding to PS.[12]

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochromes.

Experimental Workflow

The following diagram outlines the complete experimental process.

G cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment & Incubation cluster_staining 3. Staining Protocol cluster_analysis 4. Data Acquisition & Analysis A Seed Cells B Prepare Treatment Groups: - Untreated Control - Vehicle Control (DMSO) - Positive Control (e.g., Staurosporine) - Test Compound (Dose-Response) A->B C Add Compounds to Cells D Incubate for Defined Period (e.g., 24, 48 hours) C->D E Harvest & Wash Cells F Resuspend in 1X Binding Buffer E->F G Add Annexin V & PI F->G H Incubate (15-20 min, Dark, RT) G->H I Acquire on Flow Cytometer J Set Compensation & Quadrants I->J K Analyze Data & Quantify Populations J->K

Caption: Step-by-step workflow for apoptosis analysis.

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed your chosen cell line in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest (e.g., 1 x 10⁶ cells/well). Allow cells to adhere overnight.[19]

  • Induce Apoptosis:

    • Rationale: This step is critical for comparing the efficacy of your test compound against known standards.

    • Prepare dilutions of your 1H-pyrazolo[3,4-d]pyrimidine compound in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations to determine a dose-response relationship.

    • Treat the cells with the compound. Include the following essential controls:

      • Untreated Control: Cells incubated in culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This is crucial to rule out solvent-induced cytotoxicity.

      • Positive Control: Cells treated with a known apoptosis inducer at a concentration and time known to be effective for your cell line.[12]

    • Incubate the cells for a predetermined time (e.g., 24 or 48 hours). The optimal time will depend on the compound's mechanism and should be determined empirically.

  • Cell Harvesting:

    • Rationale: Proper harvesting is vital to maintain cell integrity. Over-trypsinization can damage cell membranes, leading to false-positive PI staining.[20]

    • For adherent cells, carefully collect the supernatant, which may contain detached apoptotic cells.[19]

    • Wash the adherent cells once with PBS, then detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with their corresponding supernatant. For suspension cells, simply collect the cells.

    • Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.

  • Staining:

    • Rationale: The following steps ensure optimal binding of Annexin V and accurate staining.

    • Wash the cell pellet once with cold 1X PBS and centrifuge again.

    • Carefully aspirate the supernatant and resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.

    • Add the fluorescently-labeled Annexin V and PI according to the manufacturer's protocol (typically 5 µL of each).

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature, protected from light.

    • Do not wash the cells after this incubation. Add 400 µL of 1X Binding Buffer to each tube just before analysis.[12]

  • Flow Cytometry Analysis:

    • Rationale: Correct instrument setup is paramount for acquiring clean, interpretable data.

    • Analyze the samples on the flow cytometer as soon as possible after staining.[12]

    • Compensation is critical. Use single-stained positive control cells (one for Annexin V only, one for PI only) to correct for spectral overlap between the fluorochromes.[21]

    • Use your unstained and single-stained controls to set the appropriate voltages and establish the quadrants for analysis. The untreated or vehicle-treated cells should predominantly fall within the lower-left quadrant (Live, Annexin V-/PI-).

Data Interpretation and Presentation

The output from the flow cytometer will be a two-parameter dot plot, with Annexin V fluorescence on one axis and PI fluorescence on the other. The quadrants, set based on your controls, will delineate the four cell populations.

Example Data Table

The results should be quantified and presented in a clear, tabular format for easy comparison across different treatment conditions.

Treatment GroupConcentration% Viable (Q3: AnnV-/PI-)% Early Apoptotic (Q4: AnnV+/PI-)% Late Apoptotic/Necrotic (Q2: AnnV+/PI+)% Necrotic (Q1: AnnV-/PI+)
Untreated Control-95.2 ± 1.52.1 ± 0.51.5 ± 0.41.2 ± 0.3
Vehicle (DMSO)0.1%94.8 ± 1.82.5 ± 0.61.6 ± 0.51.1 ± 0.2
Positive Control (Staurosporine)1 µM20.5 ± 3.145.3 ± 4.230.1 ± 3.54.1 ± 1.0
Compound X 10 µM65.4 ± 2.525.8 ± 2.16.5 ± 1.12.3 ± 0.6
Compound X 50 µM30.1 ± 3.348.9 ± 3.818.2 ± 2.42.8 ± 0.7

(Note: Data are hypothetical and for illustrative purposes. Results are presented as Mean ± SD from triplicate experiments.)

From this table, a clear dose-dependent increase in the early apoptotic population (Annexin V+/PI-) can be observed with Compound X treatment, confirming its apoptosis-inducing activity.

Conclusion

By combining the targeted therapeutic potential of 1H-pyrazolo[3,4-d]pyrimidine compounds with the quantitative power of flow cytometry, researchers can generate robust, reproducible data to validate apoptosis induction. The detailed methodology and rationale provided in this guide serve as a framework for designing and executing self-validating experiments, ensuring high scientific integrity and contributing to the development of novel anticancer agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Jayapal, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Jayapal, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc., 3(6), e374.
  • JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies.
  • Riedl, S., et al. (2011). Phospholipids: Key Players in Apoptosis and Immune Regulation. International Journal of Molecular Sciences, 12(9), 5636-5648.
  • Segawa, K., et al. (2014). Caspases Regulate Phosphatidylserine Flippases During Apoptosis. Cancer Research, 74(15), 3951.
  • Manon, F., et al. (2003). Dynamics of membrane translocation of phosphatidylserine during apoptosis detected by a monoclonal antibody. Cytometry Part A, 56(1), 27-34.
  • Tuerhong, M., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.
  • Chen, Q., et al. (2020). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology, 11, 1533.
  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851.
  • Chen, Q., et al. (2020). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology, 11, 1533.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Zhang, H., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(2), 2533-2546.
  • National Center for Biotechnology Information. (n.d.). [Example compounds frequently used as positive controls to induce apoptosis]. Assay Guidance Manual.
  • Elabscience. (2021). Precautions for Annexin V Apoptosis Assay.
  • ResearchGate. (2022). Can anybody please tell me how to read and understand the data from flow cytometry? If it is a Apoptosis assay?.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual.
  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Ghorab, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][15][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383.
  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
  • Bitesize Bio. (2016). Detection of Apoptosis by Flow Cytometry: To Be or Not to Be.
  • Mervat, M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(3), 669-676.
  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One.
  • National Institutes of Health. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • National Institutes of Health. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone for the design of potent and selective inhibitors targeting a range of clinically relevant proteins.[1] Its structural resemblance to the endogenous purine ring system allows it to function as an effective bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2][3] This mimicry enables pyrazolo[3,4-d]pyrimidine analogs to competitively bind within the ATP-binding sites of numerous enzymes, particularly kinases, making them a fertile ground for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases.[2][3][4][5]

This guide provides a comprehensive comparison of pyrazolo[3,4-d]pyrimidine analogs through the lens of molecular docking, a powerful computational technique that predicts the binding orientation and affinity of a small molecule to its protein target.[6][7] We will delve into the causality behind experimental choices in a comparative docking study, present supporting data from published research, and offer a detailed, self-validating protocol for researchers aiming to conduct similar in silico analyses.

The Rationale for Comparison: Understanding Structure-Activity Relationships

The primary goal of a comparative molecular docking study is to elucidate the structure-activity relationship (SAR) of a series of analogs. By systematically modifying the core scaffold and observing the resulting changes in predicted binding affinity and interactions, we can infer which chemical moieties are crucial for potent and selective inhibition. This in silico approach allows for the rapid and cost-effective screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.[8]

Key Therapeutic Targets for Pyrazolo[3,4-d]pyrimidine Analogs

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration against a multitude of protein targets. This guide will focus on a selection of well-studied examples to illustrate the comparative docking process:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the proliferation of cancer cells.[1][4][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[1][4]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme in cell cycle regulation, its dysregulation is a hallmark of many cancers.[2][10]

  • Phosphodiesterase 1 (PDE1): An enzyme involved in signal transduction, it is a target for neurological disorders.[5][11]

Comparative Docking Analysis: A Data-Driven Overview

The following table summarizes the molecular docking results for a representative set of pyrazolo[3,4-d]pyrimidine analogs against their respective protein targets, as reported in the scientific literature. The docking score, a measure of the predicted binding affinity (where a more negative value typically indicates a stronger interaction), and the key interacting amino acid residues are presented.

Analog/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound 5i EGFR (1M17)Not explicitly stated, but noted to bind similarly to erlotinibMet769[4]
Compound 4 CDK2 (2A4L)-14.1031Leu83[10]
Compound 2a CDK2 (2A4L)Not explicitly stated, but shown to interact with key amino acidsLeu83[10]
Compound 15 EGFRNot explicitly stated, but shown to form H-bondsMet793, Gly796, Lys745[9]
Compound 16 EGFRNot explicitly stated, but shown to form H-bondsMet793, Gly796, Lys745[9]
Compound Z2 EGFR (7OM5)Favorable binding affinity notedArg38, Arg104, Glu46[1]
Compound Z2 VEGFR-2 (4ASD)Favorable binding affinity notedNot explicitly detailed[1]
Compound 23 TgCDPK1 (3SXF)Not explicitly stated, but binding mode analyzedNot explicitly detailed[12]
Compound 14 CDK2 (2A4L)Not explicitly stated, but confirmed good fitLeu83[2]

Note: Direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and docking protocols. The primary value lies in the relative ranking of analogs within the same study and the identification of key interactions.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section outlines a robust and reproducible workflow for conducting a comparative molecular docking study of pyrazolo[3,4-d]pyrimidine analogs.

Preparation of the Protein Target
  • Objective: To prepare a high-quality, structurally sound protein model for docking.

  • Procedure:

    • Obtain the Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of CDK2 complexed with roscovitine can be obtained with PDB ID: 2A4L.[2]

    • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous entities.

    • Protonation and Energy Minimization: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues. Perform a brief energy minimization to relieve any steric clashes and optimize the protein's geometry. This step is vital for ensuring a realistic representation of the protein's electrostatic and steric properties.

Ligand Preparation
  • Objective: To generate low-energy, 3D conformations of the pyrazolo[3,4-d]pyrimidine analogs.

  • Procedure:

    • 2D to 3D Conversion: Sketch the 2D structures of the analogs using a chemical drawing tool and convert them to 3D structures.

    • Ligand Energy Minimization: Perform a thorough energy minimization of each ligand to obtain its most stable conformation. This ensures that the docking process starts with a physically realistic ligand structure.

    • Charge and Torsion Angle Assignment: Assign appropriate partial charges and define rotatable bonds for each ligand. This is critical for accurately calculating the electrostatic and conformational energies during docking.

Molecular Docking Simulation
  • Objective: To predict the optimal binding pose and affinity of each analog within the protein's active site.

  • Procedure:

    • Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand or identified through cavity detection algorithms.[7] Knowing the binding site beforehand significantly enhances the efficiency of the docking process.[7]

    • Run the Docking Algorithm: Utilize a validated docking program (e.g., AutoDock, Glide, Surflex-Dock) to systematically sample different conformations and orientations of the ligand within the defined binding site.[7][13]

    • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores, with the top-ranked pose representing the most probable binding mode.

Post-Docking Analysis and Validation
  • Objective: To analyze the docking results and validate the predicted binding modes.

  • Procedure:

    • Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

    • Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. This is crucial for understanding the structural basis of binding. For instance, the hydrogen bond with the backbone of Leu83 is a hallmark of many CDK2 inhibitors.[2]

    • Re-docking of the Native Ligand: As a crucial validation step, re-dock the co-crystallized (native) ligand back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å, which indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.[12]

Visualizing the Workflow and Scaffold

To further clarify the process and the core chemical structure, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB) Preprocess Preprocess PDB->Preprocess Remove water, co-factors Ligands 2. Prepare Ligand Analogs (3D) MinimizeLig MinimizeLig Ligands->MinimizeLig Energy minimization Protonate Protonate Preprocess->Protonate Add hydrogens, minimize DefineSite 3. Define Binding Site Protonate->DefineSite RunDocking 4. Execute Docking Algorithm MinimizeLig->RunDocking DefineSite->RunDocking Analyze 5. Analyze Results RunDocking->Analyze Rank poses, identify interactions Validate 6. Validate Protocol Analyze->Validate Re-dock native ligand SAR SAR Validate->SAR Generate SAR insights

Caption: A generalized workflow for comparative molecular docking studies.

Caption: The core chemical scaffold of pyrazolo[3,4-d]pyrimidine.

Conclusion

Comparative molecular docking is an indispensable tool in the rational design of pyrazolo[3,4-d]pyrimidine-based inhibitors. By systematically evaluating a series of analogs against one or more protein targets, researchers can gain critical insights into the molecular determinants of binding affinity and selectivity. The workflow presented in this guide, grounded in established scientific principles and validated through practices reported in the literature, provides a reliable framework for conducting such studies. The ultimate aim is to accelerate the discovery of novel drug candidates by prioritizing the synthesis and experimental testing of compounds with the most promising in silico profiles. This data-driven approach, which combines computational prediction with experimental validation, is a hallmark of modern, efficient drug development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, M., Al-Mekhlafi, F. A., ... & El-Senduny, F. F. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6643. [Link]
  • Amin, S. A., Bhargava, S., Adhikari, N., Gayen, S., & Jha, T. (2017). Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. Journal of Molecular Graphics and Modelling, 74, 19-33. [Link]
  • Gaber, A. A., El-Morsy, A. M., Abulkhair, H. S., El-Shishtawy, R. M., & Abdel-Gawad, H. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(43), 28242-28261. [Link]
  • Wu, W., Zhang, M., Li, X., Chen, W., & Chen, J. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(94), 91849-91863. [Link]
  • Maher, M., Kassab, A. E., Zaher, A. F., & Mahmoud, Z. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-cancer agents in medicinal chemistry, 19(11), 1368–1381. [Link]
  • Amin, S. A., Bhargava, S., Adhikari, N., Gayen, S., & Jha, T. (2017). Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. Journal of Molecular Graphics and Modelling, 74, 19-33. [Link]
  • Abdelgawad, M. A., El-Naggar, M., El-Gohary, N. S., & Amin, A. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1837-1850. [Link]
  • Alkoofee, D. A. H., Jaber, S. H., & Al-Amiery, A. A. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 40(1). [Link]
  • Alkoofee, D. A. H., Jaber, S. H., & Al-Amiery, A. A. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
  • Amin, S. A., Bhargava, S., Adhikari, N., Gayen, S., & Jha, T. (2017). Exploring pyrazolo[3,4- d ]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: A predictive approach combining comparative validated multiple molecular modeling techniques.
  • Al-Mokyna, F. H., Al-Mokyna, A. H., Al-Mokyna, E. H., & Al-Mokyna, T. H. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(18), 6649. [Link]
  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering Molecular Docking - Recent Advances. IntechOpen. [Link]
  • Kumar, D., & Singh, J. (2023). Basics, types and applications of molecular docking: A review. Journal of Drug Delivery and Therapeutics, 13(5), 131-137. [Link]
  • Dennis, A., & Dennis, S. (2015). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current topics in medicinal chemistry, 15(17), 1753–1778. [Link]
  • Sahu, S., Sahu, S. K., & Sahu, S. (2024). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 24-40. [Link]
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

Sources

A Technical Guide to Validating the Anti-Migratory and Anti-Invasive Potential of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-migratory and anti-invasive properties of pyrazolo[3,4-d]pyrimidine derivatives. By integrating mechanistic insights with detailed experimental protocols, this document serves as a practical resource for assessing the therapeutic potential of this promising class of compounds in oncology and other diseases characterized by aberrant cell motility.

Introduction: Targeting Cell Migration and Invasion in Disease

Cell migration and invasion are fundamental cellular processes essential for embryonic development, tissue repair, and immune surveillance. However, the dysregulation of these processes is a hallmark of cancer metastasis, the primary cause of mortality in cancer patients. Metastatic dissemination involves the local invasion of cancer cells into surrounding tissues, intravasation into the circulatory system, and extravasation to colonize distant organs. Consequently, the development of therapeutic agents that can effectively inhibit cell migration and invasion represents a critical frontier in cancer research.

Pyrazolo[3,4-d]pyrimidines have emerged as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of protein kinases implicated in cancer progression.[1][2] Notably, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-proliferative and anti-metastatic effects, making them attractive candidates for further investigation.[3][4] This guide will provide the scientific rationale and detailed methodologies to validate the anti-migratory and anti-invasive potential of this compound class.

Mechanistic Insights: Unraveling the Action of Pyrazolo[3,4-d]pyrimidines

A thorough understanding of the underlying mechanism of action is paramount to designing robust validation studies. Many pyrazolo[3,4-d]pyrimidine derivatives exert their anti-migratory and anti-invasive effects by targeting key signaling nodes that regulate the cytoskeletal dynamics and cell-matrix interactions essential for cell movement.

The Src-FAK Signaling Axis: A Central Regulator of Cell Motility

The non-receptor tyrosine kinase Src and Focal Adhesion Kinase (FAK) are pivotal players in the signaling pathways that govern cell migration and invasion.[5][6] Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src.[7] This interaction leads to the full activation of the FAK/Src signaling complex, which in turn phosphorylates a multitude of downstream substrates, including paxillin.[5][8]

Paxillin, a key scaffolding protein at focal adhesions, recruits a host of other proteins to orchestrate the dynamic assembly and disassembly of these structures, a process critical for cell migration.[9][10] The FAK/paxillin pathway is instrumental in regulating the activity of small Rho GTPases like Rac1 and RhoA, which are master regulators of the actin cytoskeleton.[10]

Pyrazolo[3,4-d]pyrimidine derivatives, such as the well-characterized Src inhibitor Si306, function as ATP-competitive inhibitors, effectively blocking the catalytic activity of these kinases.[11][12] By inhibiting Src and/or FAK, these compounds disrupt the downstream signaling cascade, leading to impaired focal adhesion turnover, reduced cell motility, and a diminished invasive capacity.[11][13]

G ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin engagement FAK FAK Integrin->FAK activation Src Src FAK->Src recruits & activates Paxillin Paxillin FAK->Paxillin phosphorylation Src->FAK Src->Paxillin phosphorylation Actin Actin Cytoskeleton Remodeling Paxillin->Actin regulation of Rho GTPases Migration Cell Migration & Invasion Actin->Migration Pyrazolo Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo->FAK Pyrazolo->Src

Caption: FAK-Src signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental Validation: A Step-by-Step Guide

To empirically validate the anti-migratory and anti-invasive potential of pyrazolo[3,4-d]pyrimidine derivatives, a combination of well-established in vitro assays is recommended. The following protocols for the wound healing assay and the transwell invasion assay provide a robust framework for this assessment.

The Wound Healing (Scratch) Assay: Assessing Collective Cell Migration

The wound healing assay is a straightforward and cost-effective method to evaluate the collective migration of a cell population.[14][15] It involves creating a "scratch" or cell-free area in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.

  • Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[16] The optimal seeding density should be determined empirically for each cell line.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach approximately 95-100% confluency.[14]

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[16] Apply consistent pressure to ensure a uniform width of the cell-free gap. A cross-shaped scratch can also be made.[16]

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.[16]

  • Treatment: Add fresh culture medium containing the pyrazolo[3,4-d]pyrimidine derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known migration inhibitor), if available.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0). This can be done using a phase-contrast microscope.[17] It is crucial to mark the locations to ensure that the same fields are imaged at subsequent time points.

  • Incubation and Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours). The duration of the experiment will depend on the migration rate of the cell line.

  • Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software such as ImageJ. The percentage of wound closure is calculated as follows:

    % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

G cluster_0 Wound Healing Assay Workflow A 1. Seed Cells & Grow to Confluency B 2. Create Scratch with Pipette Tip A->B C 3. Wash to Remove Debris B->C D 4. Add Medium with Test Compound C->D E 5. Image at T=0 D->E F 6. Incubate E->F G 7. Image at T=x F->G H 8. Analyze Wound Closure G->H

Caption: Workflow for the Wound Healing (Scratch) Assay.

The Transwell Invasion Assay: Quantifying Invasive Potential

The transwell invasion assay, also known as the Boyden chamber assay, is a more sophisticated method that assesses the ability of cells to actively migrate through a porous membrane and invade through a layer of extracellular matrix (ECM).[18][19] This assay is particularly relevant for studying cancer cell invasion, a key step in metastasis.

  • Chamber Preparation: Rehydrate the transwell inserts (typically with an 8 µm pore size membrane) with serum-free medium. For the invasion assay, coat the upper surface of the membrane with a thin layer of Matrigel or another basement membrane extract.[18][20] Incubate at 37°C to allow the gel to solidify.[20] For a migration assay, this coating step is omitted.

  • Cell Preparation: Harvest the cells and resuspend them in a serum-free medium. It is often beneficial to serum-starve the cells for a few hours prior to the assay to enhance their responsiveness to chemoattractants.[18]

  • Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.[20]

  • Cell Seeding: Seed the prepared cells into the upper chamber of the transwell inserts.[21]

  • Incubation: Place the transwell inserts into the wells containing the chemoattractant and incubate the plate at 37°C and 5% CO2.[18] The incubation time can range from 4 to 48 hours, depending on the cell type's invasive capacity.[18]

  • Removal of Non-Invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.[22]

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde.[21] Stain the cells with a solution such as crystal violet.[21]

  • Image Acquisition and Quantification: After washing and air-drying the inserts, visualize the stained cells using a microscope. Count the number of invaded cells in several random fields of view.[22] The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

G cluster_0 Transwell Invasion Assay Workflow A 1. Coat Insert with Matrigel B 2. Add Chemoattractant to Lower Chamber A->B C 3. Seed Cells with Test Compound in Upper Chamber B->C D 4. Incubate C->D E 5. Remove Non-invaded Cells D->E F 6. Fix and Stain Invaded Cells E->F G 7. Count Invaded Cells F->G

Caption: Workflow for the Transwell Invasion Assay.

Comparative Analysis: Benchmarking Performance

To contextualize the potency of novel pyrazolo[3,4-d]pyrimidine derivatives, it is essential to compare their activity with that of other derivatives within the same class and with established inhibitors targeting similar pathways.

Table 1: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives in Glioblastoma (GBM) Cells

CompoundCell LineIC50 (µM)Reference
Si306U87Data not specified in abstract[11]
pro-Si306U87Data not specified in abstract[11]
S7Daoy6.24[1]
S29Daoy1.72[1]
SI163Daoy3.5[1]
S7D283-MED14.16[1]
S29D283-MED4.89[1]
SI163D283-MED1.74[1]

Table 2: Comparative Anti-proliferative Effects of Pyrazolo[3,4-d]pyrimidines and Standard Chemotherapeutics in Medulloblastoma Cells

CompoundCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidines
S29Daoy1.72[1]
SI163Daoy3.5[1]
Standard Chemotherapeutics
CisplatinDaoy4.89[1]
EtoposideDaoy4.21[1]

Note: The data presented in these tables are derived from the cited literature and serve as an example of how to present comparative data. Researchers should generate their own data for direct comparison under identical experimental conditions.

Troubleshooting and Key Considerations

  • Cytotoxicity: It is crucial to distinguish between a compound's anti-migratory/anti-invasive effects and its cytotoxic effects. A compound that induces cell death will artificially reduce the number of migrating or invading cells. Therefore, it is essential to perform parallel cell viability assays (e.g., MTT or CellTiter-Glo) at the same concentrations and time points used in the migration and invasion assays. The ideal anti-migratory/anti-invasive agent should exhibit its effects at sub-toxic concentrations.

  • Assay Optimization: The optimal cell seeding density, Matrigel concentration, and incubation time will vary between different cell lines. It is imperative to optimize these parameters for each new cell line to ensure reproducible and meaningful results.

  • Consistency: Maintaining consistency in creating the scratch in the wound healing assay and in the Matrigel coating for the transwell assay is critical for minimizing variability between replicates and experiments.

Conclusion

The validation of the anti-migratory and anti-invasive potential of pyrazolo[3,4-d]pyrimidine derivatives requires a systematic and multi-faceted approach. By combining a sound understanding of their mechanism of action with the rigorous application of standardized in vitro assays, researchers can effectively characterize the therapeutic potential of these compounds. The methodologies and insights provided in this guide offer a robust framework for these investigations, ultimately contributing to the development of novel anti-metastatic therapies. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with its demonstrated efficacy against key drivers of cell motility, positions it as a highly promising area for future drug discovery efforts.[23]

References

  • A. Ak, H. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
  • Mitra, S. K., & Schlaepfer, D. D. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis.
  • (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Protocol Exchange. [Link]
  • Liang, C.-C., Park, A. Y., & Guan, J.-L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
  • Deakin, N. O., & Turner, C. E. (2017). Paxillin regulates cell polarization and anterograde vesicle trafficking during cell migration. Molecular Biology of the Cell, 28(26), 3826–3838. [Link]
  • Webb, D. J., Donais, K., Whitmore, L. A., Thomas, S. M., Turner, C. E., Parsons, J. T., & Horwitz, A. F. (2004). FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? The Journal of Cell Biology, 165(6), 741–743. [Link]
  • Hauck, C. R., Hsia, D. A., & Schlaepfer, D. D. (2002). Differential regulation of cell motility and invasion by FAK. The Journal of Cell Biology, 158(3), 573–584. [Link]
  • Nešović, M., Rankov, A. D., Renić, A. P., Dinić, J., Tovilović-Kovačević, G., Pešić, M., ... & Rankov, A. D. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 21(11), 4093. [Link]
  • Zhao, J., & Guan, J.-L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International Journal of Biochemistry & Cell Biology, 43(12), 1647–1655. [Link]
  • Falesiedi, M., Cianciusi, A., Carbone, A., Musumeci, F., Schenone, S., Angelucci, A., ... & Crespan, E. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]
  • (2025). Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [Link]
  • Gates, C. D. (2018). The Paxillin Serine 273 Phosphorylation Signaling Pathway Positively Regulates Cell Migration, Persistence and Protein Dynamics. ProQuest. [Link]
  • Nešović, M., Rankov, A. D., Renić, A. P., Dinić, J., Tovilović-Kovačević, G., Pešić, M., ... & Rankov, A. D. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Bohrium. [Link]
  • López-Colomé, A. M., Lee-Rivera, I., Benavides-Hidalgo, R., & López, E. (2017). Paxillin: a crossroad in pathological cell migration.
  • (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]
  • Liu, Z., Sun, B., & Zhang, Y. (2023). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Frontiers in Oncology, 13, 1157153. [Link]
  • Tintori, C., Zamperini, C., Musumeci, F., Brullo, C., Villani, S., Fallacara, A. L., ... & Botta, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 486–492. [Link]
  • (n.d.). Invasion Assay Protocol. SnapCyte. [Link]
  • (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects.
  • Goud, V. K., Kumar, C. G., Kumar, A. P., & Poornachandra, Y. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. [Link]
  • Pasapera, A. M., & Iden, C. R. (2023). Lack of Paxillin phosphorylation promotes single-cell migration in vivo. The Journal of Cell Biology, 222(2), e202107022. [Link]
  • (n.d.). Transwell Migration and Invasion Assays.
  • (n.d.). Scratch Assay protocol. University of California, Irvine. [Link]
  • (n.d.).
  • Golubovskaya, V. M., & Kweh, F. A. (2008). Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. Clinical Cancer Research, 14(3), 611–616. [Link]
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Omair, M. A., ... & Al-Said, M. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][16][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(35), 22967–22983. [Link]
  • (2025).
  • El-Damasy, D. A., Lee, J. A., Lee, S. Y., & Keum, Y.-S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1735–1753. [Link]
  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., ... & Giordano, A. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular Physiology, 227(6), 2627–2634. [Link]
  • (2025). Pyrazolo[3,4-d]pyrimidines c-Src inhibitors reduce epidermal growth factor-induced migration in prostate cancer cells.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Omair, M. A., ... & Al-Said, M. S. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279–1292. [Link]
  • (2025). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Omair, M. A., Al-Said, M. S., & Al-Said, M. S. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. [Link]
  • Gümüş, M., Çavuşoğlu, B. K., & Alp, C. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(3), e2000295. [Link]
  • El-Damasy, D. A., Lee, J. A., Lee, S. Y., & Keum, Y.-S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1735–1753. [Link]

Sources

A Comparative Guide to Kinase Inhibition: The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as an ATP-Competitive Inhibitor Versus Alternative Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, centrally involved in cellular signaling pathways that govern growth, differentiation, and metabolism. The dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer. The 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors.[1] Its structure is a bioisostere of the adenine ring in adenosine triphosphate (ATP), the natural substrate for kinases.[1][2] This inherent mimicry allows molecules built on this scaffold to effectively target the highly conserved ATP-binding site, providing a robust foundation for developing potent and selective therapeutic agents.[3]

This guide provides an in-depth comparison of the primary mechanism through which 1H-pyrazolo[3,4-d]pyrimidine derivatives function—ATP-competitive inhibition—against other major kinase inhibition strategies. We will explore the mechanistic underpinnings, comparative advantages, and the crucial experimental workflows used to characterize and differentiate these approaches.

Mechanism 1: ATP-Competitive Inhibition - The Archetype

The vast majority of clinically approved kinase inhibitors, including many based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, operate via an ATP-competitive mechanism. This strategy is predicated on reversible binding to the kinase's active site, directly competing with endogenous ATP.

The Molecular Interaction:

The potency of this scaffold is largely derived from its ability to act as a "hinge-binder." The pyrimidine and pyrazole nitrogens form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase's "hinge region," the flexible loop connecting the N- and C-lobes of the catalytic domain.[1][4] This interaction mimics how the adenine of ATP anchors itself. These are classified as Type I inhibitors , as they typically bind to the active, "DFG-in" conformation of the kinase, where the conserved Asp-Phe-Gly motif is oriented inward.[4] By occupying this site, the inhibitor physically obstructs ATP from binding, thereby halting the phosphotransfer reaction.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site Kinase_N_Lobe N-Lobe Hinge Hinge Region Kinase_N_Lobe->Hinge Kinase_C_Lobe C-Lobe DFG_in DFG Motif (Active 'In' State) Kinase_C_Lobe->DFG_in Hinge->Kinase_C_Lobe Inhibitor 1H-Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Hinge H-Bonds ATP ATP ATP->Hinge Blocked

Caption: ATP-Competitive Inhibition Workflow.

Alternative Mechanisms: Moving Beyond the ATP Pocket

While effective, the high conservation of the ATP-binding site across the kinome can lead to challenges with selectivity, resulting in off-target effects.[4] To overcome this, researchers have developed alternative inhibitory strategies that exploit less conserved regions of the kinase.

A. Allosteric Inhibition (Type III/IV)

Allosteric inhibitors represent a paradigm shift, as they do not bind to the active site. Instead, they target distinct, often less-conserved pockets on the kinase.

The Molecular Interaction:

Binding at an allosteric site induces a conformational change that is transmitted to the active site, locking the kinase in an inactive state.[5] This can prevent ATP binding indirectly or disrupt the catalytic machinery required for phosphorylation. A key advantage of this approach is the potential for much higher selectivity, as allosteric sites are often unique to a specific kinase or a small subfamily.[5]

Allosteric_Inhibition cluster_kinase Kinase Active_Site ATP Binding Site (Distorted) DFG_out DFG Motif (Inactive 'Out' State) Active_Site->DFG_out Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Induces Conformational Change Inhibitor Allosteric Inhibitor Inhibitor->Allosteric_Site Binds ATP ATP ATP->Active_Site Binding Prevented

Caption: Allosteric Inhibition Workflow.

B. Covalent Inhibition (Targeted Irreversible)

Covalent inhibitors combine features of competitive binding with the formation of a permanent, irreversible bond.

The Molecular Interaction:

These inhibitors typically possess two key components: a scaffold (which can be a 1H-pyrazolo[3,4-d]pyrimidine) that provides initial, reversible binding affinity to the active site, and a reactive electrophilic "warhead." Once the inhibitor is properly oriented in the active site, the warhead forms a covalent bond with a nearby nucleophilic amino acid residue, such as a cysteine. The FDA-approved drug Ibrutinib, which is built on a pyrazolo[3,4-d]pyrimidine core, is a prime example of this strategy, forming a covalent bond with a cysteine residue in Bruton's tyrosine kinase (BTK).[1] This leads to durable, long-lasting inhibition.

Covalent_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Cys_Residue Nucleophilic Residue (e.g., Cysteine) Inhibitor Inhibitor Scaffold (e.g., Pyrazolopyrimidine) Inhibitor->Hinge 1. Reversible Binding Warhead Reactive Warhead Inhibitor->Warhead Warhead->Cys_Residue 2. Covalent Bond Formation

Caption: Covalent Inhibition Workflow.

Head-to-Head Comparison of Inhibition Mechanisms

FeatureATP-Competitive (Type I)Allosteric (Type III/IV)Covalent (Targeted Irreversible)
Binding Site Orthosteric (ATP-binding pocket)Allosteric (remote, regulatory site)Orthosteric, proximal to a reactive residue
Core Scaffold Often mimics adenine, e.g., 1H-pyrazolo[3,4-d]pyrimidine.[1][3]Highly diverse, no requirement to mimic ATPOften uses a known ATP-competitive scaffold for initial binding.
Selectivity Can be challenging due to high conservation of the ATP pocket across the kinome.[4]Potentially very high, as allosteric sites are poorly conserved.[5]High, determined by both the scaffold's binding and the presence of a targetable residue.
Mechanism Reversible, direct competition with ATP.Induces conformational change, rendering the kinase inactive.Initial reversible binding followed by irreversible covalent bond formation.
Resistance Susceptible to point mutations in the active site that reduce inhibitor binding affinity.Mutations can occur in the allosteric pocket, but may be less frequent.Can be overcome by mutation of the targeted covalent residue (e.g., Cys to Ser).
Advantages Well-understood, vast chemical library, proven clinical success.High selectivity, potential to inhibit "undruggable" kinases.High potency, prolonged duration of action, can overcome high ATP concentrations.
Challenges Off-target effects, potential for resistance.Difficult to identify and validate allosteric sites.Potential for off-target reactivity, immunogenicity.
Example(s) Many pyrazolo[3,4-d]pyrimidine inhibitors of mTOR, BRK, PAK1.[4][6][7]Trametinib (MEK inhibitor)Ibrutinib (BTK inhibitor), Neratinib (EGFR/HER2 inhibitor).[1][3]

Experimental Protocols for Differentiating Inhibition Mechanisms

Determining the precise mechanism of a novel kinase inhibitor is a cornerstone of its preclinical characterization. The following protocols provide a logical, self-validating workflow.

Protocol 1: Enzyme Kinetics for Mode of Inhibition Analysis

Objective: To determine if an inhibitor competes with the substrate (ATP).

Methodology:

  • Reaction Setup: Prepare a series of reactions containing a fixed concentration of the target kinase, a reporter peptide substrate, and varying concentrations of ATP.

  • Inhibitor Titration: For each ATP concentration, set up parallel reactions with several different, fixed concentrations of the test inhibitor (including a zero-inhibitor control).

  • Kinase Activity Measurement: Initiate the kinase reaction (e.g., by adding Mg-ATP) and measure the rate of peptide phosphorylation over time using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence polarization).

  • Data Analysis: Calculate the initial reaction velocity (V) for each condition. Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[ATP]).

Interpretation:

  • ATP-Competitive: Lines will intersect on the Y-axis. The apparent Vmax remains unchanged, while the apparent Km increases with inhibitor concentration.

  • Non-Competitive (often Allosteric): Lines will intersect on the X-axis. The apparent Vmax decreases, while the Km remains unchanged.

  • Uncompetitive: Lines will be parallel. Both apparent Vmax and Km decrease.

Lineweaver_Burk_Plot cluster_competitive ATP-Competitive cluster_noncompetitive Non-Competitive (Allosteric) origin xaxis 1/[ATP] origin->xaxis yaxis 1/Velocity origin->yaxis a1 a1 a2 a2 a1->a2 + Inhibitor b1 b1 b2 b2 b1->b2 No Inhibitor c1 c1 c2 c2 c1->c2 + Inhibitor d1 d1 d2 d2 d1->d2 No Inhibitor

Caption: Interpreting Lineweaver-Burk Plots.

Protocol 2: Structural Biology for Binding Site Confirmation

Objective: To visually confirm the inhibitor's binding location and induced conformational changes.

Methodology:

  • Complex Formation: Prepare a homogenous, high-purity sample of the kinase domain. Incubate with a molar excess of the inhibitor to ensure saturation.

  • Crystallization: Screen for crystallization conditions to obtain a well-ordered crystal of the kinase-inhibitor complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (e.g., at a synchrotron) and collect diffraction data.

  • Structure Solution: Process the diffraction data and solve the electron density map. Build and refine the atomic model of the kinase-inhibitor complex.

Interpretation:

  • Direct Visualization: The resulting 3D structure provides unambiguous evidence of the binding site (ATP pocket vs. an allosteric pocket).[4]

  • Interaction Mapping: Allows for detailed analysis of the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the inhibitor, confirming, for example, the classic hinge-binding of a 1H-pyrazolo[3,4-d]pyrimidine.[4][8]

  • Conformational State: Reveals whether the kinase is in an active (DFG-in) or inactive (DFG-out) conformation, providing crucial mechanistic insight.

Protocol 3: Mass Spectrometry for Covalent Bond Verification

Objective: To confirm the formation of a covalent adduct and identify the modified residue.

Methodology:

  • Incubation: Incubate the target kinase with and without the suspected covalent inhibitor for a sufficient time to allow for bond formation.

  • Proteolytic Digest: Denature the protein and digest it into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them via tandem mass spectrometry (MS/MS).

  • Data Analysis: Compare the peptide maps from the treated and untreated samples. Search for a peptide in the treated sample whose mass has increased by exactly the molecular weight of the inhibitor. Sequence this peptide using MS/MS to pinpoint the exact amino acid residue that has been modified.

Interpretation: The identification of a peptide-inhibitor adduct provides definitive proof of covalent bond formation. The MS/MS fragmentation pattern will confirm the site of modification, validating the targeted nature of the inhibitor.

Conclusion

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of ATP-competitive kinase inhibitor design, offering a reliable and effective framework for engaging the kinase hinge region. Its success is well-documented against a multitude of kinase targets.[4][6][7] However, the evolution of drug discovery necessitates a broader perspective. Understanding and leveraging alternative mechanisms, such as allosteric and covalent inhibition, is critical for addressing the persistent challenges of selectivity and acquired resistance. For the modern drug developer, a comprehensive screening and characterization strategy employing kinetic, structural, and biophysical methods is not merely best practice—it is essential for rationally designing the next generation of highly effective and specific kinase-targeted therapies.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH).
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, ACS Publications.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ResearchGate.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold. ResearchGate.
  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. National Institutes of Health (NIH).
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. Journal of Medicinal Chemistry, ACS Publications.
  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). ACS Publications.
  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. MDPI.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH).
  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 1H-pyrazolo[3,4-d]pyrimidin-6-amine is critical for advancing science. However, our responsibility extends beyond discovery and application; it encompasses the safe and compliant management of these materials from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built on the foundational principles of risk assessment, waste minimization, and regulatory compliance.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This initial assessment dictates all subsequent handling and disposal protocols. This compound is a nitrogen-containing heterocyclic compound that, like many biologically active molecules, possesses properties requiring careful management.

Based on available safety data, this compound is classified as hazardous.[1][2] The primary risks are associated with exposure through ingestion, inhalation, or direct contact.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementSignal WordPrecautionary Statement Codes
Acute Toxicity, OralH302: Harmful if swallowedWarningP264, P270, P301+P310
Skin IrritationH315: Causes skin irritationWarningP280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritationWarningP280, P305+P351+P338
Acute Toxicity, InhalationH332: Harmful if inhaledWarning-
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning-

Source: Synthesized from available Safety Data Sheets.[1][2]

Waste Classification: Due to its toxicological profile, any this compound waste—including the pure compound, contaminated solutions, and used labware—must be classified and managed as hazardous chemical waste . It should not be disposed of in regular trash or down the drain.[1][2] The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste pharmaceuticals cannot be disposed of via the sewer system.[3][4] While this specific compound may not have a dedicated EPA waste code (like a P- or U-list code), it must be managed under the broader regulations for laboratory chemical waste.[5][6][7]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is minimizing exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: All handling and preparation of this compound for disposal (e.g., weighing, preparing for waste container) should be conducted within a certified chemical fume hood. This prevents the inhalation of fine powders or aerosols. The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[1][8]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound for disposal:

Table 2: Required PPE for Disposal Procedures

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or glasses with side shields.Protects against dust, splashes, and accidental eye contact.[8][9]
Hand Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin irritation and absorption. Gloves should be inspected before use and changed immediately if contaminated.[9]
Body A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Required if working outside a fume hood (not recommended).A NIOSH-approved respirator may be necessary if engineering controls are insufficient.

Waste Stream Segregation: A Decision Framework

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can create hazardous reactions and complicate the final disposal process, leading to increased costs and safety risks. The following diagram outlines the decision-making process for segregating waste related to this compound.

WasteSegregation start Waste Generated Containing This compound is_solid Is it a solid material? start->is_solid is_pure Is it expired or unwanted pure compound? is_solid->is_pure Yes is_liquid Is it a liquid solution? is_solid->is_liquid No is_ppe Is it contaminated PPE, wipes, or labware? is_pure->is_ppe No solid_waste Solid Chemical Waste Container (Non-halogenated) is_pure->solid_waste Yes contaminated_solid Contaminated Solid Waste Container (e.g., double-bagged) is_ppe->contaminated_solid Yes liquid_waste Liquid Chemical Waste Container (Non-halogenated) is_liquid->liquid_waste Yes

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocols

Follow these procedures based on the waste stream identified above. The core principle is containment in properly labeled, sealed containers for collection by your institution's Environmental Health & Safety (EHS) department.

Protocol 1: Disposal of Unused or Expired Solid Compound

  • Container Selection: Obtain a designated "Hazardous Solid Chemical Waste" container from your EHS department. This should be a robust, sealable container (e.g., a screw-cap wide-mouth plastic jar).

  • Transfer: Inside a chemical fume hood, carefully transfer the solid this compound into the waste container. Use a dedicated spatula or scoop. Avoid creating dust.[1]

  • Decontamination of Tools: Decontaminate the spatula by rinsing it with a suitable solvent (e.g., ethanol) into a "Hazardous Liquid Waste" container. The final cleaning wipe should be disposed of as contaminated solid waste.

  • Labeling: Securely close the container. Label it clearly with:

    • "Hazardous Waste"

    • "this compound"

    • Approximate quantity

    • Date of accumulation

    • Principal Investigator/Lab information

  • Storage: Store the sealed container in a designated, secure satellite accumulation area until pickup by EHS.

Protocol 2: Disposal of Contaminated Labware and Debris

  • Collection: Items such as used gloves, weigh boats, pipette tips, and contaminated bench paper should be collected immediately after use.

  • Containment: Place these items in a dedicated, leak-proof plastic bag within the fume hood.

  • Sealing and Labeling: Once the bag is full or at the end of the procedure, securely seal it. This bag must then be placed into a larger, rigid "Hazardous Solid Waste" container. Label the outer container appropriately.

  • Sharps: Any contaminated needles or blades must be placed directly into a designated sharps container for hazardous chemical waste.

Protocol 3: Disposal of Liquid Solutions

  • Container Selection: Use a dedicated, compatible "Hazardous Liquid Waste" container. Since this compound does not contain halogens, it should be placed in a non-halogenated waste stream unless mixed with halogenated solvents.

  • Transfer: Carefully pour or pipette the liquid waste into the container. A funnel may be used to prevent spills. All transfers should occur within a fume hood.

  • Labeling: Securely cap the container. Maintain an accurate log of the contents on the container's label, including the chemical name and estimated concentration.

  • Storage: Store the container in secondary containment (e.g., a chemical-resistant tray) within a designated satellite accumulation area.

The following workflow illustrates the lifecycle of waste from generation to final disposal.

DisposalWorkflow A Step 1: Waste Generation (In Fume Hood) B Step 2: Segregate Waste (Solid, Liquid, Debris) A->B C Step 3: Place in Correctly Labeled Container B->C D Step 4: Securely Seal Container C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Request Pickup by EHS/Waste Management E->F G Step 7: Transport to Approved Waste Disposal Plant F->G

Caption: General workflow for hazardous chemical waste disposal.

Decontamination Procedures

After completing disposal activities, all work surfaces must be thoroughly decontaminated.

  • Initial Wipe: Using absorbent pads wetted with a solvent that dissolves the compound (e.g., ethanol or methanol), wipe down the work surface inside the fume hood.

  • Secondary Wash: Follow with a wash using soap and water.

  • Waste Disposal: All wipes and absorbent pads used for decontamination must be disposed of as contaminated solid waste as described in Protocol 2.

  • Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water after removing PPE.[1][2]

Emergency Procedures: Spills and Exposures

Small Spill (Inside Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area as described above.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[1][2]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the risks associated with valuable research compounds are managed responsibly and professionally.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]
  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
  • PharmWaste Technologies, Inc. (n.d.).
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]

Sources

Mastering the Safe Handling of 1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its analogs are critical building blocks. As a heterocyclic amine, its structural motif is central to numerous targeted therapies. However, its potency and physicochemical properties demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

At-a-Glance Hazard Summary & Control Strategy

Before handling this compound (CAS No. 287177-82-6), it is imperative to understand its hazard profile. The primary risks are associated with the compound in its solid, powdered form, which can be easily aerosolized.

Hazard ClassificationGHS Hazard Statement(s)Primary Route of ExposureRequired Control Strategy
Acute Toxicity (Oral) H302: Harmful if swallowedIngestionDo not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.
Acute Toxicity (Inhalation) H332: Harmful if inhaledInhalationPrimary: Handle powder in a certified chemical fume hood or ventilated balance enclosure.
Skin Irritation H315: Causes skin irritationDermal ContactPrimary: Use appropriate chemical-resistant gloves (double-gloving recommended).
Eye Irritation H319: Causes serious eye irritationEye ContactWear chemical safety goggles or a face shield.
Respiratory Irritation H335: May cause respiratory irritationInhalationPrimary: Use engineering controls. Secondary: Use appropriate respiratory protection if controls are insufficient.

Source: Synthesized from supplier Safety Data Sheets (SDS).[1][2]

The cornerstone of safe handling is the Hierarchy of Controls . Personal Protective Equipment (PPE) is the last line of defense, not the first. The primary strategy must always be to use engineering controls to minimize exposure at the source.[2][3]

Engineering Controls: Your Primary Shield

Engineering controls are designed to physically isolate you from the chemical hazard. For a powdered substance like this compound, which is harmful if inhaled, these are non-negotiable.

  • Chemical Fume Hood: All manipulations that could generate dust—including opening the primary container, weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. The constant airflow draws airborne particles away from your breathing zone.[4]

  • Ventilated Balance Enclosure (VBE): For accurately weighing milligram quantities, a VBE is superior to a standard fume hood.[4][5][6] Its specialized design provides a stable, draft-free environment necessary for analytical balance precision while still ensuring containment of hazardous powders.[4] The horizontal airflow pattern is specifically designed to handle powders without disturbing the balance pan.[4]

Personal Protective Equipment (PPE): A Risk-Based Approach

Your PPE ensemble must be selected based on the specific task you are performing. The following workflow provides a logical pathway for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_ppe Required PPE Ensemble start Identify Task weighing Weighing Solid Powder or Handling Stock Container start->weighing High Inhalation/Contact Risk solution Handling Dilute Solutions (<10 mM in DMSO/Water) start->solution Low Inhalation/Splash Risk storage Transporting Sealed Containers or General Lab Work start->storage Minimal Risk ppe_high Core PPE + Double Gloves + Respiratory Protection (N95/P100) weighing->ppe_high ppe_medium Core PPE + Single Pair Nitrile Gloves solution->ppe_medium ppe_low Core PPE: Safety Goggles, Lab Coat, Closed-Toe Shoes storage->ppe_low Spill_Response_Workflow cluster_spill Spill Response Protocol start Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert ppe Don appropriate PPE: Respirator (P100), Goggles, Double Gloves, Lab Coat alert->ppe contain Cover spill with absorbent pads. DO NOT dry sweep. ppe->contain decontaminate Gently wet pads with water to dampen powder. Work from outside in. contain->decontaminate collect Collect all material with forceps/scoop. Place in hazardous waste bag. decontaminate->collect clean Wipe spill area with soap and water, then 70% ethanol. collect->clean dispose Dispose of all contaminated materials (gloves, pads, wipes) as hazardous waste. clean->dispose report Report incident to Lab Supervisor / EHS. dispose->report

Caption: Step-by-step workflow for managing a solid chemical spill.

Disposal Plan for Contaminated Waste

Proper segregation and labeling of waste are essential for safety and regulatory compliance. [7][8][9]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Hazardous Waste: Contaminated PPE (gloves, disposable lab coats), weigh paper, absorbent pads, and contaminated disposables.

    • Liquid Hazardous Waste: Unused solutions, solvent rinses from decontamination. Do not mix with other waste streams.

  • Containerization:

    • Use a dedicated, leak-proof container (e.g., a high-density polyethylene jug for liquids, a lined box or drum for solids) for all waste containing this compound.

    • Keep containers securely closed when not in use. Store them in a designated satellite accumulation area within the lab, away from incompatible materials. [7]3. Labeling:

    • Label the container with the words "Hazardous Waste ."

    • List the full chemical name: "This compound Waste ."

    • List all other components, including solvents and their approximate percentages.

  • Disposal:

    • When the container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.

Conclusion

Handling this compound safely is not about a single piece of equipment but about an integrated system of controls, procedures, and informed professional judgment. By understanding the "why" behind each recommendation—from using a VBE to prevent aerosolization to double-gloving to mitigate dermal exposure—you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.

References

  • University of North Carolina at Chapel Hill Environment, Health & Safety.
  • Lafayette College. Chemical Waste Disposal Guidelines. [Link]
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
  • University of British Columbia Safety & Risk Services.
  • University of British Columbia Safety & Risk Services.
  • The National Academies Press. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
  • Occupational Safety and Health Administration (OSHA).
  • Collect and Recycle. Amine Disposal For Businesses. [Link]
  • Wayne State University Office of Environmental Health and Safety.
  • National Library of Medicine.
  • Weizmann Institute of Science Safety Unit. Powder Weighing Procedure. [Link]
  • International Enviroguard.
  • Pharmaceutical Technology. Effective and Efficient Weighing of Potent Compounds. [Link]
  • Occupational Safety and Health Administration (OSHA). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
  • Mettler Toledo. Webinar: Safe Weighing of Potent and Hazardous Substances. [Link]
  • AIBON SAFETY. Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]
  • SOSCleanroom.com. Nitrile Gloves and Their Chemical Resistance. [Link]
  • Emory University Environmental Health and Safety Office. EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2. [Link]
  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 2
1H-pyrazolo[3,4-d]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.